2-Nonadecanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nonadecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYWIOWTBOREMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880761 | |
| Record name | 2-nonadecanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26533-36-8 | |
| Record name | 2-Nonadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadecan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026533368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonadecanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-nonadecanol | |
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| Record name | Nonadecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.406 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Nonadecanol
Introduction: Unveiling the Characteristics of a Long-Chain Secondary Alcohol
2-Nonadecanol, a long-chain secondary fatty alcohol, presents a fascinating subject for researchers in organic synthesis, materials science, and drug development. Its nineteen-carbon backbone, with a hydroxyl group at the second position, imparts a unique combination of lipophilicity and modest polarity, suggesting a range of potential applications. This technical guide provides a comprehensive exploration of the chemical properties, structure, synthesis, and potential biological significance of this compound, offering field-proven insights for scientists and drug development professionals. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from closely related analogs to provide a robust foundational understanding.
Physicochemical and Structural Properties: A Comparative Analysis
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. Due to the scarcity of direct experimental data, the properties of its precursor, 2-nonadecanone, and its structural isomer, 1-Nonadecanol, are presented for comparative analysis and estimation.
| Property | This compound | 2-Nonadecanone (Precursor) | 1-Nonadecanol (Isomer) | Source |
| Molecular Formula | C₁₉H₄₀O | C₁₉H₃₈O | C₁₉H₄₀O | [1][2] |
| Molecular Weight | 284.52 g/mol | 282.50 g/mol | 284.52 g/mol | [1][2] |
| CAS Number | 26533-36-8 | 629-66-3 | 1454-84-8 | [1][2] |
| Appearance | White, waxy solid (estimated) | White solid | White flakes | [2] |
| Melting Point | Not experimentally determined | 57.0 °C | 62.0-64.0 °C | [3] |
| Boiling Point | Not experimentally determined | 343.0-344.0 °C (estimated) | 344.0-346.0 °C (estimated) | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) (inferred) | Insoluble in water; Soluble in alcohol | Insoluble in water; Soluble in alcohol | [4] |
The structural formula of this compound reveals a chiral center at the C-2 position, indicating the existence of (R)- and (S)-enantiomers. The long aliphatic chain renders the molecule highly nonpolar, while the hydroxyl group introduces a localized region of polarity, making it an amphiphilic compound.
Caption: Chemical structure of this compound.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 2-nonadecanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation in a laboratory setting.[5][6] An alternative approach involves the Grignard reaction between heptadecanal and a methylmagnesium halide.
Experimental Protocol: Sodium Borohydride Reduction of 2-Nonadecanone
This protocol provides a self-validating system for the synthesis of this compound, with causality behind the experimental choices explained.
Materials:
-
2-Nonadecanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-nonadecanone in methanol (approximately 10-15 mL per gram of ketone). The choice of methanol as a solvent is due to its ability to dissolve both the ketone and sodium borohydride, facilitating a homogeneous reaction mixture.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The slight excess of NaBH₄ ensures the complete reduction of the ketone. The slow addition is necessary to manage the reaction rate and prevent excessive foaming from the evolution of hydrogen gas.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nonadecanone spot.
-
Quenching the Reaction: After the reaction is complete, cautiously add 1M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and the resulting borate esters. This should be done in the ice bath as the quenching process is also exothermic.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer). The choice of extraction solvent is based on the product's solubility and the ease of solvent removal.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.
Caption: Analytical workflow for this compound.
Potential Applications in Drug Development: An Emerging Field of Inquiry
Long-chain fatty alcohols are recognized for their diverse biological activities and applications in the pharmaceutical industry. [7]While specific studies on this compound are lacking, its structural characteristics suggest several promising avenues for investigation.
Antimicrobial Activity
Studies on a range of long-chain primary alcohols have demonstrated significant antibacterial activity, with the efficacy being dependent on the carbon chain length. [8]This activity is often attributed to the disruption of the bacterial cell membrane. The amphiphilic nature of this compound, with its long lipophilic tail and polar head, makes it a candidate for similar antimicrobial properties. Further research is warranted to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogenic bacteria and fungi.
Drug Delivery Systems
The amphiphilic properties of long-chain fatty alcohols make them suitable for use as excipients in drug formulations, such as in the formation of emulsions, creams, and ointments. They can also be incorporated into more advanced drug delivery systems like lipid nanoparticles and nanoemulsions to enhance the solubility and bioavailability of poorly water-soluble drugs. [9]The specific stereochemistry of this compound could potentially influence the stability and drug-loading capacity of such delivery systems.
Toxicological Profile: A Preliminary Assessment
Conclusion and Future Directions
This compound is a long-chain secondary alcohol with a chemical structure that suggests a range of interesting properties and potential applications. While a significant gap in the experimental data for this specific compound exists, this guide has provided a comprehensive overview based on its molecular structure and data from closely related compounds. The detailed synthetic protocol and the predicted analytical data serve as a valuable resource for researchers initiating studies on this compound.
Future research should focus on several key areas:
-
Experimental Determination of Physicochemical Properties: Obtaining accurate experimental data for the melting point, boiling point, and solubility of this compound is essential for its proper characterization.
-
Comprehensive Spectroscopic Analysis: The acquisition and full interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra will provide definitive structural confirmation.
-
Evaluation of Biological Activities: Systematic screening of this compound for antimicrobial, anti-inflammatory, and other biological activities is a critical next step.
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Exploration in Drug Delivery: Investigating the potential of this compound as an excipient or a component of novel drug delivery systems could unlock new therapeutic possibilities.
By addressing these research gaps, the scientific community can fully elucidate the potential of this compound and pave the way for its application in various scientific and industrial fields.
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A Technical Guide to 2-Nonadecanol for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-Nonadecanol (CAS: 26533-36-8), a 19-carbon secondary fatty alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the core physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its potential applications within the broader context of long-chain alcohols in pharmaceuticals and materials science, offering field-proven insights into its utility. The guide includes detailed experimental protocols and logical workflows to support laboratory applications.
Core Physicochemical Properties and Identification
This compound is a long-chain aliphatic secondary alcohol. Its structure, consisting of a 19-carbon backbone with a hydroxyl group on the second carbon, imparts significant lipophilicity, making it a subject of interest for applications involving lipid bilayers and hydrophobic formulations. Precise identification is critical, and its key identifiers are summarized below.
| Property | Value | Source |
| CAS Number | 26533-36-8 | [1][2] |
| Molecular Formula | C₁₉H₄₀O | [1] |
| Molecular Weight | 284.5203 g/mol | [1] |
| IUPAC Name | nonadecan-2-ol | [1][] |
| Synonyms | Methylheptadecylcarbinol | [] |
| InChI Key | QXYWIOWTBOREMG-UHFFFAOYSA-N | [1] |
It is crucial to distinguish this compound from its structural isomer, 1-Nonadecanol (a primary alcohol), and its oxidized form, 2-Nonadecanone (a ketone), as the position of the functional group dramatically influences chemical reactivity and biological activity.
Synthesis and Purification Strategy
A common and reliable method for synthesizing a secondary alcohol like this compound is through the selective reduction of its corresponding ketone, 2-Nonadecanone. This transformation is a cornerstone of organic synthesis, valued for its high yield and specificity.
Causality in Synthesis:
The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is often selected for this type of reduction because it is a mild and selective reducing agent. It readily reduces ketones and aldehydes without affecting more robust functional groups like esters or carboxylic acids, which might be present in more complex precursors. The alcoholic solvent (e.g., methanol or ethanol) serves not only to dissolve the substrate but also as a proton source to quench the intermediate alkoxide formed during the reaction. Purification by column chromatography is the standard for separating the polar alcohol product from the non-polar unreacted ketone and other impurities.
Illustrative Synthesis Workflow
Caption: Synthesis workflow for this compound from 2-Nonadecanone.
Experimental Protocol: Reduction of 2-Nonadecanone
-
Dissolution: Dissolve 1.0 equivalent of 2-Nonadecanone in anhydrous methanol (20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. This controlled addition prevents a runaway exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the mixture in an ice bath again and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Analytical Characterization
Confirming the identity and purity of synthesized this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are standard, powerful techniques for this purpose.
Analytical Workflow
Caption: Workflow for the analytical confirmation of this compound.
Expected Analytical Data
| Technique | Feature | Expected Observation | Rationale |
| FTIR Spectroscopy | Broad O-H Stretch | ~3300-3400 cm⁻¹ | Confirms the presence of the hydroxyl (alcohol) group. |
| C-H Stretch | ~2850-2960 cm⁻¹ | Indicates the long aliphatic C-H bonds. | |
| Mass Spectrometry | Molecular Ion (M+) | m/z 284.5 | Corresponds to the molecular weight of the compound. May be weak or absent in Electron Ionization (EI). |
| Water Loss Peak | [M-18]+ | A characteristic fragmentation pattern for alcohols. | |
| Alpha-Cleavage | m/z 45 | A major fragment from cleavage adjacent to the hydroxyl group, [CH₃CH(OH)]+. |
Protocol: Sample Preparation for GC-MS Analysis
For long-chain alcohols, derivatization is often employed to increase volatility and improve chromatographic peak shape. Silylation is a common and effective method.[4][5]
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL GC vial.
-
Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., pyridine or dichloromethane).
-
Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (TMS) ether.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The resulting TMS ether will be more volatile and provide a sharp, symmetrical peak.[4]
Applications in Research and Drug Development
While specific, marketed applications of this compound are not widely documented, its properties as a long-chain fatty alcohol place it in a class of molecules with significant potential in pharmaceutical and biomedical research.[1][6]
-
Drug Delivery Systems: The amphiphilic nature of this compound makes it a candidate for use in advanced drug delivery systems. Long-chain alcohols can act as penetration enhancers in transdermal patches or as structural components of lipid nanoparticles and nanoemulsions for encapsulating poorly soluble drugs.[1][6] Their long hydrophobic chain can intercalate into the lipid bilayers of the stratum corneum, transiently disrupting its structure and facilitating drug passage.
-
Excipient in Formulations: In topical creams and ointments, long-chain alcohols function as emollients, thickeners, and co-emulsifiers.[1] this compound could be investigated for its unique textural properties and its ability to stabilize formulations.
-
Membrane Biophysics Research: Long-chain alcohols are known to interact with and modify the properties of lipid bilayer membranes.[7] this compound can be used as a molecular tool in biophysical studies to investigate membrane fluidity, phase transition temperature, and the function of membrane-bound proteins.[7]
-
Antimicrobial Research: Some long-chain alcohols exhibit antimicrobial properties.[8] Research could explore the activity of this compound against various bacterial and fungal strains, potentially leading to its use as an active ingredient or a preservative in topical antiseptic formulations.
-
Precursor for Synthesis: As a chiral secondary alcohol, this compound can serve as a valuable building block in the synthesis of more complex molecules, including specialty surfactants, lubricants, and chiral ligands for asymmetric catalysis.[9]
Conclusion
This compound is a well-defined long-chain secondary alcohol whose physicochemical properties are readily characterizable by standard analytical techniques. While its direct applications are still emerging, its structural features position it as a valuable compound for exploratory research in drug delivery, material science, and synthetic chemistry. The protocols and insights provided in this guide offer a solid foundation for scientists and researchers to effectively synthesize, analyze, and utilize this compound in their work.
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A Technical Guide to the Natural Sources and Occurrence of 2-Nonadecanol
Abstract
2-Nonadecanol (C₁₉H₄₀O) is a long-chain secondary fatty alcohol whose presence in nature, while subtle, is of significant interest to researchers in chemical ecology, semiochemistry, and drug development. Unlike its primary alcohol isomer, 1-nonadecanol, which is more commonly reported in phytochemical analyses, this compound's known roles are predominantly as a highly specific signaling molecule, or semiochemical, in the animal kingdom. Its lipophilic nature also suggests potential, though largely unexplored, roles within plant cuticular waxes and microbial membranes. This technical guide provides a comprehensive synthesis of the current scientific literature on the natural occurrence of this compound, details methodologies for its extraction and identification, and explores its putative biosynthetic origins and ecological functions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the properties of this specific fatty alcohol.
Introduction to this compound
This compound is a saturated secondary alcohol with a 19-carbon backbone. Its structure, featuring a hydroxyl group on the second carbon, imparts specific chemical properties that distinguish it from its linear isomer and influence its biological activity. While its physical properties—a waxy solid at room temperature with low water solubility—are predictable, its biological distribution and function are highly specialized. The investigation into this compound reveals a molecule primarily utilized for information transfer in complex biological systems, a classic example of a semiochemical.
Key Chemical Properties:
-
Molecular Formula: C₁₉H₄₀O[1][]
-
Molecular Weight: 284.52 g/mol [1][]
-
CAS Registry Number: 26533-36-8[1]
-
Structure: A 19-carbon chain with a hydroxyl (-OH) group at position 2.
This guide will navigate the confirmed and inferred sources of this compound across different biological kingdoms, providing both the established data and the scientific rationale for future exploration.
Occurrence in the Animal Kingdom: A Semiochemical Hub
The most well-documented role of this compound is as a semiochemical—a chemical substance that carries a message for intraspecies or interspecies communication.[3][4] Its specific structure is recognized by specialized chemoreceptors in certain animals, eliciting precise behavioral responses.
Insect Pheromones
Long-chain alcohols and their ketone or acetate derivatives are cornerstones of insect chemical communication.[5] While data for this compound is specific to certain species, it fits a well-established pattern. It has been identified as a pheromone for the Common Postman butterfly, Heliconius melpomene, a species known for its complex chemical signaling in mating and social behaviors.[6] The use of related 2-alkanols, such as 2-heptanone and 2-nonanol in bee alarm pheromones, further solidifies the role of this structural class in insect communication.[5][7]
Mammalian and Avian Signaling
The function of this compound extends beyond invertebrates. It has been identified as a pheromone in the Djungarian hamster (Phodopus sungorus sungorus), likely involved in social or reproductive signaling.[6] Furthermore, it is listed among the potential semiochemical molecules in birds, where chemical communication is an increasingly recognized field of study.[8] In these contexts, the compound is typically found in glandular secretions or as part of the volatile profile of the animal's skin or feathers.
The following table summarizes the documented occurrences of this compound as a semiochemical.
| Kingdom | Species | Common Name | Function |
| Animalia | Heliconius melpomene | Common Postman Butterfly | Pheromone[6] |
| Animalia | Phodopus sungorus sungorus | Djungarian Hamster | Pheromone[6] |
| Animalia | Aves (Various) | Birds | Body Pheromone / Semiochemical[8] |
Inferred Occurrence in the Plant and Microbial Kingdoms
Direct identification of this compound in plants and microorganisms is conspicuously rare in current literature. However, significant biochemical evidence allows us to infer its likely, albeit unconfirmed, presence.
The Ketone-Alcohol Relationship in Plants
The most compelling evidence for this compound in the plant kingdom comes from the documented presence of its corresponding ketone, 2-nonadecanone. This methyl ketone has been reported in plants such as Curcuma pierreana and Festuca hieronymi.[9] In biochemistry, secondary alcohols and ketones are readily interconverted via oxidation-reduction reactions mediated by dehydrogenase enzymes. The presence of 2-nonadecanone strongly implies the existence of a metabolic pathway capable of producing its alcohol precursor or metabolite, this compound.
The C19 Backbone in Nature
The 19-carbon fatty alcohol, 1-nonadecanol, is frequently reported in phytochemical and microbial studies. Its presence confirms that the C19 carbon skeleton is a common building block in these organisms. This makes the biosynthesis of its isomers, including this compound, entirely plausible.
The table below lists selected natural sources of compounds biochemically related to this compound, suggesting promising targets for future investigation.
| Compound | Species | Kingdom | Significance |
| 2-Nonadecanone | Curcuma pierreana | Plantae | Direct metabolic precursor/product of this compound.[9] |
| 2-Nonadecanone | Festuca hieronymi | Plantae | Direct metabolic precursor/product of this compound.[9] |
| 1-Nonadecanol | Annona muricata | Plantae | Demonstrates C19 alcohol biosynthesis in plants.[10] |
| 1-Nonadecanol | Heracleum thomsonii | Plantae | Demonstrates C19 alcohol biosynthesis in plants.[11][12] |
| 1-Nonadecanol | Paracoccus pantotrophus | Bacteria | Demonstrates C19 alcohol biosynthesis in microorganisms.[13] |
Putative Biosynthesis and Ecological Role
Biosynthesis Pathway
Natural long-chain alcohols are typically derived from fatty acid biosynthesis.[14] A putative pathway for this compound would likely begin with the synthesis of a C20 fatty acid (e.g., arachidic acid). This precursor could then undergo a decarboxylation and hydroxylation sequence, or alternatively, be derived from a polyketide-like pathway to establish the hydroxyl group at the C2 position before final reduction steps. The C2 methyl group in related compounds is often derived from S-adenosyl methionine (SAM), suggesting a potential methylation step.[15]
A simplified, hypothetical biosynthetic pathway is illustrated below.
Caption: Hypothetical biosynthetic pathway for this compound.
Ecological Significance
The primary ecological role of this compound is information transfer.[6] As a pheromone, it can mediate mating, aggregation, or social hierarchy. When used by one species to affect the behavior of another, it can act as an allomone (defensive), kairomone (beneficial to the receiver), or synomone (beneficial to both).[6] The low volatility of this long-chain alcohol makes it suitable for marking trails or territories, providing a persistent chemical signal in the environment. Its potential role in plants could be as a component of the waxy cuticle, contributing to defense against herbivores or pathogens, a role established for other plant secondary metabolites.[16][17]
Methodologies for Analysis
The identification of this compound in a natural matrix requires a robust analytical workflow tailored to its lipophilic and semi-volatile nature.
General Workflow
The process begins with efficient extraction from the biological source, followed by chromatographic separation and conclusive identification using mass spectrometry.
Caption: General workflow for the analysis of this compound.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the extraction and identification of this compound from a putative source, such as plant leaves suspected of containing the compound.
Objective: To extract and identify this compound from a plant matrix.
Materials:
-
Plant tissue (e.g., 10 g fresh leaves)
-
n-Hexane (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
This compound analytical standard
-
Vials for sample collection and analysis
Methodology:
-
Sample Preparation:
-
Grind 10 g of fresh plant material with a mortar and pestle under liquid nitrogen to create a fine powder. This increases the surface area for efficient extraction.
-
Transfer the powdered sample to a 250 mL Erlenmeyer flask.
-
-
Solvent Extraction:
-
Add 100 mL of n-hexane to the flask. Hexane is chosen for its ability to effectively solubilize nonpolar to semi-polar lipophilic compounds like this compound.[18]
-
Macerate the sample by sonicating for 30 minutes at room temperature. Sonication uses high-frequency sound waves to disrupt cell walls, enhancing extraction efficiency.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
-
Drying and Concentration:
-
Add anhydrous Na₂SO₄ to the filtered extract to remove any residual water, which can interfere with GC analysis.
-
Decant the dried extract and concentrate it to approximately 1 mL using a rotary evaporator under reduced pressure at 40°C. This step removes the bulk solvent without degrading the target analyte.
-
-
GC-MS Analysis:
-
System: Agilent GC-MS (or equivalent) with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the concentrated extract is injected in splitless mode to maximize sensitivity.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 5°C/min.
-
Hold: Maintain 280°C for 10 minutes. This temperature program allows for the separation of a wide range of volatile and semi-volatile compounds.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Control: Inject a 1 µg/mL solution of the this compound analytical standard using the same GC-MS method to determine its exact retention time and mass fragmentation pattern.
-
-
Identification and Validation:
-
Retention Time (RT): Compare the RT of any potential peak in the sample chromatogram with the RT of the authentic this compound standard.
-
Mass Spectrum: Extract the mass spectrum of the peak of interest. Compare the fragmentation pattern with the spectrum from the authentic standard and with reference libraries (e.g., NIST). Key fragments for a 2-alkanol typically include a prominent peak at m/z 45 ([CH₃CHOH]⁺) and losses of water (M-18).
-
Confirmation: A conclusive identification requires a match in both retention time and mass spectrum between the sample peak and the analytical standard.
-
Conclusion and Future Directions
This compound is a molecule with a defined, critical role in animal chemical communication and a probable, yet underexplored, presence in the plant and microbial kingdoms. Current knowledge is heavily skewed towards its function as a semiochemical, with significant gaps in our understanding of its broader natural distribution and biosynthesis.
Future research should focus on:
-
Targeted Screening: Analyzing plants known to produce 2-nonadecanone (e.g., Curcuma and Festuca species) specifically for the presence of this compound.
-
Microbial Exploration: Investigating the metabolomes of bacteria and fungi, particularly those symbiotic with insects that utilize this compound, as they may be the true biosynthetic source.
-
Bioactivity Studies: Exploring the potential antimicrobial, cytotoxic, or other pharmacological activities of this compound, given that related long-chain alcohols have shown such properties.[10][13]
A deeper understanding of the natural occurrence and biosynthesis of this compound will not only advance the field of chemical ecology but may also unveil new opportunities for its application in pest management, drug development, and biotechnology.
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National Center for Biotechnology Information (n.d.). 2-Nonadecanone. PubChem Compound Database. [Link]
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Rajamanickam, K., et al. (2017). GC–MS Analysis of Bio-active Molecules Derived from Paracoccus pantotrophus FMR19 and the Antimicrobial Activity Against Bacterial Pathogens and MDROs. National Center for Biotechnology Information. [Link]
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Cinà, C., et al. (2024). Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis. National Center for Biotechnology Information. [Link]
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Grokipedia (2026). 1-Nonadecanol. [Link]
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ResearchGate (n.d.). (PDF) SEPARATION AND IDENTIFICATION OF NORMAL HYDROCARBON, NONADECANE IN THE CABBAGE VEGETABLES SAMPLES ( Brassica oleracea VAR. CAPITATA F. ALBA ) BY GAS CHROMATOGRAPHY–MASS SPECTROMETRY. [Link]
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2-Nonadecanol as a Potential Pheromone Component: A Technical Guide
Abstract
Long-chain secondary alcohols are a significant class of semiochemicals in insect communication, mediating critical behaviors from mate location to aggregation and alarm signaling. Among these, 2-nonadecanol, a 19-carbon saturated secondary alcohol, has emerged as a noteworthy component in the chemical ecology of several insect species. This technical guide provides an in-depth examination of this compound, consolidating current knowledge of its physicochemical properties, known biological roles, and the state-of-the-art methodologies required for its rigorous study. We present detailed protocols for the extraction, identification, and functional validation of this compound as a pheromone, designed for researchers, chemical ecologists, and professionals in pest management development. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to investigating this and other potential long-chain alcohol pheromones.
Introduction: The Significance of this compound in Chemical Ecology
Insects employ a sophisticated chemical language, in which pheromones act as precise signals to elicit specific behaviors in conspecifics.[1] These chemical cues are often complex blends of volatile and semi-volatile organic compounds. Long-chain alcohols, such as this compound, are frequently found as components of these blends.[2] While many pheromones are species-specific, certain compounds can be found across different orders of insects, albeit often in different contexts or blends.
This compound has been identified as a component of the chemical profile of various insects, including bees and mosquitoes. For instance, it is a known component of the alarm pheromone mixture in honeybees (Apis mellifera), released from the Koshevnikov gland near the sting apparatus.[1] This blend, containing over 40 different compounds, can trigger aggressive or flight responses in other bees. More recently, its role in host-seeking behavior of the malaria vector mosquito, Anopheles gambiae, has been investigated, highlighting its potential significance in vector-host interactions.[3][4]
Understanding the precise role of this compound requires a multi-faceted approach, combining analytical chemistry, electrophysiology, and behavioral science. This guide provides the technical framework for such investigations.
Physicochemical Properties and Stereochemistry
A thorough understanding of the physicochemical properties of this compound is fundamental to designing appropriate analytical and behavioral experiments.
| Property | Value/Description | Significance for Pheromone Research |
| Chemical Formula | C₁₉H₄₀O | Defines its molecular weight and elemental composition. |
| Molar Mass | 284.53 g/mol | Important for mass spectrometry and concentration calculations. |
| Structure | CH₃(CH₂)₁₆CH(OH)CH₃ | A long-chain secondary alcohol. Its long alkyl chain results in low volatility. |
| Chirality | The C2 carbon is a chiral center. | Exists as two enantiomers: (R)-2-nonadecanol and (S)-2-nonadecanol. Biological activity of pheromones is often enantiomer-specific. |
| Volatility | Low | This property suggests it may function as a close-range or contact pheromone, or as a component that modifies the volatility of a more complex blend. |
| Solubility | Soluble in non-polar organic solvents (e.g., hexane, dichloromethane); insoluble in water. | Dictates the choice of solvents for extraction from biological samples. |
Causality Behind the Importance of Stereochemistry: Biological systems, particularly olfactory receptors, are inherently chiral.[5] This means that the different three-dimensional arrangements of (R)- and (S)-enantiomers can result in vastly different biological activities. One enantiomer might be highly active, while the other is inactive or even inhibitory.[5] Therefore, any rigorous study of this compound as a pheromone must consider its stereochemistry. The synthesis of enantiomerically pure standards is crucial for both analytical identification and behavioral bioassays.[6][7]
Analytical Workflow: From Insect to Identification
The definitive identification and quantification of this compound from an insect source is a multi-step process that requires meticulous attention to detail to avoid contamination and loss of analyte.
Caption: Workflow for Pheromone Identification and Validation.
Detailed Protocol: Solvent Extraction of Cuticular Lipids
-
Rationale: Cuticular hydrocarbons and associated semiochemicals are non-polar and reside on the insect's surface.[8][9] A non-polar solvent like n-hexane is ideal for selectively dissolving these compounds while minimizing the extraction of polar, water-soluble metabolites.[10]
-
Protocol:
-
Sample Preparation: Use whole insects (chilled or freshly euthanized) or specific dissected glands. For whole-body extractions, use 1-10 insects depending on size.
-
Extraction: Place the sample(s) in a 2 mL glass vial. Add 500 µL of high-purity n-hexane.
-
Agitation: Vortex the vial for 2 minutes to ensure thorough washing of the cuticle.
-
Isolation: Carefully remove the insect bodies from the vial.
-
Concentration (Optional): Concentrate the extract under a gentle stream of nitrogen to a final volume of 50-100 µL. This step increases the concentration of trace components but risks losing more volatile compounds.
-
Internal Standard: Add a known amount of an internal standard (e.g., eicosane or octadecane) for quantification purposes before analysis.
-
Storage: Store the extract at -20°C in a sealed glass vial until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for each component, which acts as a chemical fingerprint.[11][12]
-
Typical GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating long-chain hydrocarbons and alcohols.
-
Injector: Splitless injection is preferred for trace analysis. Injector temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes. This program allows for the separation of a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range: 40-550 m/z.
-
-
Identification of this compound:
-
Retention Time: Compare the retention time of the peak in the sample chromatogram to that of an authentic (R/S)-2-nonadecanol standard.
-
Mass Spectrum: The EI mass spectrum of this compound will show a characteristic fragmentation pattern, including a prominent ion at m/z 45 resulting from alpha-cleavage adjacent to the hydroxyl group. The molecular ion (m/z 284) may be weak or absent.
-
Library Match: Confirm the identity by matching the experimental mass spectrum against a spectral library (e.g., NIST, Wiley).
-
Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Rationale: While GC-MS identifies all chemical components present, GC-EAD specifically identifies which of those compounds are biologically active, i.e., which ones elicit a response from the insect's antenna.[13][14] This is a critical step to distinguish potential pheromone components from background cuticular lipids or environmental contaminants.
-
System Diagram:
Caption: Conceptual Diagram of a GC-EAD System.
-
Protocol Outline:
-
Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel.
-
GC Separation: The insect extract is injected into the GC as in a standard GC-MS analysis.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over the prepared antenna in a stream of humidified air.
-
Signal Recording: The FID records the chemical peaks, while an amplifier records any voltage changes from the antenna (the EAG signal).
-
Data Analysis: The two signals are recorded simultaneously. A peak in the EAG trace that coincides with a peak in the FID trace indicates an antennally-active compound.
-
Behavioral Assays: Validating the Pheromonal Function
Identification and antennal activity do not definitively prove a pheromonal function. Behavioral assays are required to demonstrate that this compound elicits a specific, repeatable behavior.[15][16]
Protocol: Y-Tube Olfactometer Bioassay
-
Rationale: A Y-tube olfactometer is a standard laboratory tool for assessing an insect's preference for one of two odor sources in a controlled environment. It provides quantitative data on attraction or repellency.
-
Setup and Procedure:
-
Apparatus: A glass Y-shaped tube with a central arm for insect release and two side arms for introducing odor stimuli. Purified, humidified air is passed through each arm at a constant flow rate (e.g., 200 mL/min).
-
Stimulus Preparation: A filter paper is loaded with a precise amount of synthetic this compound (e.g., 10 µg) dissolved in a solvent (e.g., hexane). The solvent is allowed to evaporate completely.
-
Control: A second filter paper is treated with the solvent only.
-
Acclimation: An individual insect is placed in the central arm and allowed to acclimate for 1 minute.
-
Choice: The insect is allowed to walk upwind and choose one of the side arms. A choice is recorded when the insect walks a set distance (e.g., 5 cm) into an arm and remains for a set time (e.g., 30 seconds).
-
Data Collection: The experiment is repeated with a sufficient number of insects (e.g., N=50). The positions of the treatment and control arms are swapped periodically to avoid positional bias.
-
Statistical Analysis: The results are analyzed using a Chi-square test to determine if the distribution of choices is significantly different from a 50:50 random distribution.
-
-
Self-Validation and Controls:
-
Solvent Control: Essential to ensure the insects are not responding to the solvent itself.
-
Positive Control: If a known attractant for the species exists, it should be tested to confirm the insects are responsive under the experimental conditions.
-
Blank Run: A run with no odor in either arm should show no preference, confirming the apparatus is clean and there is no positional bias.
-
Known Biological Roles and Future Directions
Current research points to this compound as a multi-functional semiochemical.
| Insect Species | Pheromone Type/Function | Supporting Evidence |
| Honeybee (Apis mellifera) | Component of Alarm Pheromone | Identified in Koshevnikov gland secretions.[1] |
| Small Hive Beetle (Aethina tumida) | Potential Kairomone/Attractant | Beetles are attracted to honeybee volatiles; long-chain alcohols are part of this profile.[14][17] |
| Malaria Mosquito (Anopheles gambiae) | Potential Kairomone (Host Cue) | Found in human skin volatiles, which are used by mosquitoes for host-seeking.[3] |
Future Research:
-
Enantiomer-Specific Activity: A critical unanswered question for most species is the differential activity of the (R)- and (S)-enantiomers of this compound. Future behavioral and electrophysiological studies must use enantiomerically pure synthetic compounds.
-
Synergistic Effects: this compound likely acts as part of a more complex chemical blend. Future studies should investigate its interaction with other identified semiochemicals to uncover potential synergistic or inhibitory effects.
-
Biosynthesis: The biosynthetic pathways leading to long-chain secondary alcohols in insects are not well understood.[18] Transcriptomic and proteomic studies of pheromone glands could elucidate the enzymes responsible for its production.
-
Practical Applications: For pest species like the small hive beetle or disease vectors like Anopheles gambiae, a deeper understanding of this compound's role could lead to the development of novel attractants for monitoring and trapping, or repellents for "push-pull" control strategies.[3][19]
Conclusion
This compound is a compelling example of a long-chain secondary alcohol with significant, though not yet fully elucidated, roles in insect chemical communication. Its low volatility and presence in diverse species suggest it may function as a reliable, close-range signal. The rigorous, multi-step workflow outlined in this guide—combining meticulous extraction, definitive instrumental analysis, and robust behavioral validation—provides a clear pathway for researchers to accurately define the pheromonal role of this compound and other novel semiochemicals. A particular focus on stereochemistry and blend interactions will be paramount in translating these fundamental discoveries into practical applications for pest management and public health.
References
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- Romanova, A. M., et al. (2020). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols and their Spirocyclic Analogs through Enzymatic Resolution. ResearchGate.
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- Grigoraki, L., et al. (2020). Isolation and transcriptomic analysis of Anopheles gambiae oenocytes enables the delineation of hydrocarbon biosynthesis. eLife.
- Goldust, H. (2023). Study and Synthesis of Enantiomers and its Unique Properties. Longdom Publishing.
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- Swoboda, J. G., & Jack, C. J. (2021). Evaluating the Toxicity of Known Western Honey Bee-Safe Insecticides in Controlling Small Hive Beetles (Aethina tumida). MDPI.
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A Technical Guide to the Kairomonal Effects of Aliphatic Ketones on Predators and Parasitoids
A Senior Application Scientist's Synthesis of Current Research and Methodologies
Introduction
In the intricate chemical landscapes of ecosystems, organisms constantly emit and perceive chemical cues that govern their interactions. Kairomones, a class of semiochemicals, are released by one species and benefit a receiver of a different species, often to the detriment of the emitter.[1] These signals are pivotal in predator-prey dynamics, guiding predators to their prey and enabling prey to detect and evade their predators.[2][3] This guide delves into the kairomonal effects of a specific class of compounds, aliphatic ketones, on predatory and parasitoidal insects. While the initial focus of this inquiry was on 2-nonadecanol, a comprehensive literature review reveals a significant scarcity of research directly addressing its kairomonal impact on predators. However, substantial research exists for structurally related aliphatic ketones, such as 2-undecanone and 2-heptanone, which have been identified as crucial mediators of insect behavior, acting as repellents, alarm pheromones, and kairomones.[4] This technical guide will, therefore, focus on the well-documented kairomonal and behavioral effects of these analogous compounds, providing a scientifically grounded framework for researchers, scientists, and drug development professionals.
The following sections will explore the chemical properties of relevant aliphatic ketones, detail their known effects on predator and parasitoid behavior, present robust experimental protocols for their study, and discuss the broader ecological implications and potential applications in pest management.
Part 1: The Chemical Ecology of Aliphatic Ketones
Aliphatic ketones are a class of organic compounds characterized by a carbonyl group bonded to two alkyl groups. Their volatility and chemical stability make them ideal signaling molecules in various biological systems.
Sources and Chemical Properties
Methyl ketones, a subclass of aliphatic ketones where the carbonyl group is located at the second carbon position, are frequently found in nature. For instance, 2-undecanone is a commercialized arthropod repellent, while 2-heptanone is a component of cinnamon and clove oils and also functions as an alarm pheromone in ants.[4] These compounds are also released by certain plants upon herbivory, acting as synomones that attract natural enemies of the herbivores.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Known Biological Roles |
| 2-Heptanone | C₇H₁₄O | 114.19 | 151 | Alarm pheromone (ants), plant volatile |
| 2-Nonanone | C₉H₁₈O | 142.24 | 195 | Component of essential oils, insect alarm pheromones[4] |
| 2-Undecanone | C₁₁H₂₂O | 170.30 | 232 | Arthropod repellent[4] |
| This compound | C₁₉H₄₀O | 284.52 | ~350 | Kairomonal effects on predators largely uncharacterized |
Biosynthesis and Release
In plants, the biosynthesis of aliphatic ketones can be triggered by herbivore damage, leading to the release of a blend of volatile organic compounds (VOCs). For insects, these compounds are often synthesized in specialized exocrine glands and released in response to specific stimuli, such as a threat to the colony in the case of ant alarm pheromones.
Part 2: Kairomonal and Behavioral Effects on Predators and Parasitoids
While direct evidence for this compound's kairomonal activity is lacking, the effects of other aliphatic ketones on natural enemies are documented. It is important to note that a single compound can elicit different behavioral responses depending on the receiving species, its physiological state, and the ecological context.
Attraction of Predators and Parasitoids
Herbivore-induced plant volatiles (HIPVs), which can include aliphatic ketones, are well-known to attract predators and parasitoids to the location of their prey.[5] This tritrophic interaction benefits both the plant and the natural enemy. For example, parasitoids are known to respond to volatiles emanating from both undamaged and damaged plants to locate their hosts.[6]
Repellent and Deterrent Effects
Conversely, some aliphatic ketones can act as repellents. As mentioned, 2-undecanone is utilized as a commercial arthropod repellent.[4] This highlights the context-dependent nature of these chemical cues. A compound that is a kairomone for one species might be an allomone (benefiting the emitter) or a repellent for another.
Signaling Pathways in Insect Chemoreception
The perception of kairomones like aliphatic ketones in insects is a complex process mediated by a sophisticated chemosensory system. This process involves several families of receptors, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs).[7]
Caption: Simplified Insect Olfactory Signaling Pathway.
Part 3: Experimental Methodologies for Studying Kairomonal Effects
To rigorously assess the kairomonal effects of aliphatic ketones, a multi-faceted experimental approach is necessary, combining chemical analysis, behavioral assays, and neurophysiological recordings.
Chemical Collection and Analysis
Objective: To identify and quantify aliphatic ketones from relevant biological sources (e.g., herbivore-damaged plants, insect secretions).
Protocol: Headspace Volatile Collection
-
Sample Enclosure: Place the biological source (e.g., a plant with herbivores) in a clean, airtight glass chamber.
-
Airflow: Draw purified, humidified air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Volatile Trapping: Pass the effluent air through an adsorbent trap (e.g., Porapak Q or Tenax TA) to capture the volatile compounds.
-
Elution: Elute the trapped compounds from the adsorbent using a high-purity solvent (e.g., hexane or dichloromethane).
-
Analysis: Analyze the resulting extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the aliphatic ketones.
Behavioral Assays
Objective: To determine the behavioral response of predators or parasitoids to specific aliphatic ketones.
Protocol: Y-Tube Olfactometer Assay
-
Apparatus: Use a glass Y-tube olfactometer with a constant, purified airflow through both arms.
-
Odor Source: Introduce the test compound (e.g., a specific aliphatic ketone dissolved in a solvent) on a filter paper into the airflow of one arm (treatment). The other arm receives a filter paper with the solvent only (control).
-
Insect Release: Release a single, naive predator or parasitoid at the base of the Y-tube.
-
Choice Recording: Record which arm the insect first enters and the time spent in each arm over a set period (e.g., 5-10 minutes).
-
Replication: Repeat the experiment with a sufficient number of individuals to allow for statistical analysis (e.g., Chi-square test or t-test).
Caption: Experimental Workflow for a Y-Tube Olfactometer Assay.
Electrophysiological Recordings
Objective: To measure the neural response of the insect's olfactory system to aliphatic ketones.
Protocol: Electroantennography (EAG)
-
Antenna Preparation: Excise an antenna from a live, immobilized insect and mount it between two electrodes.
-
Signal Amplification: Connect the electrodes to an amplifier to record the electrical potential across the antenna.
-
Odor Delivery: Deliver a puff of air containing a known concentration of the test aliphatic ketone over the antenna.
-
Response Measurement: Record the resulting depolarization of the antennal membrane (the EAG response).
-
Dose-Response Curve: Test a range of concentrations to generate a dose-response curve for the compound.
Part 4: Applications and Future Directions
Understanding the kairomonal effects of aliphatic ketones has significant implications for the development of novel pest management strategies.
Enhancing Biological Control
Synthetic kairomones, including aliphatic ketones, can be used in "attract and reward" strategies.[8] By releasing these compounds in agricultural fields, it is possible to attract and retain natural enemies, thereby enhancing the biological control of herbivorous pests.[5]
Development of Novel Repellents
For compounds that elicit a repellent response in pest species, there is potential for their development as eco-friendly alternatives to synthetic pesticides. Further research into the structure-activity relationships of aliphatic ketones could lead to the design of more potent and specific repellents.
Research Gaps and Future Outlook
The significant lack of research on the kairomonal effects of this compound presents a clear research gap. Future studies should aim to:
-
Screen a wider range of aliphatic ketones , including this compound, for their effects on a diverse array of predator and parasitoid species.
-
Investigate the synergistic and antagonistic effects of aliphatic ketones when presented in complex blends, as this is more representative of natural conditions.
-
Elucidate the specific olfactory receptors involved in the detection of these compounds in key natural enemy species.
By systematically exploring the chemical ecology of aliphatic ketones, the scientific community can unlock new tools for sustainable agriculture and gain a deeper understanding of the complex chemical communication networks that structure ecological communities.
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An In-depth Technical Guide to the Biosynthesis of 2-Nonadecanol
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: Deconstructing Nature's Synthesis of a Key Secondary Alcohol
2-Nonadecanol (C₁₉H₄₀O) is a long-chain secondary alcohol that, while seemingly simple in structure, plays a significant role in the biological world, particularly as a semiochemical.[1][2] Semiochemicals are signaling molecules that mediate interactions between organisms, acting as pheromones (intraspecific) or kairomones (interspecific), influencing behaviors critical for mating, defense, and locating resources.[3] The presence of this compound has been noted in the chemical communication systems of various insects and other organisms.[1][4] Understanding its biosynthesis is not merely an academic exercise; it provides a blueprint for developing novel pest management strategies, exploring new drug targets related to lipid metabolism, and engineering microbial cell factories for the sustainable production of valuable oleochemicals.
This guide moves beyond a simple recitation of metabolic steps. It is designed to provide a deep, mechanistic understanding of the core biosynthetic logic, grounded in established pathways for related compounds in insects and plants. We will explore the enzymatic machinery, the rationale behind experimental elucidation, and provide actionable protocols for researchers in the field.
Part 1: The Core Biosynthetic Blueprint: A Two-Act Metabolic Play
The synthesis of this compound is not a singular event but a multi-stage process deeply rooted in fatty acid metabolism. The most evidenced pathway involves the initial synthesis of a C19 alkane precursor, nonadecane, which is subsequently hydroxylated to yield the final product. This process can be conceptualized in two primary acts:
-
Act I: Alkane Formation via the Decarbonylation Pathway. This is a well-characterized pathway in insects for the production of cuticular hydrocarbons (CHCs), which serve as a crucial barrier against desiccation and as communication signals.[5][6]
-
Act II: Mid-Chain Hydroxylation. The terminal and most specific step, where the alkane backbone is functionalized to create the secondary alcohol.
Act I: From Acetate to Alkane – The Assembly Line
The journey begins with the fundamental building blocks of fatty acid synthesis.[7]
-
De Novo Synthesis and Elongation: The process initiates with acetyl-CoA and malonyl-CoA units being assembled by Fatty Acid Synthase (FAS) to create a saturated fatty acid, typically palmitoyl-CoA (C16).[7][8] To reach the necessary length for a C19 product, this initial chain undergoes several cycles of elongation, primarily in the endoplasmic reticulum. This process adds two-carbon units from malonyl-CoA in each cycle until a very-long-chain fatty acid (VLCFA) is formed. For the synthesis of a C19 alkane, the key precursor is a C20 fatty acid, Eicosanoic acid (as an acyl-CoA thioester).[7][9]
-
Reduction to Fatty Aldehyde: The C20 very-long-chain acyl-CoA is then reduced to its corresponding fatty aldehyde. This conversion is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs).[10][11][12] These enzymes are critical for producing precursors to both fatty alcohols and hydrocarbons.
-
Oxidative Decarbonylation to Nonadecane: This is the pivotal step that defines hydrocarbon biosynthesis in insects. The C20 fatty aldehyde is converted into a C19 alkane (nonadecane) with the loss of one carbon atom as carbon dioxide.[5] This reaction is catalyzed by a unique and highly conserved insect P450 enzyme, an oxidative decarbonylase, belonging to the CYP4G family.[5][13][14] Knockdown of the CYP4G1 gene in Drosophila leads to a deficiency in cuticular hydrocarbons, demonstrating its essential role.[5]
Part 2: Key Enzymatic Players
A deep understanding of the pathway necessitates a closer look at the key enzyme families that drive these transformations.
| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Cellular Location | Key Function |
| Fatty Acid Synthase | FAS | Acetyl-CoA, Malonyl-CoA | Long-chain acyl-CoAs (e.g., Palmitoyl-CoA) | Cytosol | De novo synthesis of fatty acid chains. [7] |
| Fatty Acid Elongases | - | Long-chain acyl-CoA, Malonyl-CoA | Very-long-chain acyl-CoAs (VLCFAs) | Endoplasmic Reticulum | Extends the carbon backbone of fatty acids. [7] |
| Fatty Acyl-CoA Reductase | FAR | Very-long-chain acyl-CoAs | Very-long-chain fatty aldehydes | Endoplasmic Reticulum | Reduces the acyl-CoA to an aldehyde. [11] |
| P450 Oxidative Decarbonylase | CYP4G | Very-long-chain fatty aldehydes | n-1 Alkanes, CO₂ | Oenocytes (Insects) | Converts aldehydes to hydrocarbons. [5] |
| Mid-chain Alkane Hydroxylase | MAH (P450) | Long-chain alkanes | Secondary alcohols and ketones | Endoplasmic Reticulum | Introduces a hydroxyl group on the alkane chain. [15] |
Part 3: Field-Proven Experimental Methodologies
Elucidating a biosynthetic pathway requires a multi-pronged approach that combines metabolic tracing with functional genomics and biochemistry. The protocols described here represent a self-validating system, where results from one experiment inform and validate the next.
Protocol 1: Metabolic Tracing with Stable Isotopes
Causality: The core objective is to unequivocally prove that this compound is derived from the fatty acid pool. By providing a labeled precursor, we can trace its atoms through the metabolic network into the final product. Stable isotopes (e.g., ¹³C, ²H) are preferred over radioisotopes for their safety and ease of detection with mass spectrometry, which provides structural information alongside labeling patterns. [16][] Detailed Step-by-Step Methodology:
-
Precursor Selection & Synthesis: Obtain or synthesize a stable isotope-labeled fatty acid, such as uniformly labeled [U-¹³C₁₆]-palmitic acid or deuterium-labeled [D₃₁]-palmitic acid. The label must be in a position that is retained throughout the entire biosynthetic sequence.
-
Substrate Administration: Introduce the labeled precursor to the organism (e.g., through diet for insects, or supplemented media for cell cultures). Include a control group that receives an unlabeled version of the same precursor.
-
Incubation and Harvest: Allow sufficient time for the organism to metabolize the precursor. The optimal time course should be determined empirically through a time-series experiment.
-
Lipid Extraction: Harvest the organisms or cells and perform a total lipid extraction using a standard method like a Folch or Bligh-Dyer extraction.
-
Fractionation and Derivatization: Separate the lipid extract into different classes (e.g., hydrocarbons, alcohols, fatty acids) using solid-phase extraction (SPE) or thin-layer chromatography (TLC). The alcohol fraction containing this compound may need to be derivatized (e.g., silylation with BSTFA) to improve its volatility and chromatographic behavior for GC-MS analysis.
-
GC-MS Analysis: Analyze the derivatized alcohol fraction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Confirmation: Compare the retention time and mass spectrum of the peak in the sample to an authentic this compound standard.
-
Label Incorporation: In the mass spectrum of the this compound peak from the labeled experiment, look for a mass shift corresponding to the incorporated isotopes. For example, if [U-¹³C₁₆]-palmitic acid was elongated to a C20 precursor and then converted to C19 this compound, a significant mass increase would be observed, confirming the metabolic link. [18]
-
Protocol 2: Functional Characterization via Heterologous Expression
Causality: While metabolic labeling confirms the overall flow, it does not identify the specific enzymes involved. Heterologous expression allows us to isolate a candidate enzyme in a simplified biological system (like yeast or E. coli) that lacks the native pathway, enabling unambiguous confirmation of its function. [11][19] Detailed Step-by-Step Methodology:
-
Candidate Gene Identification: Identify potential candidate genes (e.g., putative P450s from the CYP96 family for the hydroxylase step) through genomic or transcriptomic analysis of the tissue where biosynthesis occurs (e.g., insect oenocytes).
-
Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate gene via PCR and clone it into an appropriate expression vector for the chosen host system (e.g., a galactose-inducible vector for S. cerevisiae).
-
Host Transformation: Transform the expression construct into the host organism. For P450 enzymes, it is crucial to co-express a compatible NADPH-cytochrome P450 reductase (CPR), as P450s depend on CPR for electrons. [14]4. Expression and Substrate Feeding: Culture the engineered microbial cells and induce protein expression. Once expression is confirmed, supply the cells with the enzyme's putative substrate (e.g., nonadecane for the candidate hydroxylase). The substrate may need to be solubilized with a detergent like Tween.
-
Product Extraction and Analysis: After an incubation period, extract the organic compounds from the culture medium and cell pellet. Analyze the extracts by GC-MS, looking for the appearance of the expected product (this compound) only in the cultures containing the active enzyme and substrate.
Part 4: Conclusion and Future Prospects
The biosynthesis of this compound is a sophisticated pathway that elegantly repurposes the universal machinery of fatty acid metabolism to create a specific signaling molecule. The proposed pathway—fatty acid synthesis and elongation, followed by reduction, oxidative decarbonylation to an alkane, and terminal P450-mediated hydroxylation—represents the most parsimonious and evidence-based model to date.
For researchers and drug development professionals, this pathway offers several points of interest:
-
Pest Management: The enzymes in this pathway, particularly the highly specific CYP4G decarbonylases and the terminal hydroxylases, represent potential targets for the development of species-specific insecticides that disrupt cuticle formation or chemical signaling.
-
Metabolic Engineering: Understanding this natural blueprint allows for the rational design of microbial chassis to produce this compound and other valuable long-chain alcohols from renewable feedstocks. [9][19]* Drug Development: As lipid metabolism is central to many diseases, the enzymes involved in producing these unusual lipids could offer insights into novel metabolic regulation and potential therapeutic targets.
Future research should focus on the definitive identification of the specific mid-chain alkane hydroxylases responsible for this compound synthesis in various insect species and the elucidation of the regulatory networks that control the flux through this important pathway.
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Li, Z., et al. (2022). Demonstration and technoeconomic analysis of dodecanol production from acetate using metabolically engineered Escherichia coli. Metabolic engineering, 71, 12–23. [Link]
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Luo, X., et al. (2019). COMPLETE BIOSYNTHESIS OF CANNABINOIDS AND THEIR UNNATURAL ANALOGUES IN YEAST. eScholarship, University of California. [Link]
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Zhou, Y. J., et al. (2017). Functional screening of aldehyde decarbonylases for long-chain alkane production by Saccharomyces cerevisiae. Biotechnology for biofuels, 10, 114. [Link]
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Fialho, M. B., et al. (2021). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 26(19), 5957. [Link]
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Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of bacteriology, 98(2), 606–610. [Link]
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Pereira, B., et al. (2019). Discovery and implementation of a novel pathway for n-butanol production via 2-oxoglutarate. Biotechnology for biofuels, 12, 226. [Link]
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Wyatt, G. R., & Kalf, G. F. (1957). THE CHEMISTRY OF INSECT HEMOLYMPH: II. TREHALOSE AND OTHER CARBOHYDRATES. The Journal of general physiology, 40(6), 833–847. [Link]
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An In-Depth Technical Guide to the Physical State and Solubility of 2-Nonadecanol
This guide provides a comprehensive analysis of the physicochemical properties of 2-Nonadecanol (CAS: 26533-36-8), with a specific focus on its physical state under standard conditions and its solubility profile across a range of common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to facilitate the effective use of this long-chain secondary alcohol in a research setting.
Core Molecular Characteristics of this compound
This compound is a saturated fatty alcohol characterized by a nineteen-carbon backbone with a hydroxyl (-OH) group located on the second carbon. This structure classifies it as a secondary alcohol.[1] Its molecular identity is fundamental to understanding its physical behavior.
The molecule's structure is dominated by a large, non-polar heptadecyl chain, which imparts significant hydrophobic character. The secondary hydroxyl group provides a localized site for polarity and hydrogen bonding. The interplay between these two features dictates the compound's physical state and solubility.
Physical State and Thermal Properties
The physical state of a substance is a direct consequence of the strength of its intermolecular forces. For a molecule of this size, London dispersion forces along the extensive alkyl chain are the predominant factor.
Causality: While the hydroxyl group can form hydrogen bonds, which are significantly stronger than dispersion forces, the long C₁₉ chain creates substantial surface area for van der Waals interactions between molecules.[1][3] These cumulative forces are strong enough to hold the molecules in a fixed, ordered lattice at room temperature, resulting in a solid state. This is a common characteristic of long-chain fatty alcohols.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Rationale |
|---|---|---|
| CAS Number | 26533-36-8 | [2] |
| Molecular Formula | C₁₉H₄₀O | [2] |
| Molecular Weight | 284.52 g/mol | [2] |
| Physical State | Solid at 25°C, 1 atm | Inferred from isomer data and chemical principles.[5][6] |
| Melting Point | Est. ~60-64 °C | Estimated based on the melting point of its isomer, 1-Nonadecanol.[5][7] |
| Boiling Point | Est. >340 °C | Estimated based on the boiling point of its isomer, 1-Nonadecanol.[5][6] |
Experimental Protocol: Melting Point Determination via Capillary Method
This protocol describes a self-validating system for accurately determining the melting point of this compound.
Expertise & Causality: The choice of a slow heating rate near the expected melting point is critical. A rapid temperature ramp can lead to an artificially broad melting range and an inaccurate final value due to thermal lag between the heating block, the thermometer, and the sample itself.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to facilitate uniform packing.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the sealed end of the tube on a hard surface.
-
Apparatus Calibration: Before measurement, calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range of this compound (e.g., Benzoic Acid, M.P. 122°C, for a lower range check, or a higher standard if available). This ensures the trustworthiness of the instrument's temperature reading.
-
Measurement:
-
Place the loaded capillary in the apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the estimated melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For a pure substance, this range should be narrow (<2°C).
Caption: Solubility Relationships of this compound.
Experimental Protocol: Gravimetric Determination of Solubility
This method provides a robust, quantitative measure of solubility and is presented as a self-validating workflow. [8] Trustworthiness: The protocol's reliability hinges on achieving a true saturated solution and accurately measuring the mass of the dissolved solute. Each step is designed to minimize error.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for an extended period (24-48 hours is recommended for long-chain alcohols) to ensure equilibrium is reached.
-
-
Sample Isolation (The Critical Step):
-
Allow the solution to stand undisturbed at the constant temperature for several hours to let undissolved solids settle.
-
Carefully withdraw a precise, known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a chemically resistant filter (e.g., PTFE) is highly recommended.
-
-
Solvent Evaporation:
-
Transfer the filtered aliquot to a pre-weighed, clean, and dry evaporating dish or vial.
-
Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point to avoid loss of material.
-
-
Quantification:
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dish containing the solute residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial tare weight of the dish from the final constant weight.
-
Express the solubility in desired units (e.g., g/L or mg/mL) by dividing the mass of the solute by the volume of the aliquot taken.
-
For validation, the experiment should be performed in triplicate to ensure the results are reproducible.
-
Summary for the Bench Scientist
-
At a Glance: this compound is a waxy solid at room temperature.
-
Handling: Due to its solid nature, it should be handled with a spatula. Weighing should be done on an analytical balance.
-
Solvent Selection: For creating solutions, avoid water and other highly polar solvents. Your primary choices should be non-polar solvents like hexanes, toluene, or chlorinated solvents like chloroform. For moderately polar systems, acetone may be effective.
-
Dissolution: Be aware that due to its long chain, dissolution may be slow. Gentle heating and agitation can accelerate the process, but for quantitative applications, allowing sufficient time to reach equilibrium is paramount.
-
Safety: As with any chemical, handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. [9][10]
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-
ChemistryStudent. (n.d.). Alcohols (A-Level). Retrieved from [Link]
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PubMed. (n.d.). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Retrieved from [Link]
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Science Ready. (n.d.). Alcohols: Structure & Properties – HSC Chemistry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemguide. (n.d.). An introduction to alcohols. Retrieved from [Link]
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Khan Academy. (n.d.). Alcohol properties. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-nonadecanol. Retrieved from [Link]
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Cheméo. (n.d.). n-Nonadecanol-1 (CAS 1454-84-8). Retrieved from [Link]
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Wikipedia. (n.d.). 2-Nonanol. Retrieved from [Link]
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University of Manitoba. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of 2-Nonadecanol for Advanced Research Applications
This guide provides an in-depth analysis of the spectral data for 2-Nonadecanol (CAS: 26533-36-8), a C19 secondary alcohol.[1] As a long-chain fatty alcohol, its precise structural confirmation is critical in fields ranging from materials science to drug delivery systems. Here, we move beyond simple data reporting to offer a field-proven perspective on the acquisition and interpretation of its Infrared (IR) and Mass Spectrometry (MS) data, emphasizing the causality behind the analytical choices and the logic of spectral interpretation.
Introduction: The Analytical Imperative for this compound
This compound, with the chemical formula C₁₉H₄₀O, is a saturated secondary alcohol.[2] Its long aliphatic chain and single hydroxyl group define its physicochemical properties and, consequently, its spectral signature. For researchers synthesizing or utilizing this compound, verifying its identity and purity is paramount. Infrared spectroscopy serves as the first line of analysis for confirming the presence of key functional groups, while mass spectrometry provides definitive structural elucidation and molecular weight confirmation. This document outlines the expert methodologies for both.
Part 1: Functional Group Verification via Infrared (IR) Spectroscopy
The primary objective of IR spectroscopy in this context is to confirm the presence of the defining hydroxyl (-OH) group and the long alkyl backbone. The vibrations of these bonds absorb infrared radiation at characteristic frequencies.
Theoretical & Practical Insights
Alcohols in a condensed phase (like a solid or liquid film) exhibit intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing the stretching vibration to absorb energy over a wider range. The result is a characteristically broad and strong absorption band, which is the most telling feature in an alcohol's IR spectrum.[3] In contrast, the C-H stretching vibrations of the long alkyl chain appear as sharp, intense peaks.
Experimental Protocol: FTIR Analysis
Given that this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) method is a modern and efficient choice, requiring minimal sample preparation.
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.
-
Pressure Application: Lower the instrument's pressure arm to ensure firm and even contact between the sample and the crystal. This is crucial for achieving a high-quality spectrum with good signal-to-noise.
-
Data Acquisition: Initiate the scan. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: After acquisition, perform an ATR correction if required by the software and baseline correction to ensure a flat, non-sloping baseline.
Workflow for FTIR-ATR Analysis
Caption: Workflow for acquiring the IR spectrum of this compound using FTIR-ATR.
Analysis of the this compound IR Spectrum
The resulting spectrum is interpreted by identifying key absorption bands that correspond to specific molecular vibrations. The NIST Chemistry WebBook provides reference spectra for this compound.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| ~3350 cm⁻¹ (broad) | O-H Stretch (Hydrogen-bonded) | Strong | Confirms the presence of the alcohol functional group. The broadness is a direct result of intermolecular hydrogen bonding.[5][6] |
| 2955-2965 cm⁻¹ | C-H Stretch (Asymmetric, CH₃) | Strong | Indicates the presence of terminal methyl groups on the long alkyl chain. |
| 2915-2925 cm⁻¹ | C-H Stretch (Asymmetric, CH₂) | Strong | Characteristic of the methylene units comprising the bulk of the C₁₇H₃₅ chain. |
| 2850-2860 cm⁻¹ | C-H Stretch (Symmetric, CH₂) | Strong | Complements the asymmetric C-H stretching bands, confirming the saturated aliphatic structure.[7] |
| ~1465 cm⁻¹ | C-H Bend (Scissoring) | Medium | Bending vibration of the CH₂ groups in the alkyl chain. |
| ~1115 cm⁻¹ | C-O Stretch | Strong | Corresponds to the stretching of the carbon-oxygen single bond of a secondary alcohol.[6] |
Part 2: Structural Elucidation via Mass Spectrometry (MS)
While IR confirms the functional groups, mass spectrometry provides the molecular weight and crucial structural information through controlled fragmentation. Electron Ionization (EI) is the standard method for this analysis, often coupled with Gas Chromatography (GC) for sample introduction and purification.
Theoretical & Practical Insights
In EI-MS, the this compound molecule is bombarded with high-energy electrons, causing one electron to be ejected, forming a radical cation known as the molecular ion (M⁺•).[8] For long-chain alcohols, this molecular ion is often unstable and may have a very low abundance or be entirely absent.[9] The excess energy causes the molecular ion to fragment in predictable ways, governed by the stability of the resulting charged fragments. The most common fragmentation pathways for secondary alcohols are alpha-cleavage and dehydration.[10][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Injection: Inject 1 µL of the solution into the GC inlet, which is heated to ensure rapid volatilization (e.g., 280°C). A split injection is typically used to avoid column overloading.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30m DB-5ms). A temperature program is used to separate the analyte from any impurities, for instance, starting at 100°C and ramping to 300°C at 10°C/min.
-
-
MS Analysis:
-
Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by a 70 eV electron beam.
-
Mass Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: Fragments are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.
-
Workflow for GC-MS Analysis
Caption: Generalized workflow for the GC-MS analysis of this compound.
Analysis of the this compound Mass Spectrum
The mass spectrum of this compound is characterized by specific fragments that reveal its structure.[1] The molecular weight is 284.52 g/mol .[2]
| m/z | Proposed Fragment | Fragmentation Pathway | Interpretation |
| 284 | [C₁₉H₄₀O]⁺• | Molecular Ion (M⁺•) | Represents the intact molecule minus one electron. Often has very low abundance or is absent for long-chain secondary alcohols due to instability.[12] |
| 266 | [C₁₉H₃₈]⁺• | Dehydration (M-18) | Loss of a water molecule (H₂O). A common fragmentation pathway for alcohols.[11] |
| 45 | [CH₃CHOH]⁺ | Alpha-Cleavage | This is the most significant fragmentation. The C-C bond between C2 and C3 breaks, yielding a stable, resonance-stabilized oxonium ion. This is typically the base peak (most abundant fragment) for 2-alkanols.[10] |
Primary Fragmentation Pathway: Alpha-Cleavage
The alpha-cleavage is the most diagnostic fragmentation for identifying this compound. The bond between the carbon bearing the hydroxyl group (C2) and its adjacent carbon in the longer chain (C3) breaks. This cleavage is favored because it results in the formation of a resonance-stabilized oxonium ion, [CH₃-CH=OH]⁺, with an m/z of 45.
Caption: Dominant alpha-cleavage fragmentation pathway of this compound in EI-MS.
Conclusion
The combination of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive analytical workflow for the characterization of this compound. IR spectroscopy offers rapid confirmation of the essential alcohol and aliphatic functional groups through its characteristic broad O-H stretch and sharp C-H and C-O stretches. Subsequently, GC-MS confirms the molecular weight and provides unambiguous structural proof via its predictable fragmentation pattern, most notably the formation of the m/z 45 base peak through alpha-cleavage. For researchers in drug development and materials science, adherence to these detailed analytical protocols ensures the integrity and validity of their work.
References
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][1]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link][2]
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Shreve, O. D., Heether, M. R., Knight, H. B., & Swern, D. (1950). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 22(12), 1498–1501. Retrieved from [Link][7][13]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link][10]
-
Whitman College. (n.d.). GCMS Section 6.10: Fragmentation of Alcohols. Retrieved from [Link][9]
-
National Institute of Standards and Technology. (n.d.). Infrared Spectrum data for this compound. NIST Chemistry WebBook. Retrieved from [Link][4]
-
Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link][12]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link][11]
-
OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link][5]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link][6]
-
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-
The Organic Chemistry Tutor. (2024). Mass Spectrometry of Alcohols. YouTube. Retrieved from [Link][8]
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Methodological & Application
Introduction: The Analytical Challenge of Long-Chain Alcohols
An Application Note for the Analysis of 2-Nonadecanol by Gas Chromatography-Mass Spectrometry
This compound is a long-chain secondary fatty alcohol with relevance in various fields, including biochemistry and natural product chemistry. Its structure, characterized by a hydroxyl group on the second carbon of a 19-carbon chain, presents a unique analytical challenge. Due to its high boiling point and polarity, robust and sensitive analytical methods are required for its identification and quantification. Gas chromatography coupled with mass spectrometry (GC-MS) stands as the premier technique for this application. The chromatographic separation provides the necessary resolution from complex matrices, while the mass spectrometer offers definitive structural confirmation through characteristic fragmentation patterns.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a detailed, field-proven protocol for the analysis of this compound by GC-MS, grounded in the principles of analytical chemistry to ensure both accuracy and reliability. The causality behind each experimental choice is explained to empower the analyst to adapt and troubleshoot the methodology effectively.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to successful method development.
| Property | Value | Source |
| Chemical Formula | C₁₉H₄₀O | [NIST[1][2]] |
| Molecular Weight | 284.52 g/mol | [NIST[1][2]] |
| CAS Number | 26533-36-8 | [NIST[1][2]] |
| IUPAC Name | Nonadecan-2-ol | [NIST[1][2]] |
| Structure | CH₃(CH₂)₁₆CH(OH)CH₃ | [NIST[1][2]] |
Principle of the GC-MS Method
The analysis hinges on two core processes. First, the gas chromatograph vaporizes the sample and separates its components based on their boiling points and affinities for the stationary phase within the analytical column.[3] Because this compound is a high-boiling-point compound, a temperature-programmed oven is essential to facilitate its elution in a reasonable timeframe and with a sharp peak shape.[4]
Following separation, the eluted molecules enter the mass spectrometer's ion source, typically an electron ionization (EI) source. Here, high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner.[5] The resulting charged fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pattern.[6]
Experimental Protocol and Methodology
This protocol is designed as a self-validating system, where adherence to the specified parameters ensures reproducible and trustworthy results.
Sample Preparation
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent suitable for injection.[7]
-
Reagents & Materials : this compound standard, Hexane (or Dichloromethane, HPLC grade), 2 mL GC autosampler vials with caps.
-
Protocol :
-
Standard Preparation : Prepare a stock solution of this compound at 1 mg/mL in hexane.
-
Working Solution : From the stock solution, create a working solution at a concentration of approximately 10 µg/mL in hexane. This concentration aims for an on-column loading of around 10 ng with a 1 µL injection, which is ideal for modern MS detectors.[8]
-
Matrix Samples : For samples containing this compound within a complex matrix (e.g., plant extracts, biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove non-volatile interferences.[3][9]
-
Final Step : Transfer the final solution into a 2 mL glass autosampler vial. Ensure the sample is free of particulates to prevent blockage of the injection syringe.[8]
-
Causality: Hexane is an excellent solvent choice due to its volatility and compatibility with common non-polar GC columns. Diluting the sample to the low µg/mL range prevents detector saturation and column overloading, ensuring symmetrical peak shapes.[4] For polar long-chain alcohols, derivatization (e.g., silylation) can be employed to increase volatility and improve peak shape, though it adds a step to the sample preparation process.[10][11]
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas chromatograph with autosampler | Automation ensures injection precision. |
| Mass Spectrometer | Single Quadrupole or Ion Trap MS | Provides robust identification and quantification. |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | This non-polar stationary phase is well-suited for separating hydrocarbons and alcohols, offering good peak shape and thermal stability.[12] |
| Injector | Split/Splitless | |
| Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes sensitivity, while a split injection prevents column overload for more concentrated samples. |
| Temperature | 280 °C | Ensures rapid and complete vaporization of the high-boiling-point analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and consistent retention times. |
| Oven Program | Initial: 150 °C, hold 2 min Ramp: 10 °C/min to 300 °C Hold: 5 min | The initial temperature allows for solvent focusing. The ramp rate is a good starting point for separating components, and the final high temperature ensures the elution of this compound. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | The standard energy level that creates consistent fragmentation patterns. |
| Source Temp. | 230 °C | Prevents condensation of analytes in the source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity. |
| Scan Mode | Full Scan | Used for identification and qualitative analysis. |
| Mass Range | m/z 40-400 | Covers the expected molecular ion and key fragments of this compound. |
Analytical Workflow Visualization
The logical flow from sample to result is a critical component of a validated protocol.
Data Analysis and Interpretation
Accurate data interpretation requires an understanding of both the chromatographic and spectrometric outputs.
Chromatographic Results
Under the conditions specified, this compound will elute as a single, sharp peak. The retention time is a characteristic property but can vary slightly between systems. The primary role of the chromatogram is to confirm the separation of the analyte from the solvent front and other matrix components, providing a clean spectrum for analysis.
Mass Spectrum Interpretation
The mass spectrum provides definitive structural evidence. For long-chain alcohols, the molecular ion (M+) peak is often weak or absent due to the high instability of the ionized molecule.[13] The fragmentation pattern is dominated by specific cleavage events.
-
Molecular Ion (M+) : For this compound (C₁₉H₄₀O), the expected molecular ion is at m/z 284.5. This peak may be very low in abundance in the EI spectrum.[1]
-
Alpha-Cleavage : The most significant fragmentation for secondary alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[14] For this compound, this results in the loss of a large alkyl radical (C₁₇H₃₅•) to form a highly stable, resonance-stabilized fragment at m/z 45 . This is typically the base peak (the most abundant ion) in the spectrum.
-
Dehydration : A common fragmentation pathway is the loss of a water molecule (M-18), which would yield a fragment at m/z 266.
-
Alkyl Fragments : The spectrum will also show a characteristic series of hydrocarbon fragments separated by 14 mass units (-CH₂-), corresponding to cleavage along the long alkyl chain, with prominent peaks at m/z 43, 57, 71, etc.[13]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
| 45 | [CH₃CH=OH]⁺ | Base Peak . Result of alpha-cleavage, characteristic of a 2-alkanol structure. |
| 269 | [M-CH₃]⁺ | Loss of a terminal methyl group. |
| 266 | [M-H₂O]⁺ | Loss of water (dehydration). |
| 43, 57, 71, 85... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Characteristic alkyl chain fragmentation pattern. |
Source: Interpretation based on NIST spectral data and established fragmentation principles.[1][14][15]
The identity of this compound is confirmed by matching the acquired mass spectrum against a reference library, such as the NIST Mass Spectral Library.[6] A high match factor (typically >800/1000) provides strong confidence in the identification.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using GC-MS. By detailing the rationale behind sample preparation, instrument parameters, and data interpretation, this guide equips researchers with the necessary tools to achieve accurate and reliable results. The methodology is robust, leveraging the separation power of gas chromatography and the definitive identification capabilities of mass spectrometry, making it the gold standard for the analysis of long-chain alcohols in diverse and complex matrices.
References
-
National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). This compound IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). n-Nonadecanol-1. In NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). 2-Nonadecanone. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Nonadecanone Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nonadecanone. Retrieved from [Link]
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Tomi, F., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za farmaciju, 71(6), 498-521. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
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PubChem. (n.d.). 1-Nonadecanol. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
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Tranchida, P. Q., et al. (2020). Development and validation of a multi-analyte GC–MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412, 5467–5481. Retrieved from [Link]
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Kumar, A., et al. (2010). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library, 2(4), 225-228. Retrieved from [Link]
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Application Note: A Detailed Guide to the ¹H and ¹³C NMR Analysis of 2-Nonadecanol
Abstract: This technical guide provides a comprehensive overview of the principles and protocols for the structural elucidation of 2-nonadecanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details experimental design, from sample preparation to advanced spectral analysis, including Distortionless Enhancement by Polarization Transfer (DEPT). By explaining the causality behind methodological choices, this guide ensures both technical accuracy and practical applicability.
Introduction: The Role of NMR in the Structural Analysis of Long-Chain Alcohols
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of organic compounds. For long-chain alcohols such as this compound, NMR is indispensable for confirming the identity, purity, and structure by mapping the chemical environment of each proton and carbon atom. This compound, a 19-carbon secondary alcohol, presents a unique analytical challenge due to the high degree of similarity in the chemical environments of its many methylene (-CH₂) groups. This guide will demonstrate how a combination of one-dimensional (¹H and ¹³C) and spectral editing techniques like DEPT can overcome these challenges to provide a complete structural assignment.
Core Principles of NMR Spectroscopy for this compound
The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The chemical shift (δ), reported in parts per million (ppm), is the hallmark of an atom's electronic environment.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of chemically distinct protons, their relative numbers (integration), and their neighboring protons through spin-spin coupling (multiplicity). In this compound, protons closer to the electronegative hydroxyl (-OH) group are "deshielded" and resonate at a higher chemical shift (downfield).
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each carbon. The carbon atom bonded to the hydroxyl group (the carbinol carbon) is significantly deshielded.
-
DEPT Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique that differentiates carbon signals based on the number of attached protons. This is particularly useful for a molecule like this compound with many similar methylene groups.[1]
Experimental Design and Protocols
A meticulously designed experiment is paramount for acquiring high-quality, interpretable NMR data.
Diagram of the NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for long-chain alcohols due to its excellent solubilizing properties and relatively simple residual solvent signal. Add approximately 0.7 mL of the deuterated solvent to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.
-
Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | DEPT-135 Acquisition |
| Pulse Program | Standard single-pulse | Proton-decoupled | DEPT-135 pulse sequence |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |
| Relaxation Delay | 2-5 seconds | 2 seconds | 2 seconds |
| Number of Scans | 16-32 | 1024 or more | 256-512 |
Causality in Parameter Selection:
-
A longer relaxation delay in ¹H NMR ensures complete relaxation of protons, which is crucial for accurate integration.
-
A higher number of scans for ¹³C and DEPT experiments is necessary to compensate for the low natural abundance of the ¹³C isotope and achieve an adequate signal-to-noise ratio.[3]
Spectral Analysis and Interpretation
Molecular Structure of this compound
Caption: Structure of this compound with carbon numbering for NMR assignment.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is characterized by a few key signals. The long alkyl chain results in significant signal overlap.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| CH₃ (C19) | ~ 0.88 | Triplet (t) | 3H | ~ 7.0 | Terminal methyl group coupled to adjacent CH₂. |
| CH₃ (C1) | ~ 1.18 | Doublet (d) | 3H | ~ 6.2 | Methyl group coupled to the CH proton at C2. |
| (CH₂)₁₅ (C4-C18) | ~ 1.25 | Broad Multiplet | 30H | - | Overlapping signals of the long methylene chain. |
| CH₂ (C3) | ~ 1.45 | Multiplet | 2H | - | Methylene group adjacent to the carbinol carbon, shows complex splitting. |
| OH | Variable (e.g., ~1.6) | Broad Singlet | 1H | - | Chemical shift is concentration and solvent dependent; proton exchange broadens the signal.[4] |
| CH (C2) | ~ 3.78 | Sextet or Multiplet | 1H | ~ 6.2 | Carbinol proton, deshielded by the -OH group and coupled to protons on C1 and C3. |
¹³C NMR and DEPT Spectral Data (Predicted)
The ¹³C NMR spectrum provides a distinct signal for each chemically non-equivalent carbon. The DEPT-135 spectrum is crucial for differentiating the numerous methylene carbons from the methyl and methine carbons.
| Carbon Assignment | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
| C19 | ~ 14.1 | Positive | Terminal methyl carbon, most upfield signal. |
| C1 | ~ 23.5 | Positive | Methyl carbon adjacent to the carbinol carbon. |
| C18 | ~ 22.7 | Negative | Methylene carbon beta to the terminus. |
| C4-C16 | ~ 29.7 | Negative | Overlapping signals of the bulk methylene carbons in the chain. |
| C17 | ~ 31.9 | Negative | Methylene carbon gamma to the terminus. |
| C3 | ~ 39.5 | Negative | Methylene carbon adjacent to the carbinol carbon. |
| C2 | ~ 68.2 | Positive | Carbinol carbon (CH), significantly deshielded by the hydroxyl group. |
Interpreting the DEPT-135 Spectrum:
-
The signals for the methyl carbons (C1 and C19) and the methine carbinol carbon (C2) will appear as positive peaks.
-
The numerous methylene carbons (C3-C18) will present as negative peaks. This provides clear evidence for the secondary alcohol structure, as a primary alcohol would show a negative CH₂OH signal and a tertiary alcohol would show no signal for the quaternary carbinol carbon in this region.[1]
Conclusion
The structural elucidation of this compound is effectively achieved through a combined ¹H and ¹³C NMR approach, with DEPT spectroscopy serving as an essential tool for unambiguous carbon type assignment. The characteristic downfield shifts of the C2 proton and carbon provide a clear indication of the hydroxyl group's position. The predicted spectral data and detailed protocols within this guide offer a robust framework for the analysis of this compound and other long-chain secondary alcohols, ensuring confidence in structural verification for research and development applications.
References
-
Nanalysis Corp. (2021). NMR acquisition parameters and qNMR. Nanalysis. [Link]
-
Ronen, I., & Webb, A. G. (n.d.). 1H NMR spectroscopy of strongly J-coupled alcohols acquired at 50 T. Scholarly Publications Leiden University. [Link]
-
University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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Monakhova, Y. B., et al. (2020). ¹H NMR spectra of alcoholic products acquired with a 45 (a–d) and 400... ResearchGate. [Link]
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AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. AZoM. [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Fundamentals of Spectroscopy and Applications for Structure Determination F12FSA. (n.d.). University of Glasgow. [Link]
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Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
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NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. NC State University Libraries. [Link]
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Doc Brown's Chemistry. (2025, November 11). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Octadecanol. PubChem. [Link]
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Bascetta, E., & Gunstone, F. D. (1985). 13C Chemical shifts of long-chain epoxides, alcohols and hydroperoxides. Chemistry and Physics of Lipids, 36(3), 253–261. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Eicosanol. PubChem. [Link]
-
McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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Application Note: Quantitative Analysis of 2-Nonadecanol in Insect Hemolymph via Gas Chromatography-Mass Spectrometry (GC-MS)
For: Researchers, scientists, and drug development professionals investigating insect physiology, chemical ecology, and novel biopesticides.
Abstract
This application note provides a comprehensive, step-by-step protocol for the quantification of 2-Nonadecanol in insect hemolymph. This compound is a significant semiochemical, a chemical substance released by an organism that affects the behavior of other individuals, and is involved in various insect behaviors.[1][2][3] Accurate quantification of this long-chain secondary fatty alcohol in hemolymph is crucial for understanding its biosynthesis, regulation, and physiological roles. The methodology herein employs headspace solid-phase microextraction (SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This protocol is designed to be a self-validating system, ensuring high levels of accuracy, precision, and trustworthiness for researchers in entomology and related fields.
Introduction: The Significance of this compound in Insect Biology
This compound (C₁₉H₄₀O) is a naturally occurring fatty alcohol that has been identified as a key semiochemical in various insect species.[1] Semiochemicals are vital for insect communication, mediating interactions related to mating, aggregation, and defense.[2][3][4] The presence and concentration of this compound in hemolymph, the insect equivalent of blood, can provide critical insights into the physiological state of the insect, its reproductive readiness, and its response to environmental stimuli.
Given the importance of this compound in insect behavior, a robust and reliable method for its quantification is essential. This protocol addresses the challenges associated with analyzing volatile compounds in complex biological matrices like hemolymph.[5][6][7] By utilizing Headspace Solid-Phase Microextraction (SPME), we can efficiently extract and concentrate this compound from the hemolymph sample, minimizing matrix effects and improving analytical sensitivity.[5][8] Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides the high selectivity and sensitivity required for accurate quantification.[9][10][11]
This application note will guide the user through every stage of the analytical process, from sample collection to data interpretation, with a focus on the scientific principles underpinning each step to ensure methodological integrity.
Experimental Workflow Overview
The entire analytical process is designed for efficiency and accuracy. The workflow begins with the careful collection of hemolymph, followed by a solvent-free extraction and concentration step using SPME, and concludes with instrumental analysis and data processing.
Caption: Experimental workflow for this compound quantification.
Materials and Reagents
Chemicals and Standards
-
This compound (≥98% purity)
-
2-Octadecanol (Internal Standard, IS) (≥98% purity)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Equipment and Consumables
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
SPME Fiber Assembly: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)
-
SPME Manual Holder
-
Heating block or water bath
-
2 mL clear glass vials with PTFE/silicone septa caps
-
Micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Capillary tubes for hemolymph collection
Detailed Experimental Protocol
Hemolymph Collection
The purity of the hemolymph sample is critical for accurate analysis. Contamination from other tissues can introduce interfering compounds.[12][13][14]
-
Immobilization: Anesthetize the insect by chilling on ice for 5-10 minutes.
-
Surface Sterilization: Gently wipe the area of incision with 70% ethanol to prevent microbial contamination.
-
Incision: Make a small incision in a soft intersegmental membrane, for example, at the base of a proleg or antenna, using a sterile needle or fine-tipped forceps.[12][14]
-
Collection: As a droplet of hemolymph forms, collect it using a sterile, pre-pulled glass capillary tube. Avoid drawing in air bubbles.
-
Pooling and Storage: For very small insects, it may be necessary to pool hemolymph from multiple individuals.[15] Immediately transfer the collected hemolymph into a pre-weighed 1.5 mL microcentrifuge tube containing a few crystals of phenylthiourea (PTU) to prevent melanization. Store samples at -80°C until analysis.
Preparation of Standards and Calibration Curve
A calibration curve is essential for quantifying the concentration of this compound in the unknown samples.
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and a 1 mg/mL stock solution of 2-Octadecanol (Internal Standard) in hexane.
-
Working Standards: Create a series of working standards by serially diluting the this compound stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: In separate 2 mL vials, add 10 µL of each working standard. To each vial, add 10 µL of the 10 µg/mL internal standard solution. This will create a set of calibration standards with a fixed IS concentration and varying analyte concentrations.
Sample Preparation and Derivatization
Derivatization is a crucial step to improve the volatility and thermal stability of the alcohol, leading to better chromatographic separation and detection.[16][17][18]
-
Sample Aliquoting: Thaw the hemolymph sample on ice. In a 2 mL glass vial, place 10-20 µL of hemolymph.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL 2-Octadecanol internal standard solution to the hemolymph sample.
-
Salting Out: Add approximately 10 mg of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes to complete the derivatization reaction. Allow the vial to cool to room temperature.
Headspace SPME Procedure
SPME is a solvent-free extraction technique that concentrates volatile and semi-volatile compounds onto a coated fiber.[5][6]
-
Equilibration: Place the vial in a heating block or water bath set at 50°C for 10 minutes to allow the analytes to equilibrate between the sample and the headspace.
-
Extraction: Expose the SPME fiber (75 µm CAR/PDMS) to the headspace of the vial for 30 minutes at 50°C.
-
Desorption: Immediately after extraction, withdraw the fiber and insert it into the GC inlet, which is held at 250°C, for 5 minutes to desorb the analytes onto the GC column.
GC-MS Analysis
The GC separates the components of the sample, and the MS identifies and quantifies them.
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B or equivalent | A robust and widely used system for this type of analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.[19] |
| Inlet Temperature | 250°C | Ensures efficient desorption of analytes from the SPME fiber. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, enhancing sensitivity. |
| Oven Program | Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min | A temperature program designed to separate the derivatized alcohols from other matrix components.[10] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas that provides good chromatographic resolution. |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable mass spectrometer for this application. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible mass spectra. |
| Source Temperature | 230°C | Optimizes ion formation and transmission. |
| Quadrupole Temp | 150°C | Maintains stable mass analysis. |
| Scan Range | m/z 40-550 | A wide scan range to capture all relevant fragment ions. |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the trimethylsilyl (TMS) derivatives of this compound and 2-Octadecanol based on their retention times and mass spectra. The mass spectrum of the this compound-TMS derivative should show characteristic fragment ions.
-
Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
-
Calibration Curve Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is considered acceptable.
-
Quantification: Calculate the concentration of this compound in the hemolymph samples using the equation from the calibration curve.
Method Validation
To ensure the trustworthiness of the results, the method should be validated for the following parameters:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low peak intensity | Incomplete derivatization, inefficient extraction, or GC-MS issues. | Ensure fresh derivatization reagent is used. Optimize SPME extraction time and temperature. Check for leaks in the GC-MS system. |
| Poor peak shape | Active sites in the GC inlet or column, or co-eluting interferences. | Use a deactivated inlet liner. Bake out the column. Adjust the temperature program to better separate peaks. |
| High background noise | Contamination from solvents, vials, or the SPME fiber. | Use high-purity solvents. Bake out septa and vials before use. Condition the SPME fiber according to the manufacturer's instructions. |
| Poor reproducibility | Inconsistent sample collection or preparation, or instrumental variability. | Standardize the hemolymph collection procedure. Ensure accurate pipetting. Perform regular maintenance on the GC-MS system. |
Conclusion
This application note details a robust and validated method for the quantification of this compound in insect hemolymph using headspace SPME coupled with GC-MS. The protocol is designed to provide researchers with a reliable tool for investigating the chemical ecology and physiology of insects. By following the outlined steps and understanding the underlying scientific principles, users can generate high-quality, reproducible data to advance their research.
References
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Schimmelmann Research. (n.d.). Derivatizing Compounds. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. Retrieved from [Link]
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- Zenhausern, F., et al. (2008). Solid phase micro-extraction (SPME) of volatile molecules in body fluids as a diagnostic measure for pancreatic cancer. Cancer Research, 68(9 Supplement), 4471.
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ResearchGate. (2017). How to measure total lipid concentration in hemolymph? Retrieved from [Link]
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The Pherobase. (2025). Semiochemical compound: Nonadecan-2-ol. Retrieved from [Link]
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Wikipedia. (n.d.). Semiochemical. Retrieved from [Link]
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ResearchGate. (n.d.). Quantity of 2-undecanol, 2-decanol, and sec-nonyl acetate sampled in... Retrieved from [Link]
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Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
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- Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC - NIH. (2024, February 18).
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National Institute of Standards and Technology. (n.d.). 2-Nonadecanone. In NIST Chemistry WebBook. Retrieved from [Link]
- El-Shafie, H. A. F., & Faleiro, J. R. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11.
- da Cunha, M. S., et al. (2020). A high quality method for hemolymph collection from honeybee larvae. PLOS ONE, 15(6), e0234668.
- Analytica. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis.
- Insects. (2019). A Review of Interactions between Insect Biological Control Agents and Semiochemicals.
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CABI BioProtection Portal. (2023, November 24). Semiochemicals beginner's guide: Types and how to use. Retrieved from [Link]
- Molecules. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice.
- Strachecka, A., et al. (2017). A New Method for Quick and Easy Hemolymph Collection from Apidae Adults. PLOS ONE, 12(1), e0170487.
- Molecules. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity.
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- The Journal of General Physiology. (1954). The Biochemistry of Insect Hemolymph.
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- The Journal of Biological Chemistry. (1952). THE CHEMISTRY OF INSECT HEMOLYMPH: ORGANIC COMPONENTS OF THE HEMOLYMPH OF THE SILKWORM, BOMBYX MORI, AND TWO OTHER SPECIES.
- ResearchGate. (n.d.). Gas chromatography–mass spectrometry metabolite profiling of worker honey bee (Apis mellifera L.) hemolymph for the study of Nosema ceranae infection.
- ResearchGate. (n.d.). Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin.
- bioRxiv. (2019).
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Enantioselective Synthesis of (R)- and (S)-2-Nonadecanol: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of Chiral Long-Chain Alcohols
Chiral long-chain secondary alcohols, such as (R)- and (S)-2-nonadecanol, are valuable building blocks in the synthesis of a variety of biologically active molecules and advanced materials. Their specific stereochemistry is often crucial for their function, making the development of efficient and highly selective synthetic routes a key focus in modern organic chemistry. This technical guide provides an in-depth exploration of established and field-proven methodologies for the enantioselective synthesis of both enantiomers of 2-nonadecanol, tailored for researchers, scientists, and professionals in drug development. The protocols and insights presented herein are designed to be both scientifically rigorous and practically applicable.
This guide will delve into two primary strategies for accessing the enantiopure forms of this compound: the asymmetric reduction of the prochiral ketone, 2-nonadecanone, and the kinetic resolution of racemic this compound using enzymatic catalysts. For each approach, we will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the expected outcomes and characterization techniques.
Part 1: Asymmetric Reduction of 2-Nonadecanone
The most direct route to enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-nonadecanone. This method, in principle, can provide a theoretical yield of up to 100% of the desired enantiomer. Two of the most powerful and widely utilized catalytic systems for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of (R)-2-Nonadecanol
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of ketones.[1] It employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the transfer of a hydride from a stoichiometric borane source to the ketone.[2] The stereochemical outcome is dictated by the chirality of the catalyst used.
Mechanism and Rationale: The CBS catalyst and borane form a complex where the oxazaborolidine acts as a chiral Lewis acid, activating the ketone by coordinating to the carbonyl oxygen. This coordination occurs in a sterically controlled manner, exposing one face of the carbonyl to hydride delivery from the borane, which is also coordinated to the catalyst. For the synthesis of (R)-2-nonadecanol, the (S)-CBS catalyst is typically employed, which directs the hydride to the Re face of 2-nonadecanone.
Experimental Workflow for CBS Reduction
Caption: Workflow for the CBS reduction of 2-nonadecanone.
Protocol 1: Synthesis of (R)-2-Nonadecanol via CBS Reduction
-
Materials:
-
2-Nonadecanone
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2-nonadecanone (1.0 eq).
-
Dissolve the ketone in anhydrous THF.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath.
-
Slowly add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) via syringe.
-
Stir the mixture for 10 minutes at -40 °C.
-
Add the borane-THF complex solution (0.6-1.0 eq) dropwise over 30 minutes, maintaining the temperature at -40 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at -40 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford (R)-2-nonadecanol.
-
Noyori Asymmetric Hydrogenation for the Synthesis of (S)-2-Nonadecanol
The Noyori asymmetric hydrogenation is a highly efficient method for the reduction of ketones, often requiring very low catalyst loadings and proceeding with excellent enantioselectivity.[3] The reaction typically utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine.[4][5]
Mechanism and Rationale: The active catalyst is a ruthenium hydride species that coordinates to the ketone. The chiral ligands create a sterically defined environment around the metal center, forcing the ketone to bind in a specific orientation. This directs the hydride transfer to one face of the carbonyl group. For the synthesis of (S)-2-nonadecanol from 2-nonadecanone, a catalyst system with (R)-BINAP and a suitable chiral diamine would be employed.
Experimental Workflow for Noyori Asymmetric Hydrogenation
Caption: Workflow for the Noyori asymmetric hydrogenation.
Protocol 2: Synthesis of (S)-2-Nonadecanol via Noyori Asymmetric Hydrogenation (Representative)
-
Materials:
-
2-Nonadecanone
-
RuCl₂n or a similar (R)-BINAP-based ruthenium precatalyst
-
(1S,2S)-(+)-1,2-Diphenylethylenediamine (or another suitable chiral diamine)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous ethanol
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a glovebox, charge a high-pressure autoclave with the ruthenium precatalyst (0.001-0.01 eq) and the chiral diamine (0.001-0.01 eq).
-
Add a solution of 2-nonadecanone (1.0 eq) in anhydrous ethanol.
-
Add a solution of KOtBu in anhydrous ethanol (0.01-0.1 eq).
-
Seal the autoclave, remove it from the glovebox, and purge several times with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 40-80 °C) with vigorous stirring.
-
Monitor the reaction progress by analyzing aliquots (after careful depressurization) by GC or TLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield (S)-2-nonadecanol.
-
| Method | Catalyst | Reagent | Typical Yield | Typical ee |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | >90% | >95% |
| Noyori Hydrogenation | Ru(II)-(R)-BINAP-diamine | H₂ | >95% | >98% |
| Table 1: Comparison of Asymmetric Reduction Methods for 2-Nonadecanone. |
Part 2: Enzymatic Kinetic Resolution of Racemic this compound
An alternative and highly effective strategy for obtaining both enantiomers of this compound is through the kinetic resolution of a racemic mixture. This method relies on the ability of an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer at a much faster rate than the other.
Lipase-Catalyzed Kinetic Resolution
Lipases are robust and commercially available enzymes that can function in organic solvents. In the context of resolving this compound, a lipase such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, can be used to selectively acylate one enantiomer, leaving the other unreacted.[6] According to the Kazlauskas rule, for secondary alcohols where the larger group is on the right and the smaller group is on the left when the hydroxyl group is pointing up, the (R)-enantiomer is acylated faster. Therefore, this method can be used to produce (S)-2-nonadecanol and the acetate of (R)-2-nonadecanol.
Mechanism and Rationale: The enzyme's active site is chiral and thus discriminates between the two enantiomers of the alcohol. One enantiomer fits more favorably into the active site and undergoes acylation, while the other is a poor substrate for the enzyme. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the acylated product, both in high enantiomeric excess.
Experimental Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Protocol 3: Synthesis of (S)-2-Nonadecanol and (R)-2-Nonadecyl Acetate via Enzymatic Kinetic Resolution
-
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a flask, add racemic this compound (1.0 eq) and dissolve it in anhydrous hexane.
-
Add vinyl acetate (1.5-2.0 eq).
-
Add Novozym 435 (typically 20-50 mg per mmol of substrate).
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent, dried, and potentially reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the mixture by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to separate the less polar (R)-2-nonadecyl acetate from the more polar, unreacted (S)-2-nonadecanol.
-
Protocol 4: Hydrolysis of (R)-2-Nonadecyl Acetate to (R)-2-Nonadecanol
-
Materials:
-
(R)-2-Nonadecyl acetate (from Protocol 3)
-
Methanol
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the (R)-2-nonadecyl acetate in methanol.
-
Add a catalytic amount of K₂CO₃ or a stoichiometric amount of NaOH.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield (R)-2-nonadecanol.
-
Part 3: Characterization and Analysis
Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound enantiomers.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. While the spectra of the (R) and (S) enantiomers are identical in an achiral solvent, they are crucial for confirming the successful reduction of the ketone or hydrolysis of the ester. Based on data for analogous long-chain alcohols like 1-nonadecanol, the following characteristic peaks are expected for this compound in CDCl₃:[7]
-
¹H NMR: A triplet around δ 0.88 ppm (terminal CH₃), a large multiplet around δ 1.25 ppm (long CH₂ chain), a multiplet for the CH proton adjacent to the hydroxyl group around δ 3.8 ppm, and a doublet for the C1 methyl group.
-
¹³C NMR: A peak around δ 14 ppm (terminal CH₃), a series of peaks between δ 22-38 ppm for the aliphatic chain, and a peak for the carbon bearing the hydroxyl group around δ 68 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching bands around 2850-2960 cm⁻¹.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess is a critical measure of the success of an enantioselective synthesis. It is most accurately determined using chiral chromatography.
-
Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC is an excellent method.[8] The enantiomers are separated on a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks. In some cases, derivatization of the alcohol to a more volatile ester (e.g., acetate) may improve separation.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another powerful technique for separating enantiomers.[9] Similar to GC, a chiral stationary phase is used. The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.
Formula for Enantiomeric Excess: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Optical Rotation
Conclusion
The enantioselective synthesis of (R)- and (S)-2-nonadecanol can be effectively achieved through either the asymmetric reduction of 2-nonadecanone or the enzymatic kinetic resolution of the racemic alcohol. The choice of method will depend on factors such as the availability of catalysts and reagents, the desired enantiomer, and the scale of the synthesis. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to successfully synthesize and characterize these valuable chiral building blocks. As with any chemical synthesis, careful optimization of reaction conditions and rigorous purification and analysis are paramount to achieving high yields and enantiopurities.
References
-
Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987 , 109, 5551-5553. ([Link])
-
Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. ([Link])
-
Noyori, R.; Ohkuma, T. Angew. Chem. Int. Ed.2001 , 40, 40-73. ([Link])
-
Chemistry Steps. Specific Rotation. ([Link])
-
Wikipedia. Specific rotation. ([Link])
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. ([Link])
-
NROChemistry. Noyori Hydrogenation. ([Link])
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. ([Link])
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. ([Link])
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Chem-Station. Noyori Asymmetric Hydrogenation. ([Link])
-
Forrás, E.; et al. Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed, 2005 . ([Link])
-
Wikipedia. Corey–Itsuno reduction. ([Link])
-
MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ([Link])
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- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
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Purification techniques for synthetic 2-Nonadecanol
An Application Guide to the Multi-Step Purification of Synthetic 2-Nonadecanol
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of synthetic this compound. Achieving high purity of long-chain alcohols is critical for their application in pharmaceuticals, cosmetics, and as chemical intermediates, where impurities can significantly alter efficacy, safety, and reaction outcomes. This guide moves beyond simple protocols to explain the underlying principles of a multi-step purification strategy, combining bulk and fine purification techniques. We present detailed, field-proven protocols for fractional vacuum distillation, recrystallization, and flash column chromatography, alongside robust analytical methods for purity validation, including GC-MS, NMR spectroscopy, and melting point analysis.
Introduction: The Challenge of Purifying Long-Chain Alcohols
This compound (C₁₉H₄₀O) is a long-chain secondary fatty alcohol.[1] Its synthesis, typically through methods like the reduction of 2-nonadecanone or Grignard reactions, often yields a crude product containing a mixture of unreacted starting materials, reaction byproducts, and residual solvents. The structural similarity between this compound and its potential impurities, such as the precursor ketone (2-nonadecanone)[2][3] or isomeric alcohols, presents a significant purification challenge.
This guide provides a systematic and logical approach to navigate these challenges, ensuring the final product meets the high-purity standards required for demanding applications. The strategy emphasizes an orthogonal approach, where different techniques are sequentially applied to remove distinct classes of impurities.
Strategic Purification Workflow
A single purification technique is rarely sufficient to achieve high purity (>99%). A more robust strategy involves a logical sequence of methods, each targeting different types of impurities based on their physicochemical properties.
Caption: A strategic workflow for purifying this compound.
Step 1: Bulk Purification Techniques
The initial step aims to remove the bulk of impurities, significantly increasing the purity of the material before committing to more labor-intensive fine purification methods.
Fractional Vacuum Distillation
Causality: Distillation separates compounds based on differences in their boiling points.[4][5][6] Given that this compound is a high-boiling-point liquid (the related 1-nonadecanol boils at ~345 °C at atmospheric pressure), vacuum distillation is essential.[7] Lowering the pressure reduces the boiling point, preventing thermal decomposition that can occur at high temperatures.[8][9] This method is highly effective for removing non-volatile impurities (e.g., salts, polymerization products) and highly volatile impurities (e.g., residual solvents).
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, a cow-type fraction collector, and a vacuum pump with a pressure gauge and cold trap. Ensure all glassware joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the round-bottom flask (no more than 2/3 full) along with a magnetic stir bar or boiling chips for smooth boiling.
-
Evacuate the System: Slowly and carefully reduce the pressure in the system to the target pressure (e.g., 1-5 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle with a sand bath for even temperature distribution.
-
Collect Fractions:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The head temperature will be low and unstable.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the this compound fraction. Record the stable temperature and pressure.
-
Residue: Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides. The remaining material is the high-boiling residue.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing air to the apparatus.
-
Analysis: Analyze all fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to assess separation efficiency.
Initial Recrystallization
Causality: If the crude product is a solid or semi-solid, recrystallization can be an excellent alternative for bulk purification. This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent.[10][11] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.[12]
Note: A detailed protocol for recrystallization is provided in Section 5, as it is also the preferred method for the final polishing step.
Step 2: Fine Purification by Flash Column Chromatography
Causality: Flash chromatography is a cornerstone technique in organic synthesis for separating compounds with similar polarities.[13][14] It is an air-pressure-driven form of column chromatography that accelerates the separation process. By using a stationary phase (typically silica gel) and a carefully selected mobile phase (solvent system), components of the mixture are separated based on their differential adsorption to the silica. Less polar compounds travel down the column faster, while more polar compounds are retained longer. This is ideal for separating this compound from its slightly more polar or less polar impurities like 2-nonadecanone.
Mobile Phase (Eluent) Selection
The key to successful chromatographic separation is selecting the right mobile phase. This is done empirically using TLC.
| Solvent System (v/v) | Typical Application | Target R_f Value |
| Hexanes / Ethyl Acetate | Standard choice for compounds of moderate polarity like alcohols.[15][16] | 0.25 - 0.35 |
| Hexanes / Acetone | Good alternative to Ethyl Acetate, can sometimes offer different selectivity. | 0.25 - 0.35 |
| Dichloromethane / Methanol | For more polar compounds, but start with less polar systems first. | 0.25 - 0.35 |
Protocol: Flash Column Chromatography
-
TLC Analysis: Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate) to find a system that gives the target this compound spot an R_f value between 0.25 and 0.35.
-
Column Packing:
-
Select a column of appropriate size for the amount of material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles or cracks form.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the compound onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with the starting solvent system.
-
Collect fractions continuously in test tubes or vials.
-
If a gradient elution is needed (i.e., increasing solvent polarity over time), gradually add more of the polar solvent (e.g., Ethyl Acetate) to the mobile phase to elute more strongly retained compounds.
-
-
Fraction Analysis:
-
Spot every few collected fractions onto a TLC plate.
-
Develop the plate and visualize the spots (e.g., using a potassium permanganate stain, which reacts with alcohols).
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Caption: Workflow for purification by flash chromatography.
Step 3: Final Polish by Recrystallization
Causality: Recrystallization is the most powerful method for obtaining highly pure, crystalline organic solids.[17] As a saturated solution of the compound cools, the molecules self-assemble into a crystal lattice. This process is highly specific and tends to exclude impurity molecules, which do not fit well into the growing lattice and thus remain in the solvent (mother liquor).[10][11] This step removes any final trace impurities remaining after chromatography and provides the product in a stable, crystalline form.
Solvent Selection for Recrystallization
| Solvent | Polarity | Rationale |
| Hexanes / Heptane | Non-polar | Solubilizes the long alkyl chain. Good choice for single-solvent recrystallization. |
| Ethanol / Methanol | Polar | Solubilizes the alcohol group. May be too strong a solvent alone. |
| Acetone | Polar Aprotic | Can be a good solvent, but its low boiling point can lead to rapid evaporation. |
| Hexanes / Ethyl Acetate | Mixed | A two-solvent system. Dissolve in hot EtOAc, then add hot Hexanes until cloudy. |
Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test various solvents to find one that dissolves the this compound when hot but causes it to precipitate upon cooling.
-
Dissolution: Place the chromatographed this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Press the crystals dry on the filter. Then, transfer them to a watch glass or drying dish and dry them thoroughly, preferably in a vacuum oven, to remove all traces of solvent.[18]
Purity Assessment and Final Characterization
Validation of purity requires orthogonal analytical techniques that measure different chemical properties.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used for identification.[19] This is an excellent method to confirm the absence of volatile starting materials or byproducts.
-
Protocol Outline:
-
Prepare a dilute solution of the purified this compound in a volatile solvent (e.g., hexane or ethyl acetate).
-
Inject a small volume into a GC-MS equipped with a suitable capillary column (e.g., DB-5ms).
-
Run a temperature program that ramps from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Analyze the resulting chromatogram. A pure sample should show a single major peak. The mass spectrum of this peak should correspond to this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule.[20] ¹H and ¹³C NMR spectra serve as a "fingerprint" of the compound. The absence of unexpected signals is a strong indicator of high purity. For complex spectra, 2D NMR techniques like COSY and HSQC can confirm connectivity.[21][22]
-
Expected ¹H and ¹³C NMR Data (in CDCl₃): Based on the structure of this compound and data for similar long-chain alcohols[23], the following characteristic signals are expected:
| ¹H NMR | Assignment | Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| A | -CH₃ (terminal) | ~0.88 | Triplet (t) | 3H |
| B | -CH(OH)CH ₃ | ~1.21 | Doublet (d) | 3H |
| C | -(CH ₂)₁₅- | ~1.25 | Broad Multiplet | 30H |
| D | -CH ₂-CH(OH)- | ~1.45 | Multiplet | 2H |
| E | -OH | Variable | Broad Singlet | 1H |
| F | -CH (OH)- | ~3.79 | Sextet / Multiplet | 1H |
| ¹³C NMR | Assignment | Chemical Shift (δ, ppm) |
| a | -CH₃ (terminal) | ~14.1 |
| b | -CH(OH)C H₃ | ~23.5 |
| c | -(C H₂)₁₅- (bulk) | ~22.7 - 32.0 |
| d | -C H₂-CH(OH)- | ~39.5 |
| e | -C H(OH)- | ~68.2 |
Melting Point Analysis
-
Principle: A pure crystalline solid exhibits a narrow and sharp melting point range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[18] This provides a simple, fast, and effective final check of purity.
-
Protocol Outline:
-
Place a small amount of the dry, crystalline this compound into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. A pure sample should have a melting range of <1-2 °C.
-
Conclusion
The purification of synthetic this compound to a high degree of purity is readily achievable through a systematic, multi-step approach. The strategy outlined in this guide—combining bulk purification (distillation), fine separation (flash chromatography), and a final polish (recrystallization)—provides a robust framework for removing a wide range of potential impurities. Each step is validated by appropriate analytical techniques, ensuring the final product is well-characterized and fit for its intended high-stakes application in research and development.
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ResearchGate. (n.d.). Non-Chromatographic Purification of Synthetic Oligodeonucleotides and Peptides. Available at: [Link]
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Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]
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Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Available at: [Link]
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The Good Scents Company. (n.d.). 1-nonadecanol, 1454-84-8. Available at: [Link]
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MDPI. (2022). Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends. Available at: [Link]
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Semantic Scholar. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Available at: [Link]
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AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]
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Application Notes & Protocols: Field Trial Design for 2-Nonadecanol as a Lure
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug and pesticide development on the design and execution of field trials to evaluate the efficacy of 2-Nonadecanol as an insect lure. These protocols are grounded in the principles of chemical ecology and integrated pest management (IPM), emphasizing scientific rigor and practical field application. The guide covers critical aspects from the formulation of the lure and trap design to the intricacies of experimental layout, data collection, and statistical analysis. The overarching goal is to equip researchers with the necessary tools to conduct self-validating studies that yield robust and publishable results.
Introduction: The Potential of this compound in Insect Management
This compound (C₁₉H₄₀O) is a long-chain secondary alcohol that has been identified as a semiochemical in various insect species.[1][2][] Semiochemicals are chemical signals that mediate interactions between organisms, and they represent a cornerstone of modern, environmentally-conscious pest management strategies.[4] Unlike broad-spectrum insecticides, semiochemical-based lures offer a targeted approach, minimizing impact on non-target organisms and the broader ecosystem.[5]
The application of this compound as a lure primarily targets the reproductive and aggregation behaviors of specific insect pests. For instance, in certain mosquito species like Aedes aegypti, long-chain fatty acids and their derivatives can act as oviposition attractants, guiding gravid females to suitable egg-laying sites.[6][7] By baiting traps with such compounds, it is possible to monitor and control vector populations, thereby reducing the transmission of diseases like dengue, Zika, and chikungunya.[8][9] The success of any "lure and kill" or monitoring strategy hinges on a meticulously designed field trial to validate the attractant's efficacy under real-world conditions.[10]
This guide will walk you through the essential steps to design and implement a scientifically sound field trial for this compound.
Pre-Trial Considerations: Foundational Knowledge and Material Preparation
Before deploying traps in the field, several preparatory steps are crucial for the success of the trial. These include understanding the target insect's biology, sourcing and formulating the lure, and selecting an appropriate trapping system.
Target Insect Species and Behavioral Ecology
A thorough understanding of the target insect's biology is paramount. Key considerations include:
-
Active Periods: Determine the diurnal or nocturnal activity patterns of the target species to establish the optimal times for trap deployment and data collection.[11]
-
Breeding Habits: For oviposition lures, understanding the preferred breeding sites of the target mosquito is critical for placing traps in ecologically relevant locations.[12]
-
Flight and Dispersal Patterns: Knowledge of the insect's typical flight range and dispersal behavior will inform the spacing of traps and the overall layout of the experimental plots.[13]
Sourcing and Purity of this compound
The chemical purity of the semiochemical is critical for unambiguous results.
-
High-Purity Compound: Obtain this compound with a high degree of purity, preferably >95%. Impurities can introduce confounding variables, potentially acting as repellents or attractants themselves.
-
Enantiomeric Composition: For chiral molecules, it is important to consider that different enantiomers can elicit different behavioral responses in insects. If the specific active enantiomer is unknown, initial trials may need to compare the racemic mixture with individual enantiomers.
Lure Formulation and Controlled Release
The formulation of the lure directly impacts its efficacy and longevity in the field. Due to their volatility and instability, semiochemicals often require a controlled-release formulation to ensure a consistent and prolonged release rate.[5]
-
Dispenser Selection: Common dispenser types include rubber septa, polymeric matrices, and membrane-based systems.[14] The choice of dispenser will depend on the volatility of this compound and the desired release profile.
-
Release Rate Dynamics: The release rate can be influenced by environmental factors such as temperature, humidity, and airflow.[15][16] Preliminary laboratory or semi-field studies are recommended to characterize the release profile of the chosen lure formulation. Nanostructured lipid carriers (NLCs) are an emerging technology for creating controlled-release formulations for topical applications.[17]
-
Solvents and Co-formulants: The choice of solvent and any additives in the formulation should be carefully considered, as they can influence the release rate and may also have their own attractive or repellent properties.[18][19][20][21]
Table 1: Example of Lure Formulation Parameters
| Parameter | Specification | Rationale |
| Active Ingredient | This compound | The semiochemical being evaluated. |
| Purity | >95% | To minimize confounding effects from impurities. |
| Dispenser Type | Polymeric matrix | Provides a controlled and sustained release.[14] |
| Loading Dose | 10 mg, 50 mg, 100 mg | To test for a dose-dependent response. |
| Solvent | High-purity hexane (evaporated) | A volatile solvent that leaves the active ingredient on the dispenser. |
| Control | Dispenser with solvent only | To account for any effects of the dispenser material or residual solvent. |
Experimental Design: The Blueprint for a Robust Field Trial
Site Selection
The choice of the field site is critical and should be based on the following criteria:
-
Presence of Target Species: The site must have a known and relatively stable population of the target insect. Preliminary trapping can confirm this.
-
Ecological Homogeneity: The experimental plots should be as similar as possible in terms of vegetation, topography, and potential confounding odor sources.
-
Accessibility and Security: The site should be accessible for regular trap servicing and secure from vandalism or disturbance.
Experimental Layouts
Several experimental designs can be employed, with the choice depending on the specific objectives of the study.
-
Randomized Complete Block Design (RCBD): This is a common and robust design for field trials. The experimental area is divided into blocks, and each treatment (including the control) is randomly assigned to a plot within each block. This design helps to account for spatial variability within the study site.
-
Latin Square Design: This design is useful when there are two sources of variation to control for (e.g., gradients in wind direction and vegetation density). Treatments are arranged in a grid such that each treatment appears only once in each row and each column.
-
Paired-Cage Design: This design is particularly useful for directly comparing a treatment with a control in a more controlled "semi-field" environment, where two cages are placed in close proximity, one serving as the control and the other for the treatment.[22]
Trap Selection and Placement
The type of trap used should be appropriate for the target insect. For mosquitoes, common trap types include:
-
Oviposition Traps (Ovitraps): These are ideal for evaluating oviposition attractants. They typically consist of a container with water and a substrate for egg-laying.[23][24]
-
Suction Traps (e.g., BG-Sentinel™): These traps are effective for capturing host-seeking adult mosquitoes and can be adapted to test attractants.[11][25]
-
Sticky Traps: These can be used for a variety of flying insects and are often used in conjunction with a lure.[26]
Trap Placement Considerations:
-
Trap Density: The number of traps per unit area should be carefully considered to avoid interference between traps.[13]
-
Spacing: Traps should be spaced far enough apart to ensure that the catch in one trap is not influenced by the lure in another. This distance will depend on the effective range of the lure.
-
Height: The height of the trap above the ground can significantly affect catch rates and should be standardized across all traps.[26]
Treatments and Controls
A well-designed experiment will include a range of treatments and appropriate controls.
-
Dose-Response: To determine the optimal concentration of this compound, it is advisable to test a range of doses.
-
Positive Control: If a known attractant for the target species exists, it should be included as a positive control to benchmark the performance of this compound.
-
Negative Control: A trap with no lure (or a dispenser with only the solvent) is essential to measure the baseline trap catch and to ensure that any increase in catch is due to the lure.
Protocol: Step-by-Step Field Implementation
This section provides a detailed, step-by-step protocol for conducting the field trial.
Materials
-
This compound (high purity)
-
Solvent (e.g., hexane)
-
Lure dispensers
-
Insect traps (appropriate for the target species)
-
Propylene glycol or other killing/preservative agent (for collection buckets)
-
GPS device for mapping trap locations
-
Field data sheets or a mobile data collection app
-
Personal protective equipment (PPE)
Experimental Workflow
Caption: A flowchart illustrating the key phases and steps in a field trial for an insect lure.
Detailed Protocol Steps
-
Site Preparation:
-
Based on the chosen experimental design, mark the locations for each trap using flags or stakes.
-
Ensure that the immediate vicinity of each trap location is cleared of any obstructions that might interfere with the trap's performance.
-
-
Lure and Trap Preparation:
-
Prepare the different lure formulations (doses of this compound and controls) in a controlled laboratory environment.
-
Label each lure dispenser and trap clearly with a unique identifier corresponding to the treatment and replicate number.
-
-
Trap Deployment:
-
Deploy the traps at the marked locations according to the randomized experimental design.
-
Add the killing/preservative agent to the collection containers.[27]
-
Activate the lures and place them in the traps as per the manufacturer's instructions.
-
-
Data Collection:
-
Service the traps at regular intervals (e.g., weekly).
-
At each service, collect the trapped insects and replace the collection container.
-
Record the number of target insects and any significant non-target species. For oviposition traps, count the number of eggs.
-
Record relevant environmental data at each site, such as temperature, humidity, and wind speed.
-
-
Sample Processing:
-
Transport the collected samples to the laboratory for identification and counting.
-
Properly store or dispose of the samples after data has been recorded.
-
Data Analysis and Interpretation
The analysis of the collected data is a critical step in determining the efficacy of this compound as a lure.
Data Transformation
Insect trap catch data often do not follow a normal distribution and may have many zero counts.[28] Therefore, a data transformation (e.g., log(x+1) or square root) may be necessary before performing parametric statistical tests.
Statistical Tests
The choice of statistical test will depend on the experimental design.
-
Analysis of Variance (ANOVA): For a randomized complete block design, a two-way ANOVA can be used to test for significant differences in trap catch between the different lure treatments.[28]
-
T-tests or Mann-Whitney U tests: These can be used for simpler comparisons, such as comparing a single treatment to a control.
-
Generalized Linear Models (GLMs): GLMs (e.g., with a negative binomial distribution) are often well-suited for analyzing count data that is overdispersed.[28]
Key Metrics for Efficacy
-
Mean Trap Catch: The average number of target insects caught per trap per collection period for each treatment.
-
Oviposition Activity Index (OAI): For oviposition studies, the OAI can be calculated to quantify the relative attractiveness of a treatment compared to a control.[8] The formula is: OAI = (N_T - N_S) / (N_T + N_S) Where N_T is the mean number of eggs in the treatment and N_S is the mean number of eggs in the control. A positive value indicates attraction, while a negative value indicates repellency.[8]
-
Selectivity: The proportion of the total catch that is the target species. This is an important measure of the lure's specificity.
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- 20. An approach to natural insect repellent formulations: from basic research to technological development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. academic.oup.com [academic.oup.com]
- 28. researchgate.net [researchgate.net]
Formulating 2-Nonadecanol for Slow-Release Dispensers: Application Notes and Protocols
Introduction: The Significance of Controlled Release for 2-Nonadecanol
This compound (C₁₉H₄₀O) is a long-chain aliphatic alcohol identified as a semiochemical, a signaling molecule used in chemical communication between organisms.[1] Its application in pest management and animal behavior modification hinges on its effective and sustained release into the environment.[2] Slow-release dispensers are critical for this purpose, offering prolonged efficacy, reduced application frequency, and minimized environmental contamination.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound into slow-release dispensers. We will delve into the physicochemical properties of this compound, explore different dispenser technologies, and provide detailed protocols for their preparation and analysis. The causality behind experimental choices will be emphasized to ensure a deep understanding of the formulation process.
Pre-Formulation Analysis: Understanding this compound
A thorough understanding of the physicochemical properties of this compound is paramount for designing an effective slow-release formulation. Due to the limited availability of experimental data for this compound specifically, we will extrapolate from its isomers, such as 1-nonadecanol, and related long-chain alcohols.
Key Physicochemical Properties:
| Property | Estimated Value/Characteristic | Significance for Formulation |
| Molecular Formula | C₁₉H₄₀O | High molecular weight contributes to low volatility. |
| Molecular Weight | 284.52 g/mol | Influences diffusion rates through polymer matrices. |
| Physical Form | White, waxy solid at room temperature. | Requires melting for homogeneous incorporation into many dispenser types. |
| Melting Point | Estimated to be in the range of 60-70 °C.[4][5] | Processing temperatures must be above this range to ensure a uniform blend. |
| Boiling Point | > 300 °C (estimated) | Very low volatility is a primary challenge for achieving a sufficient release rate. |
| Vapor Pressure | Extremely low (e.g., 1-nonadecanol: ~0.000003 mmHg @ 25°C).[6] | The dispenser design must maximize surface area or utilize release-enhancing mechanisms. |
| Solubility | Insoluble in water; soluble in organic solvents and likely in many polymers.[4] | The principle of "like dissolves like" will guide the selection of compatible polymer matrices.[7] |
The solid nature and extremely low volatility of this compound necessitate a formulation strategy that facilitates its release into the vapor phase at a controlled and effective rate.
Slow-Release Dispenser Technologies for this compound
The choice of dispenser technology is critical and depends on the desired release profile, duration of efficacy, and environmental conditions.[8] For a solid, low-volatility compound like this compound, two primary types of passive dispensers are particularly suitable: polymer matrix dispensers and reservoir-based membrane dispensers.[9]
Polymer Matrix Dispensers
In this system, this compound is homogeneously dispersed within a solid polymer matrix. The release is governed by the diffusion of the active ingredient through the polymer to the surface, followed by its volatilization.
Advantages:
-
Ease of manufacturing.
-
Protection of the active ingredient from environmental degradation.[3]
-
Release rate can be tailored by altering the polymer, active ingredient loading, and dispenser geometry.[10]
Common Polymer Materials:
-
Polyethylenes (LDPE, HDPE)
-
Polyvinyl chloride (PVC)
-
Ethylene-vinyl acetate (EVA)
-
Waxes and other biodegradable polymers
The selection of the polymer is crucial. A polymer with good solubility for this compound will allow for a higher loading capacity and more uniform release.
Reservoir-Based Membrane Dispensers
These dispensers consist of a reservoir containing the active ingredient, which is enclosed by a semi-permeable membrane. The release rate is controlled by the permeation of the active ingredient through the membrane.
Advantages:
-
Can provide a more constant, zero-order release rate.
-
The release rate is primarily determined by the membrane properties and is less dependent on the loading of the active ingredient.
-
Suitable for protecting sensitive active ingredients.[11]
Membrane Materials:
-
Polyethylene films
-
Polypropylene films
-
Other microporous polymers
For a solid like this compound, it would need to be formulated as a liquid or semi-solid within the reservoir, potentially by dissolving it in a suitable high-boiling, non-volatile solvent.
Experimental Protocols
The following protocols provide step-by-step methodologies for the formulation of this compound into both polymer matrix and reservoir-based dispensers.
Protocol 1: Preparation of a Polymer Matrix Dispenser (Hot-Melt Extrusion)
This protocol describes the formulation of a this compound-loaded polymer matrix dispenser using a hot-melt extrusion process. This method is suitable for thermoplastic polymers and allows for the creation of dispensers in various shapes and sizes.
Materials and Equipment:
-
This compound
-
Low-density polyethylene (LDPE) pellets
-
Hot-melt extruder with a suitable die
-
Precision balance
-
Oven
-
Fume hood
Methodology:
-
Pre-Formulation Preparation:
-
Dry the LDPE pellets in an oven at 60°C for at least 4 hours to remove any residual moisture.
-
Accurately weigh the required amounts of this compound and dried LDPE pellets to achieve the desired loading percentage (e.g., 10% w/w).
-
-
Blending:
-
In a sealed container, thoroughly mix the this compound powder and LDPE pellets until a homogeneous mixture is obtained.
-
-
Hot-Melt Extrusion:
-
Set the temperature zones of the hot-melt extruder to a profile suitable for LDPE and to ensure the melting of this compound (e.g., Zone 1: 100°C, Zone 2: 110°C, Zone 3: 120°C, Die: 115°C). Note: The temperature should be high enough to melt both components but low enough to prevent degradation of the this compound.
-
Feed the blended material into the extruder hopper.
-
Extrude the molten blend through the die to form a continuous strand or film.
-
Allow the extrudate to cool and solidify at room temperature.
-
-
Dispenser Fabrication:
-
Cut the solidified extrudate into dispensers of the desired dimensions (e.g., 2 cm length).
-
Workflow Diagram:
Caption: Hot-Melt Extrusion Workflow for Polymer Matrix Dispensers.
Protocol 2: Preparation of a Reservoir-Based Membrane Dispenser
This protocol details the fabrication of a reservoir-based dispenser where this compound is contained within a pouch made of a semi-permeable membrane.
Materials and Equipment:
-
This compound
-
High-boiling, non-volatile solvent (e.g., mineral oil, dioctyl phthalate)
-
Semi-permeable polymer film (e.g., low-density polyethylene film of a specific thickness)
-
Heat sealer
-
Syringe or pipette
-
Precision balance
-
Fume hood
Methodology:
-
Reservoir Formulation:
-
In a glass vial, dissolve this compound in the chosen solvent at a specific concentration (e.g., 20% w/w). Gentle heating may be required to facilitate dissolution.
-
Allow the solution to cool to room temperature.
-
-
Dispenser Assembly:
-
Cut two pieces of the polymer film to the desired dimensions (e.g., 3 cm x 3 cm).
-
Using the heat sealer, seal three sides of the two film pieces to form a pouch.
-
Accurately dispense a known volume of the this compound solution into the pouch using a syringe or pipette.
-
Seal the fourth side of the pouch with the heat sealer, ensuring no air is trapped inside.
-
-
Quality Control:
-
Inspect the sealed dispenser for any leaks.
-
Weigh the finished dispenser to record the initial mass.
-
Workflow Diagram:
Caption: Reservoir-Based Membrane Dispenser Fabrication Workflow.
Characterization of Release Profile
Determining the release rate of this compound from the fabricated dispensers is crucial for evaluating their performance and predicting their field longevity.[12]
Protocol 3: Gravimetric Analysis of Release Rate
This protocol describes a common and straightforward method for determining the release rate of a low-volatility compound by measuring mass loss over time.[13]
Materials and Equipment:
-
Fabricated this compound dispensers
-
Analytical balance (at least 4 decimal places)
-
Controlled environment chamber or incubator with controlled temperature and airflow
-
Forceps
-
Data logging software
Methodology:
-
Initial Measurement:
-
Individually label and weigh each dispenser (n ≥ 3 per formulation) on the analytical balance. Record this as the initial weight (W₀) at time t₀.
-
-
Incubation:
-
Place the dispensers in the controlled environment chamber set to a specific temperature (e.g., 25°C) and airflow.
-
Ensure the dispensers are not in contact with each other.
-
-
Periodic Weighing:
-
At regular intervals (e.g., every 24 hours for the first week, then every 48-72 hours), remove the dispensers from the chamber using forceps.
-
Allow the dispensers to equilibrate to the ambient temperature of the balance for a few minutes.
-
Weigh each dispenser and record the weight (Wt) and the time (t).
-
-
Data Analysis:
-
Calculate the cumulative weight loss at each time point: Weight Loss = W₀ - Wt.
-
Plot the cumulative weight loss versus time.
-
The release rate (in mg/day) can be determined from the slope of the linear portion of the curve.
-
Expected Results: The release rate of this compound is expected to be low due to its low vapor pressure. The polymer matrix dispenser may show an initial burst release followed by a slower, first-order release. The reservoir-based membrane dispenser is expected to exhibit a more linear, zero-order release profile after an initial equilibration period.
Conclusion
The successful formulation of this compound for slow-release applications requires a systematic approach that begins with an understanding of its physicochemical properties. Both polymer matrix and reservoir-based dispensers offer viable platforms for the controlled delivery of this solid, low-volatility semiochemical. The protocols provided herein offer a solid foundation for developing and characterizing these dispensers. Further optimization of polymer selection, active ingredient loading, and dispenser design will enable the fine-tuning of release profiles to meet the specific requirements of the target application.
References
- EP0484361A1, Dispenser for insect semiochemicals, method for the preparation thereof and method for the control of insects.
-
The Good Scents Company. (n.d.). 1-nonadecanol. Retrieved from [Link]
-
Grokipedia. (2026). 1-Nonadecanol. Retrieved from [Link]
- Zhang, A., et al. (2013). Measurement of semiochemical release rates with a dedicated environmental control system. Computers and Electronics in Agriculture, 90, 115-121.
-
Cheméo. (n.d.). n-Nonadecanol-1. Retrieved from [Link]
- Heuskin, S., et al. (2011). The use of semiochemical slow-release devices in integrated pest management strategies. Biotechnologie, Agronomie, Société et Environnement, 15(3), 459-470.
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National Center for Biotechnology Information. (n.d.). 1-Nonadecanol. PubChem Compound Database. Retrieved from [Link]
- Tavares, J. M., & Schafhäutle, M. (2023). Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies. Advanced Science, 10(4), e2304098.
- Tavares, J. M., et al. (2023). Dispensers for pheromonal pest control. Journal of Environmental Management, 326, 116590.
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Park, K. (n.d.). SOLUBILITY OF POLYMERS. Kinam Park's Lab, Purdue University. Retrieved from [Link]
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AECIPH. (n.d.). Understanding Semiochemicals. Retrieved from [Link]
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Wikipedia. (2023). Semiochemical. Retrieved from [Link]
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CABI. (2023). Semiochemicals beginner's guide: Types and how to use. Retrieved from [Link]
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Suterra. (2024). The Science of Suterra's Dispenser Technologies for Mating Disruption. Retrieved from [Link]
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M. El-Sayed, A. (2025). The Pherobase: Database of Insect Pheromones and Semiochemicals. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Behavioral Effects of 2-Nonadecanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust bioassays to test the behavioral effects of 2-nonadecanol. As a long-chain secondary alcohol, this compound has been identified as a semiochemical in various species, necessitating reliable methods to elucidate its role as a potential attractant, repellent, pheromone, allomone, or kairomone. These protocols emphasize scientific integrity, providing not only step-by-step instructions but also the underlying principles and rationale for experimental design. We cover methodologies from initial electrophysiological screening to complex multi-choice behavioral assays, complete with guidelines for data analysis and interpretation.
Introduction: The Chemical Ecology of this compound
This compound (C₁₉H₄₀O) is a fatty alcohol that has been identified as a component of chemical signaling systems in a diverse range of organisms. In the context of chemical ecology, such compounds, known as semiochemicals, mediate interactions both within and between species. Depending on the context and the species involved, this compound can function as:
-
Pheromone: An intraspecific signal that triggers a social response in members of the same species. For example, it has been identified as a pheromonal component in the common postman butterfly (Heliconius melpomene) and the dwarf hamster (Phodopus sungorus sungorus).[1]
-
Allomone: An interspecific signal that benefits the emitter but not the receiver.[2][3] For instance, a plant might release it to deter herbivores.
-
Kairomone: An interspecific signal that benefits the receiver at the expense of the emitter.[4] A classic example is a predator using a scent released by its prey to locate it.
Determining the specific behavioral effect of this compound is the foundational first step in characterizing its biological function and potential applications, from developing novel pest management strategies to understanding complex ecological interactions.[5][6] The following protocols are designed to provide a validated framework for this characterization.
General Workflow for Semiochemical Evaluation
A systematic approach is critical to accurately determine the behavioral impact of a compound like this compound. The process involves preliminary screening to confirm sensory detection, followed by carefully controlled behavioral experiments to quantify the response.
Caption: General workflow for evaluating a semiochemical like this compound.
Electrophysiological Assays: Can the Insect Detect the Compound?
Before investing in time-consuming behavioral assays, it is crucial to determine if the test organism's olfactory system can even detect this compound. Electroantennography (EAG) is a powerful technique for this purpose. It measures the summed electrical potential from all olfactory receptor neurons on the antenna, providing a clear indication of whether a compound is "sensed".[7][8][9]
Protocol 3.1: Electroantennography (EAG) Screening
Principle: This protocol measures the depolarization of olfactory receptor neurons on an insect's antenna in response to a puff of air containing this compound. A significant voltage change relative to a solvent control indicates detection.[7][10]
Materials:
-
Intact insect antenna, freshly excised.
-
EAG system (micromanipulators, electrodes, amplifier, recording software).
-
Glass capillary electrodes filled with saline solution.
-
Purified air delivery system with a stimulus controller.
-
Filter paper strips.
-
This compound (high purity).
-
Solvent (e.g., hexane or pentane).
-
Positive control (a known EAG-active compound for the species).
Methodology:
-
Preparation of Stimuli:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).
-
Create a serial dilution to test a range of concentrations (e.g., 10 ng, 100 ng, 1 µg).
-
Apply 10 µL of each dilution onto a separate filter paper strip and allow the solvent to evaporate for 30-60 seconds. Prepare a solvent-only control strip.
-
-
Antennal Preparation:
-
Immobilize the insect and carefully excise one antenna at the base.[8]
-
Immediately mount the antenna between the two glass electrodes. Cut the distal tip of the antenna to ensure good contact with the recording electrode. The reference electrode is typically placed in the base of the antenna or the head.[8][11]
-
-
EAG Recording:
-
Position the prepared antenna in a continuous stream of humidified, purified air.
-
Insert the filter paper with the test compound into a Pasteur pipette, which is connected to the air delivery system.
-
Deliver a short puff of air (e.g., 0.5 seconds) through the pipette, directing the odor plume over the antenna.
-
Record the resulting depolarization (a negative voltage deflection).
-
-
Experimental Controls:
-
Begin and end each session with a positive control to ensure the preparation is viable.
-
Present the solvent control periodically to establish a baseline response.
-
Randomize the order of presentation of different concentrations of this compound.
-
Allow sufficient time (at least 30-60 seconds) between stimuli to prevent sensory adaptation.[12]
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts) of the response for each stimulus.
-
Normalize the responses by subtracting the average solvent control response.
-
Use ANOVA or a similar statistical test to determine if responses to this compound are significantly different from the solvent control.
-
Behavioral Bioassays: Quantifying Attraction and Repellency
Once olfactory detection is confirmed via EAG, behavioral bioassays are required to determine the nature of the response (e.g., attraction, repellency, neutrality).[5][6] Olfactometers are the standard apparatus for these laboratory-based studies.[13][14]
Protocol 4.1: Two-Choice (Y-Tube) Olfactometer Assay
Principle: This assay provides a simple binary choice to test for attraction or repellency. An insect is released at the base of a Y-shaped tube and must choose between one arm containing the test odor and another containing a control (solvent only). A statistically significant preference for one arm indicates a behavioral effect.
Caption: Schematic of a two-choice (Y-Tube) olfactometer setup.
Methodology:
-
Apparatus Setup:
-
Assemble the Y-tube olfactometer, ensuring all glassware is meticulously cleaned with a non-residual solvent (e.g., acetone) and baked before use.
-
Connect the arms to a purified, humidified air source. Use flow meters to ensure equal and laminar airflow in both arms (e.g., 200 mL/min per arm).[15] A smoke test can be used to visualize and confirm laminar flow.[14][15]
-
-
Insect Preparation:
-
Use insects of a consistent age, sex, and physiological state (e.g., mated females if testing oviposition cues).
-
Acclimate insects to the testing conditions (temperature, light, humidity) for at least 1 hour before the bioassay. Some protocols may require a period of starvation (8-24h) to increase motivation.[16]
-
-
Running the Assay:
-
Apply the prepared this compound stimulus (on filter paper) to the odor chamber of one arm and the solvent control to the other.
-
Introduce a single insect at the release point (base of the 'Y').
-
Allow a set amount of time (e.g., 5-10 minutes) for the insect to make a choice.
-
A "choice" is recorded when the insect moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Validation and Controls:
-
After every 5-10 trials, rotate the Y-tube 180 degrees to control for any positional bias.
-
Replace the odor stimuli and control papers regularly (e.g., every 30 minutes) to maintain a consistent concentration.
-
Test a minimum of 30-50 "choosing" insects per experiment for sufficient statistical power.[15]
-
-
Data Analysis:
Protocol 4.2: Four-Arm Olfactometer Assay
Principle: This more complex apparatus allows for the simultaneous comparison of multiple stimuli, which is useful for determining preferences or for testing this compound in combination with other compounds (e.g., host plant volatiles).[19][20][21] The insect is released into a central chamber and can choose to enter any of the four arms, each with a different odor or control.
Caption: Conceptual layout of a four-arm olfactometer.
Methodology:
-
Apparatus and Stimuli:
-
Set up the four-arm olfactometer, ensuring equal airflow to each arm.[19]
-
Prepare stimuli for each arm. A typical experiment might include:
-
Arm 1: this compound
-
Arm 2: A known attractant (positive control)
-
Arm 3: Solvent control
-
Arm 4: Blank air
-
-
-
Running the Assay:
-
Release a single insect into the center of the arena.
-
Record the first arm the insect enters ("first choice") and/or the total time spent in each of the four odor fields over a set period (e.g., 15 minutes).
-
-
Data Analysis:
-
For "first choice" data, use a Chi-squared test to compare the observed distribution against an expected 25:25:25:25 distribution.
-
For time-spent data, use ANOVA or a non-parametric equivalent (e.g., Kruskal-Wallis test) to compare the time spent in each arm. Post-hoc tests can identify which specific arms are significantly different.
-
Data Presentation and Interpretation
Table 1: Sample Data Recording for Y-Tube Olfactometer Assay
| Trial # | Insect ID | Choice Made (Treatment/Control) | Time to Choose (s) | Notes (e.g., No Choice) |
| 1 | F01 | Treatment | 45 | |
| 2 | F02 | Control | 120 | |
| 3 | F03 | No Choice | >300 | Remained at base |
| 4 | F04 | Treatment | 88 | |
| ... | ... | ... | ... | ... |
| Total | N=50 | Treatment: 35, Control: 15 | No Choice: 4 |
Interpretation of Results:
-
Attractant: A statistically significant number of insects choose the arm with this compound over the control arm.
-
Repellent: A statistically significant number of insects choose the control arm over the this compound arm.[22][23]
-
Arrestant: Insects spend significantly more time in the treatment arm, which may or may not be coupled with initial attraction.
-
No Effect: No significant difference in choice or time spent between the treatment and control arms.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| Low Insect Responsiveness / High "No Choice" Rate | Unhealthy insects, incorrect physiological state, non-optimal environmental conditions, airflow too high/low. | Use healthy, active insects of the correct age/mating status. Optimize temperature/humidity. Verify airflow rates and check for turbulence.[15] |
| High Variability in Results | Inconsistent experimental procedure, insufficient sample size, external visual cues. | Standardize every step of the protocol. Increase the number of replicates.[15] Conduct assays under uniform, non-distracting lighting (e.g., red light for nocturnal insects). |
| No Significant Difference Despite a Trend | Low statistical power, stimulus concentration is too high (overwhelming) or too low (undetectable). | Increase sample size. Conduct a dose-response experiment to find the optimal concentration. |
| Positional Bias (Insects prefer one side) | Uneven lighting, drafts, contamination in the olfactometer, slight differences in airflow. | Rotate the apparatus regularly. Ensure thorough cleaning between trials. Use precision flow meters to guarantee equal airflow.[15] |
References
- Benchchem. (n.d.). Application Note: Four-Arm Olfactometer Bioassay for Evaluating Insect Behavioral Response to cis-Verbenol.
- ORBi. (2022, March 18). Statistical Workshop for Entomology Lab Members.
- Brown, T.M. (2023, August 3). Scents and sensibility: Best practice in insect olfactometer bioassays. Harper Adams University.
- NIH. (n.d.). Bioassays for Monitoring Insecticide Resistance. PMC.
- ResearchGate. (n.d.). Statistical analysis of insect preference in two-choice experiments.
- Benchchem. (n.d.). Technical Support Center: Insect Pheromone Bioassays.
- Roberts, J. M. (2023, July 31). Scents and sensibility: Best practice in insect olfactometer bioassays. ResearchGate.
- ResearchGate. (n.d.). Adaptation of a four-arm olfactometer for behavioural bioassays of large beetles.
- BEHAVIORAL RESPONSE OF AEDES AEGYPTI (L.) TO ITS SEMIOCHEMICALS. (n.d.).
- ResearchGate. (n.d.). Techniques for Behavioral Bioassays.
- Cardé, R. T. (2016, January 26). Techniques for Behavioral Bioassays. ResearchGate.
- Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG).
- PubMed. (n.d.). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents.
-
. (n.d.). A six-arm olfactometer permitting simultaneous observation of insect attraction and odour trapping. Retrieved from
- NIH. (2011, March 29). Electrophysiological Measurements from a Moth Olfactory System. PMC.
- Journal of Economic Entomology, Oxford Academic. (2012, October 1). Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae).
- MDPI. (2019, November 14). Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone.
- ResearchGate. (n.d.). Typical electroantennography (EAG) connection and measurement.
- ResearchGate. (2019, September 3). What kind of statistical analysis should I use for analysing this insect dataset?.
- NIH. (2021, February 24). Behavioural and antennal responses of Aedes aegypti (l.) (Diptera: Culicidae) gravid females to chemical cues from conspecific larvae.
- JoVE. (2022, June 9). Electrophysiological Measurements From Moth Olfactory System l Protocol Preview.
- (n.d.). Kairomone.
- Wikipedia. (n.d.). Allomone.
- GKToday. (2025, December 9). Allomone.
- The Pherobase. (2025, July 8). Semiochemical compound: Nonadecan-2-ol | C19H40O.
- Nanoformulation: An efficient approach to natural insect repellent formulations. (n.d.).
- Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes. (n.d.).
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- 7. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
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Application and Protocol for the Analysis of 2-Nonadecanol using Solid-Phase Microextraction (SPME)
This comprehensive guide provides a detailed methodology for the extraction and analysis of the semi-volatile long-chain fatty alcohol, 2-nonadecanol, utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical chemists, and quality control specialists in the pharmaceutical, food and beverage, and environmental science sectors.
Introduction: The Analytical Challenge of this compound
This compound (C₁₉H₄₀O), a long-chain saturated fatty alcohol, is a compound of interest in various fields due to its role as a potential biomarker, flavor and fragrance component, and industrial chemical intermediate.[1] Its semi-volatile nature and presence in complex matrices necessitate a sensitive and efficient extraction technique for accurate quantification.[2]
Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative to traditional sample preparation methods.[3] It is a versatile technique that concentrates analytes from a sample onto a coated fiber, which is then thermally desorbed into a gas chromatograph for analysis.[4] This application note details optimized protocols for both Headspace (HS-SPME) and Direct Immersion (DI-SPME) approaches for this compound, providing the flexibility to adapt the method to various sample types and analytical requirements.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₉H₄₀O | [1] |
| Molecular Weight | 284.52 g/mol | [1] |
| Boiling Point (1-nonadecanol) | 344-346 °C (estimated) | [5] |
| Melting Point (1-nonadecanol) | 62-64 °C | [5] |
| Vapor Pressure (1-nonadecanol) | 0.000003 mmHg @ 25 °C (estimated) | [5] |
| Polarity | Moderately Polar | General Chemical Principles |
The high boiling point and low vapor pressure of the related 1-nonadecanol indicate that this compound is a semi-volatile organic compound (SVOC).[2][5] This characteristic dictates the necessity for thermal assistance during the extraction process to facilitate its transfer to the vapor phase for HS-SPME or to enhance its diffusion during DI-SPME.
The SPME Workflow: A Visual Overview
The following diagram illustrates the fundamental steps involved in the SPME-GC-MS analysis of this compound.
Figure 1: General workflow for the SPME-GC-MS analysis of this compound.
Method Development: Critical Parameter Selection
The success of the SPME method hinges on the careful selection and optimization of several key parameters.
SPME Fiber Selection: The Heart of the Extraction
The choice of the SPME fiber coating is the most critical parameter, as it governs the selectivity and efficiency of the extraction. For a semi-volatile, moderately polar compound like this compound, a combination fiber that offers both adsorption and absorption mechanisms is ideal.
| Fiber Coating | Rationale for this compound Analysis |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm | Recommended. This tri-phase fiber provides a broad range of selectivity for volatile and semi-volatile compounds. The DVB phase offers strong affinity for aromatic and non-polar compounds, the CAR phase is excellent for small volatile molecules, and the PDMS phase extracts non-polar compounds via absorption.[6][7] This combination is well-suited for the analysis of this compound in complex matrices. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm | Alternative. A good general-purpose fiber for semi-volatile compounds.[8] It may offer slightly different selectivity compared to the DVB/CAR/PDMS fiber. |
| Polyacrylate (PA), 85 µm | Consider for highly polar matrices. This fiber is suitable for polar semi-volatile compounds.[4] If this compound is present in a very polar sample matrix, this fiber could provide enhanced extraction efficiency. |
Extraction Mode: Headspace vs. Direct Immersion
The choice between HS-SPME and DI-SPME depends on the sample matrix and the volatility of the analyte.
-
Headspace SPME (HS-SPME): In this mode, the fiber is exposed to the vapor phase above the sample.[9] It is generally preferred for complex matrices as it prevents non-volatile components from contaminating the fiber.[10] For semi-volatile compounds like this compound, heating the sample is crucial to increase its vapor pressure and facilitate its transfer to the headspace.[11]
-
Direct Immersion SPME (DI-SPME): Here, the fiber is directly immersed in the liquid sample. This can lead to higher extraction efficiencies for less volatile compounds.[9] However, it is more susceptible to matrix effects and potential fiber damage from complex sample components.[12]
This guide provides protocols for both methods to allow for methodological flexibility.
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Methanol or Ethanol (HPLC grade) for stock solution preparation
-
Deionized water
-
Sodium chloride (analytical grade)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL clear glass headspace vials with PTFE/silicone septa
-
Heater-stirrer or heating block with magnetic stirring capabilities
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Protocol 1: Headspace SPME (HS-SPME)
This protocol is recommended for the analysis of this compound in complex matrices such as biological fluids, environmental samples, or food products.
Step-by-Step Procedure:
-
Sample Preparation:
-
For liquid samples, accurately transfer 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples, accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.
-
Add 1.5 g of sodium chloride to the vial. This "salting-out" effect increases the ionic strength of the aqueous phase, thereby reducing the solubility of this compound and promoting its partitioning into the headspace.[13]
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
Extraction:
-
Place the vial in a heating block or on a heater-stirrer set to 80 °C .
-
Allow the sample to equilibrate for 15 minutes with gentle agitation (e.g., 250 rpm).
-
Expose the SPME fiber to the headspace of the vial for an extraction time of 45 minutes while maintaining the temperature and agitation.
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately retract the fiber into the needle and withdraw it from the vial.
-
Insert the SPME device into the GC injection port, which is set to 250 °C .
-
Expose the fiber for 5 minutes to ensure complete thermal desorption of the analytes.
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
Protocol 2: Direct Immersion SPME (DI-SPME)
This protocol is suitable for relatively clean liquid samples where higher sensitivity for this compound is desired.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately transfer 10 mL of the liquid sample into a 20 mL headspace vial.
-
If the sample is aqueous, add 1.5 g of sodium chloride to enhance extraction efficiency.
-
Seal the vial with a PTFE/silicone septum and cap.
-
-
Extraction:
-
Place the vial on a heater-stirrer set to 60 °C .
-
Immerse the SPME fiber directly into the liquid sample.
-
Extract for 30 minutes with constant stirring (e.g., 500 rpm).
-
-
Desorption and GC-MS Analysis:
-
After extraction, retract the fiber into the needle and carefully withdraw it from the vial.
-
Quickly rinse the fiber by dipping it in deionized water for 3-5 seconds to remove any non-volatile matrix components, then gently dab the needle tip with a lint-free tissue.
-
Insert the SPME device into the GC injection port (250 °C ) and desorb for 5 minutes .
-
Initiate the GC-MS data acquisition upon injection.
-
Recommended GC-MS Parameters
The following are starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Column | |
| Type | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp 1 | 10 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-450 |
Data Analysis and Interpretation
The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern that can be further verified against a spectral library such as NIST.
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a matrix that closely matches the samples.
Troubleshooting and Method Validation
A summary of potential issues and their solutions is provided below.
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Peak | Incomplete desorption | Increase desorption time or temperature. |
| Inefficient extraction | Optimize extraction time and temperature; ensure proper agitation. | |
| Incorrect fiber choice | Select a more appropriate fiber based on analyte polarity. | |
| Poor Reproducibility | Inconsistent extraction time/temp | Use an autosampler for precise control; ensure consistent sample volume. |
| Fiber degradation | Replace the SPME fiber after a recommended number of uses. | |
| Carryover | Incomplete desorption | Increase desorption time/temperature; bake out the fiber between runs. |
Method validation should be performed to ensure the reliability of the results. This includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
Conclusion
The SPME-GC-MS methods detailed in this application note provide a sensitive, efficient, and solvent-free approach for the analysis of this compound in a variety of sample matrices. The choice between HS-SPME and DI-SPME should be guided by the specific characteristics of the sample. Careful optimization of the extraction parameters is crucial for achieving accurate and reproducible results.
References
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (n.d.). Multivariate Optimization of a HS-SPME+GC×GC-MS Procedure to Determine Fingerprints of the Volatile Fraction of Lager Beers. Retrieved from [Link]
-
MDPI. (n.d.). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 24). Chapter 19: Solid Phase Microextraction (SPME) Applied to the Characterization of Beer, Hop and Related Samples. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Sequential Inoculation with Metschnikowia pulcherrima and Saccharomyces cerevisiae on the Chemical Composition of American Pale Ale (APA) Beer. Retrieved from [Link]
-
MDPI. (2024, January 24). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Retrieved from [Link]
-
MDPI. (2023, February 5). Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). Retrieved from [Link]
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National Center for Biotechnology Information. (2019, June 4). An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production. Retrieved from [Link]
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MDPI. (2024, January 17). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1-nonadecanol. Retrieved from [Link]
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ResearchGate. (n.d.). Extraction modes in solid phase microextraction (SPME). (A) Head‐space.... Retrieved from [Link]
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ResearchGate. (n.d.). Vapor–Liquid Equilibrium Measurements of Ethanol and n -Nonane or n -Decane Binary Mixtures with Large Relative Volatility. Retrieved from [Link]
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ResearchGate. (n.d.). Matrix effect on the performance of headspace solid phase microextraction method for the analysis of target volatile organic compounds (VOCs) in environmental samples. Retrieved from [Link]
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Journals@UC. (n.d.). Development of a Headspace-Solid Phase Micro Extraction Method for the Analysis of Volatile and Semi-Volatile Organic Compounds. Retrieved from [Link]
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OENO One. (2024, October 11). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). DVB/CAR/PDMS (50/30 mm) fiber viewed under a microscope after a few injections.. Retrieved from [Link]
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MDPI. (n.d.). Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends. Retrieved from [Link]
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MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]
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ACS Publications. (2020, June 23). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]
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YouTube. (2012, February 2). 6 Vapor Pressure and Volatility. Retrieved from [Link]
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UNICAM. (2024, April 22). A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. Retrieved from [Link]
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ResearchGate. (n.d.). Headspace solid-phase microextraction analysis of volatile components of spices. Retrieved from [Link]
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EST Analytical. (n.d.). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. Retrieved from [Link]
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MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
Cheméo. (n.d.). n-Nonadecanol-1. Retrieved from [Link]
-
Semantic Scholar. (2023, May 24). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authent. Retrieved from [Link]
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RUA. (2022, August 3). Vapor pressure curves and isobaric vaporâ€.... Retrieved from [Link]
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Agilent. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
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Royal Society of Chemistry. (2018, October 3). Analytical Methods. Retrieved from [Link]
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GSC Online Press. (2024, April 15). GC-MS analysis, pharmaceutical and industrial significance of phytochemicals present in Annona muricata from Eziobodo, Imo State. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming low solubility of 2-Nonadecanol in bioassays
Answering the call of researchers grappling with challenging compounds, this Technical Support Guide provides a focused, in-depth resource for overcoming the significant hurdle of 2-Nonadecanol's low solubility in aqueous bioassay environments. As a Senior Application Scientist, my goal is to move beyond simple instructions, offering a framework of understanding that empowers you to make informed decisions, troubleshoot effectively, and ensure the scientific integrity of your results.
Technical Support Center: this compound Solubilization
This guide is structured as a series of questions you might be asking in the lab. We will begin with the foundational properties of this compound, explore practical solubilization strategies, and detail the critical control experiments needed to validate your findings.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with this compound. What are its basic properties and why is it so difficult to dissolve in my aqueous assay buffer?
A1: this compound is a long-chain saturated fatty alcohol. Its molecular structure is the root cause of its poor water solubility.
-
The Structure-Solubility Problem: The molecule has a very long, 19-carbon aliphatic tail, which is intensely hydrophobic (water-repelling). This nonpolar chain dominates the molecule's character, overwhelming the single, weakly polar hydroxyl (-OH) group. In aqueous solutions, the hydrophobic tails of adjacent this compound molecules are driven to associate with each other to minimize contact with water, leading to precipitation. While alcohols with short carbon chains (like ethanol) are miscible with water because the hydroxyl group's influence is significant, this effect diminishes rapidly as the carbon chain lengthens[1][2]. For a C19 alcohol, solubility in pure water is negligible for most experimental purposes[3].
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₉H₄₀O | [4] |
| Molecular Weight | 284.52 g/mol | [4] |
| Structure | Long (C19) aliphatic chain with a hydroxyl group on the second carbon. | [4] |
| Predicted Water Solubility | Extremely low; practically insoluble. | [5][1][3] |
| Appearance | Expected to be a waxy solid at room temperature. |[3] |
Q2: What is the most common starting point for solubilizing a highly lipophilic compound like this compound for an in vitro bioassay?
A2: The universally accepted first step is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[6]
The core principle is to dissolve the compound completely in a solvent where it is highly soluble (100% DMSO) and then introduce this stock solution into your aqueous assay medium in a very small volume, a process known as solvent carryover. The goal is to achieve a final concentration where the compound remains in solution in the aqueous environment, even if only temporarily (a state of supersaturation), for the duration of the assay.
Below is a decision workflow for selecting a solubilization strategy.
Troubleshooting Guide: Methods & Protocols
Q3: I've made a DMSO stock, but my compound precipitates when I add it to the cell culture medium. What should I do?
A3: This is a classic problem called "crashing out." It happens when the compound, upon dilution, finds itself in an environment (high water content) where it is no longer soluble. Here are several troubleshooting steps:
-
Optimize Dilution Technique: Avoid adding your DMSO stock directly into the full volume of media. Instead, perform a serial dilution. Pipette your DMSO stock into a small volume of media while vortexing or mixing vigorously to promote rapid dispersion. This can sometimes create a transiently stable supersaturated solution or a fine colloidal suspension.[7]
-
Reduce Final Concentration: Your target concentration may simply be above the solubility limit of this compound in the final assay medium. Test a lower concentration range.
-
Increase Serum Content: If using cell culture medium, increasing the fetal bovine serum (FBS) percentage can help. Serum proteins like albumin can bind to lipophilic compounds and help keep them in solution.
-
Switch to a Different Solubilization Strategy: If the above steps fail, DMSO alone is not sufficient. You need to explore more powerful solubilization technologies like surfactants or cyclodextrins.[8]
Q4: Can you explain how surfactants and cyclodextrins work and when I should choose one over the other?
A4: Both are excellent options when co-solvents fail. They work by creating "microenvironments" that shield the hydrophobic compound from the aqueous bulk solution.
| Feature | Surfactants (e.g., Tween®, Triton™) | Cyclodextrins (e.g., HP-β-CD) |
| Mechanism | Amphiphilic molecules that, above a Critical Micelle Concentration (CMC), form micelles. The hydrophobic tails form a core that encapsulates this compound, while the hydrophilic heads face the water.[8][9] | Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form a 1:1 "inclusion complex" with the hydrophobic part of the guest molecule (this compound).[10][11][12] |
| Pros | Very effective solubilizers. A wide variety are available.[13] | Low cytotoxicity, well-defined 1:1 complexation, can improve compound stability.[10][14][15] |
| Cons | Can be cytotoxic, may disrupt cell membranes, and can interfere with some assay readouts (e.g., fluorescence). Non-ionic surfactants are generally preferred.[13][16] | Can extract cholesterol from cell membranes, potentially altering cell function. The complex must dissociate for the compound to be active.[14][17] |
| When to Use | Good for endpoint assays or when membrane disruption is not a concern. Often used in biochemical (cell-free) assays. | Excellent for live-cell imaging or functional assays where maintaining membrane integrity is critical. Often considered a more "biocompatible" choice than surfactants.[11] |
Below is a diagram illustrating how a cyclodextrin encapsulates a lipophilic molecule.
Experimental Protocols & Self-Validation
Q5: Can you provide a detailed protocol for preparing a this compound working solution for a cell-based assay using DMSO?
A5: Absolutely. The key to this protocol is careful calculation and a stepwise dilution process to minimize precipitation. This protocol also mandates the preparation of a vehicle control, which is non-negotiable for trustworthy results.
Protocol 1: Preparing a Working Solution using a DMSO Co-Solvent
Objective: To prepare a 10 µM final concentration of this compound in a cell culture plate with a final DMSO concentration of 0.1%.
Materials:
-
This compound (MW: 284.52 g/mol )
-
100% DMSO, sterile-filtered
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution (in 100% DMSO):
-
Weigh out 2.85 mg of this compound.
-
Add 1 mL of 100% DMSO to dissolve the solid completely. This is your 10 mM Stock Solution .
-
Expert Tip: Prepare aliquots of this stock solution to avoid repeated freeze-thaw cycles.[7]
-
-
Prepare an Intermediate Dilution (in culture medium):
-
Take 20 µL of your 10 mM Stock Solution .
-
Add it to 1980 µL of sterile culture medium. This creates a 2 mL solution with a concentration of 100 µM this compound and 1% DMSO. This is your 100 µM Intermediate Solution . Mix thoroughly by vortexing immediately after adding the stock.
-
-
Prepare the Final Working Solution (in the assay plate):
-
Let's assume your final well volume in the cell culture plate is 200 µL.
-
To achieve a 10 µM final concentration, you will add 20 µL of the 100 µM Intermediate Solution to each treatment well.
-
Add 180 µL of cell culture medium (containing cells) to these wells.
-
The final concentration will be 10 µM this compound, and the final DMSO concentration will be 0.1%.
-
-
CRITICAL - Prepare the Vehicle Control:
-
Prepare a "dummy" intermediate solution containing only the solvent: Add 20 µL of 100% DMSO to 1980 µL of culture medium (1% DMSO).
-
In your control wells, add 20 µL of this dummy solution to 180 µL of cell-containing medium.
-
This vehicle control well now has a final DMSO concentration of 0.1%, exactly matching your treatment wells. This is essential to ensure that any observed effects are due to the this compound and not the solvent itself.[18][19]
-
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Technical Support Center: Ensuring the Stability of 2-Nonadecanol
Welcome to the comprehensive technical support guide for 2-Nonadecanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound during storage and experimental use. Here, you will find in-depth troubleshooting guides, frequently asked questions, and best practice protocols grounded in scientific principles to prevent degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What is this compound and why is its stability important?
This compound is a long-chain secondary fatty alcohol. Its stability is crucial because degradation can lead to the formation of impurities, which can compromise the accuracy and reproducibility of experimental results, particularly in sensitive applications like drug development and formulation. The primary degradation product of a secondary alcohol is a ketone, in this case, 2-nonadecanone.[1][2]
Q2: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[3] The ideal temperature range is between 2-8°C. It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
Q3: What is the expected shelf life of this compound?
If stored under optimal conditions in an unopened, tightly sealed container, the shelf life of this compound can be considered indefinite for practical purposes, though some suppliers of similar long-chain alcohols suggest a shelf life of 12 months from the date of dispatch.[3][4] However, once opened, the shelf life can be significantly shorter, and it is recommended to use it within a reasonable timeframe, for instance, within 2 years for many common alcohols.[5] Regular quality control testing is advised for long-term stored materials.
Q4: How can I tell if my this compound has degraded?
Visual inspection may reveal discoloration (yellowing) or the presence of particulates.[2] A change in the physical state, such as unexpected solidification or liquefaction at a given temperature, could also indicate impurity presence. However, the most reliable method for detecting degradation is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), which can identify and quantify degradation products.[2]
Q5: What container materials are compatible with this compound?
For long-term storage, chemically resistant containers are essential. The following table summarizes the compatibility of common container materials with fatty alcohols.
| Material | Compatibility Rating | Rationale |
| Glass (Borosilicate) | Excellent | Highly inert and offers good visibility. Amber glass is preferred to protect from light. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including alcohols. |
| Fluorinated Ethylene Propylene (FEP) | Excellent | Similar to PTFE with excellent chemical resistance. |
| High-Density Polyethylene (HDPE) | Good | Generally good resistance, but long-term storage may lead to some leaching or absorption. |
| Polypropylene (PP) | Good | Offers good chemical resistance for short- to medium-term storage. |
| Low-Density Polyethylene (LDPE) | Fair | Less resistant than HDPE; suitable for short-term use only. |
| Polyvinyl Chloride (PVC) | Not Recommended | Can be susceptible to degradation by alcohols, leading to leaching of plasticizers. |
This table is a general guide. It is always recommended to consult specific chemical compatibility charts from the container manufacturer.[6][7][8][9]
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected peaks appear in my chromatogram (GC-MS or HPLC).
Possible Cause: This is a strong indication of degradation. The primary degradation product of this compound is 2-nonadecanone, which will appear as a separate peak in your chromatogram.[10][11][12][][14] Other minor degradation products could also be present.
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, obtain a standard of 2-nonadecanone to confirm the identity of the new peak by comparing retention times.
-
Review Storage Conditions: Ensure that your this compound has been stored according to the recommended guidelines (cool, dark, inert atmosphere).
-
Perform a Forced Degradation Study: To definitively identify potential degradation products, a forced degradation study is recommended. This involves intentionally exposing the this compound to stress conditions.
Protocol: Forced Degradation Study
This protocol will help you generate and identify potential degradation products of this compound.
1. Oxidative Degradation:
- Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile).
- Add a solution of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature for up to 24 hours, protected from light.
- Analyze samples by GC-MS or HPLC at various time points (e.g., 0, 4, 8, 24 hours).
2. Thermal Degradation:
- Place a solid sample of this compound in an oven at an elevated temperature (e.g., 60-70°C) for several days.
- At set intervals (e.g., 24, 48, 72 hours), remove a small aliquot, dissolve it in a suitable solvent, and analyze by GC-MS or HPLC.
3. Photodegradation:
- Dissolve this compound in a photostable solvent (e.g., acetonitrile) in a quartz cuvette or vial.
- Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Analyze samples at various time points and compare them to a control sample kept in the dark.
Issue 2: I observe a loss of purity or potency of my this compound stock over time.
Possible Cause: This is likely due to slow degradation, even under seemingly proper storage conditions. Factors such as repeated opening and closing of the container, temperature fluctuations, and exposure to atmospheric oxygen can contribute to this.
Troubleshooting Steps:
-
Aliquot Your Stock: To prevent contamination and degradation of the entire stock, it is best practice to aliquot the this compound into smaller, single-use vials upon receipt.
-
Implement a "First In, First Out" (FIFO) System: Use older batches of the compound first to minimize the effects of long-term storage.
-
Re-qualify Stored Material: Before use in a critical experiment, re-analyze the purity of your this compound stock using a validated analytical method.
Issue 3: My baseline is drifting or noisy during GC analysis.
Possible Cause: While this can be due to various instrumental factors, it can also be related to the sample itself, especially when analyzing long-chain alcohols at high temperatures.
Troubleshooting Steps:
-
Check for Column Bleed: High temperatures required for eluting long-chain alcohols can cause the stationary phase of the GC column to degrade, leading to a rising baseline. Using a low-bleed column is recommended.[15]
-
Ensure Proper Column Conditioning: A new or poorly conditioned column can release volatile materials, causing baseline instability.[15]
-
Verify Gas Purity: Impurities in the carrier gas can contribute to baseline noise. Ensure high-purity gases and appropriate purifiers are used.[15]
Visualizing Degradation and Prevention
Primary Degradation Pathway of this compound
The most common degradation pathway for this compound is oxidation, which converts the secondary alcohol to its corresponding ketone, 2-nonadecanone.
Caption: Oxidation of this compound to 2-Nonadecanone.
Workflow for Preventing Degradation of this compound
Following a systematic workflow for handling and storage is critical to maintaining the stability of this compound.
Caption: Recommended workflow for handling this compound.
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products. Below is a template for a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for this purpose.
Protocol: Stability-Indicating GC-MS Method for this compound
1. Instrumentation:
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
2. Chromatographic Conditions:
- Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 280°C.[16]
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold at 280°C for 10 minutes.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
3. Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Method Validation:
- The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18][19][20]
- Specificity: Analyze stressed samples (from forced degradation studies) to ensure that the peaks for this compound and its degradation products are well-resolved.
- Linearity: Prepare a series of standard solutions of this compound and 2-nonadecanone at different concentrations to establish a linear relationship between concentration and peak area.
- Accuracy and Precision: Determine by replicate injections of known concentrations.
References
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
Lab Alley. (n.d.). Storage and Shelf Life of Ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nonadecanone. Retrieved from [Link]
-
ResearchGate. (n.d.). 10 questions with answers in FATTY ALCOHOLS | Science topic. Retrieved from [Link]
-
Marco Rubber & Plastics. (n.d.). FATTY ALCOHOL Resistant O-Rings and Seals. Retrieved from [Link]
-
ResearchGate. (2005, August). Determination of Long-chain Alcohol and Aldehyde Contents in the Non-Centrifuged Cane Sugar Kokuto. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
-
PubMed. (2010, December 17). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Retrieved from [Link]
-
Jiuan Chemical. (2024, July 30). What is a Fatty Alcohol? Everything You Need to Know. Retrieved from [Link]
-
eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]
-
Obrnuta faza. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Quora. (2018, October 23). What is 70% ethanol shelf life? Retrieved from [Link]
-
PubMed. (2020, December 12). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Retrieved from [Link]
-
RSC Publishing. (2024, June 19). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. Retrieved from [Link]
-
PMC - PubMed Central. (2022, April 4). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Retrieved from [Link]
-
OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. Retrieved from [Link]
-
RSC Publishing. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Retrieved from [Link]
-
Bal Seal Engineering. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
-
NIST. (n.d.). 2-Nonadecanone. Retrieved from [Link]
-
NIST. (n.d.). 2-Nonadecanone. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
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Troubleshooting peak tailing for 2-Nonadecanol in GC-MS
Introduction: Understanding Peak Tailing with 2-Nonadecanol
Peak tailing in gas chromatography (GC) manifests as an asymmetrical peak where the latter half of the peak is drawn out, creating a "tail". This phenomenon compromises both qualitative and quantitative analysis by affecting peak integration, reducing resolution, and decreasing sensitivity.
This compound is a long-chain secondary alcohol (C₁₉H₄₀O).[1] Its hydroxyl (-OH) group makes it a polar, active compound. This chemical characteristic is central to the challenges encountered during its analysis. The hydroxyl group can readily form hydrogen bonds with active sites within the GC system, leading to undesirable secondary interactions that are a primary cause of peak tailing.[2] This guide provides a structured approach to diagnose and resolve peak tailing for this compound, ensuring the integrity and accuracy of your GC-MS data.
Diagnostic Approach: Isolating the Root Cause
Effective troubleshooting begins with a systematic diagnosis. Before disassembling the instrument, evaluate the chromatogram to determine the nature of the tailing. This initial assessment will guide you to the most probable cause, saving significant time and resources.
If most or all peaks in your chromatogram are tailing, the issue is likely physical or mechanical, affecting every compound that passes through the system.[3][4] Conversely, if only this compound and other polar compounds are tailing while non-polar compounds (like hydrocarbon standards) exhibit sharp, symmetrical peaks, the problem is almost certainly chemical in nature.[2][4]
Use the following workflow to guide your troubleshooting process.
Caption: A logical workflow for diagnosing the cause of peak tailing.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: Why is my this compound peak tailing, but my hydrocarbon standards look fine?
Answer: This is a classic sign of chemical activity in your GC system. The hydroxyl group of this compound is interacting with active sites in the flow path. These active sites are primarily exposed silanol groups (Si-OH) on the surfaces of glass inlet liners, glass wool, or the fused silica column itself.[5] These interactions cause a portion of the analyte molecules to be temporarily adsorbed, delaying their travel through the column and resulting in a tailing peak.[3][5] Hydrocarbons, being non-polar, do not interact with these active sites and therefore elute with a symmetrical peak shape.
Caption: Interaction between this compound and an active silanol site.
Solutions:
-
Use a Deactivated Inlet Liner: The first line of defense is a properly deactivated inlet liner. Deactivation treatments, typically a form of silanization, cap the active silanol groups, rendering the surface inert.[6] For an alcohol like this compound, a base-deactivated or a universally inert liner (e.g., Siltek®, Topaz®) is highly recommended.[7]
-
Perform Inlet Maintenance: Even deactivated liners become contaminated over time with non-volatile sample matrix, which can mask the deactivation layer or create new active sites.[8] Regularly replace the inlet liner, septum, and O-ring.
-
Trim the GC Column: If the inlet is clean, the front end of the GC column may be contaminated. Trim 10-20 cm from the inlet side of the column to remove the contaminated section.[9]
-
Use an Inert Flow Path: For trace-level analysis, ensure all components in the flow path are inert, including using deactivated ferrules and gold-plated seals where applicable.[10]
Q2: All my peaks are tailing suddenly. What's the first thing I should check?
Answer: When all peaks, regardless of their chemical nature, begin to tail, the cause is typically a physical disruption in the carrier gas flow path.[4][11] This creates turbulence or unswept volumes where analyte molecules are temporarily trapped, leading to a delayed release and peak tailing.[3]
Solutions:
-
Verify Column Installation: This is the most common culprit.
-
Improper Cut: A poor column cut (jagged, angled, or containing shards) will create turbulence at the point of sample introduction.[11][12] Always use a ceramic scoring wafer or diamond scribe to make a clean, 90° cut and inspect it with a magnifier.[9]
-
Incorrect Insertion Depth: If the column is too high or too low in the inlet, it can create dead volumes.[11] Consult your GC manufacturer's instructions for the correct insertion distance for your specific inlet.
-
-
Check for Leaks: A leak at the inlet (e.g., a cored septum or a loose fitting) can disrupt the carrier gas flow dynamics and cause tailing. Use an electronic leak detector to check all connections.
-
Examine the Inlet Liner: A cracked liner or compacted glass wool can also disrupt the flow path.[2] Replace the liner if any damage is suspected.
Q3: Could my inlet liner be the problem? How do I choose the right one and maintain it?
Answer: Absolutely. The inlet liner is where the sample is vaporized and introduced to the column, making it a critical component for good peak shape.[13] For this compound, liner selection and maintenance are paramount.
Choosing the Right Liner: The ideal liner should be deactivated to prevent chemical interactions.[6] The use of glass wool can be a double-edged sword: it aids in sample vaporization and traps non-volatile residues, but it also provides a large surface area for potential activity and can be a source of peak tailing if not properly deactivated.[8]
| Liner Type | Advantages | Disadvantages | Recommendation for this compound |
| Standard Borosilicate Glass | Inexpensive. | Highly active due to exposed silanols; not suitable for polar analytes. | Not Recommended. |
| Deactivated (Silanized) | Inert surface minimizes analyte interaction and degradation.[13] | Higher cost; deactivation can degrade with use or exposure to matrix. | Highly Recommended. |
| Deactivated with Glass Wool | Promotes vaporization, improves reproducibility, traps matrix. | Wool can be a source of activity if not perfectly deactivated; can break into active fragments. | Recommended, but requires frequent replacement. |
| Tapered/Gooseneck Liners | Taper focuses the sample into the column, minimizing contact with the metal seal. | May not be ideal for all injection volumes. | Excellent choice, especially for splitless injections. |
Maintenance Protocol: Regular replacement is the best maintenance strategy. While liners can be cleaned and re-deactivated, the process is tedious and may not restore original performance.[14] For routine analysis, replace the liner after every 50-100 injections, or sooner if performance degrades.
Q4: How do I know if my GC column is the issue?
Answer: The column can be a source of tailing due to contamination or stationary phase degradation.
Troubleshooting Steps:
-
Column Contamination: Non-volatile matrix components from repeated injections can accumulate at the head of the column.[2] This contamination can interact with active analytes or physically disrupt the chromatography.
-
Solution: Perform column trimming. Cut 10-20 cm from the front of the column and reinstall it.[9] If peak shape improves, contamination was the likely cause.
-
-
Stationary Phase Degradation: Over time, especially when exposed to oxygen at high temperatures, the column's stationary phase can degrade.[2] This exposes active sites on the fused silica tubing, leading to peak tailing for polar compounds.
-
Solution: If trimming the column does not resolve the issue and all other potential causes have been eliminated, the column may be permanently damaged and requires replacement. A significant increase in baseline bleed at high temperatures is another indicator of a degraded column.
-
Q5: Can my GC-MS method parameters cause peak tailing for this compound?
Answer: Yes, suboptimal method parameters can contribute to or exacerbate peak tailing.
Parameters to Check:
-
Injector Temperature: If the inlet temperature is too low, this compound (a relatively high-boiling compound) may not vaporize quickly and completely. This slow vaporization can lead to a broad, tailing peak. Ensure the inlet temperature is sufficient for rapid vaporization but not so high as to cause thermal degradation.
-
Split Ratio (for Split Injections): If the split ratio is too low, the flow through the inlet may be insufficient to efficiently sweep the sample vapor into the column.[15] This can lead to backflash and broaden peaks. A general rule of thumb is to maintain a total flow of at least 20 mL/min through the inlet.[15][16]
-
Initial Oven Temperature (for Splitless Injections): In splitless injection, a "solvent effect" is used to focus analytes at the head of the column. This requires an initial oven temperature that is 10-20°C below the boiling point of the sample solvent.[15][16] If the initial temperature is too high, proper focusing will not occur, and early eluting peaks, including your analyte if it elutes early, can appear broad or tailing.
Standard Operating Procedures (SOPs)
SOP 1: Performing Inlet Maintenance
This procedure should be performed regularly to prevent the buildup of contaminants and ensure an inert flow path.
-
Cooldown: Set the inlet and oven temperatures to a safe level (e.g., 40°C). Turn off the carrier gas flow once the instrument has cooled.
-
Remove Septum Nut: Unscrew the septum retaining nut.
-
Replace Septum and O-ring: Remove the old septum and liner O-ring using clean forceps.
-
Remove Liner: Carefully remove the inlet liner.
-
Clean Inlet: While the liner is removed, wipe the accessible surfaces of the inlet with a lint-free swab lightly dampened with methanol or hexane.
-
Install New Components: Wearing clean, lint-free gloves, install a new, deactivated liner, O-ring, and septum.
-
Reassemble: Secure the septum nut (do not overtighten).
-
Leak Check: Restore carrier gas flow and thoroughly check for leaks around the septum nut using an electronic leak detector.
SOP 2: GC Column Conditioning
Proper conditioning is vital for new columns and can help rejuvenate columns with stable baseline issues.
-
Installation: Install the column in the GC inlet but do not connect it to the MS detector. Leave the detector end of the column vented into the oven.
-
Purge: Set the oven to 40°C and purge the column with carrier gas for 15-30 minutes.[17] This removes any oxygen from the system, which is critical to prevent phase damage at high temperatures.[18]
-
Temperature Program: While maintaining carrier gas flow, ramp the oven temperature at 10-20°C/min to the conditioning temperature. This should be about 20°C above the highest temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit.[19][20]
-
Hold: Hold at the conditioning temperature until the baseline is stable (typically 1-2 hours for standard columns).[18] For new columns, overnight conditioning is often recommended.[19]
-
Cooldown and Connect: Cool the oven, turn off the carrier gas, and connect the column to the MS detector.
-
Verify: Re-establish flow, heat the oven to an intermediate temperature, and confirm a stable, low-bleed baseline on the MS.
References
- What Causes Tailing In Gas Chromatography? - Chemistry For Everyone. (2025, March 13). YouTube.
- Fixing GC Peak Tailing for Cleaner Results. (2025, March 6).
- GC Inlet Liner Deactivations for Basic Drug Analysis. Chromtech.
- Gas Chromatography Problem Solving and Troubleshooting. MilliporeSigma.
- GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- An Evaluation of Inlet Liner Deactiv
- GC Analysis Workshop - Inlet Design & Troubleshooting. Agilent Technologies.
- GC Inlet Liner Selection, Part III: Inertness. (2019, December 17). Restek.
- cleaning - re-deactivating liners? (2009, October 6).
- This compound. NIST WebBook.
- Troubleshooting Guide. Phenomenex.
- A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent Technologies.
- GC Troubleshooting. Sigma-Aldrich.
- Showing Compound 2-Nonanol (FDB012114). (2010, April 8). FooDB.
- Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex.
- GC Column Conditioning. (2016, June 14).
- GC Troubleshooting—Tailing Peaks. (2018, June 14). YouTube.
- GC column conditioning. Shimadzu Asia Pacific.
- Conditioning Your GC Column. (2023, August 21). YouTube.
- Front-End Maintenance for Your GC Column. (2023, August 21). YouTube.
- GC Inlet Maintenance. Element Lab Solutions.
- The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020, March 10). LCGC.
- Tailing Peaks - Part 2 - GC Troubleshooting Series. (2016, April 5). YouTube.
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- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Injection Parameters for 2-Nonadecanol Analysis
Welcome to the technical support center for the analysis of 2-Nonadecanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing gas chromatography (GC) injection parameters. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Troubleshooting Guide: Common Issues in this compound Analysis
This section addresses specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow and an explanation of the underlying principles.
Problem 1: Tailing Peaks for this compound
Peak tailing is a common issue when analyzing active compounds like alcohols and can lead to inaccurate integration and reduced resolution[1]. It is often caused by unwanted interactions between the analyte and active sites within the GC inlet or column[1][2].
Troubleshooting Steps:
-
Verify Liner Deactivation: The liner is the first point of contact for your sample. For an active analyte like this compound, using a liner with insufficient or compromised deactivation can cause peak tailing.
-
Action: Replace the current liner with a new, highly deactivated liner. Consider liners specifically designed for active compounds[3][4].
-
Causality: Silanol groups on the surface of undeactivated glass liners can form hydrogen bonds with the hydroxyl group of this compound, leading to adsorption and a delayed, "tailing" elution profile[4].
-
-
Inspect and Trim the Column: The head of the analytical column can accumulate non-volatile residues or become active over time.
-
Optimize Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of this compound, a high-boiling point analyte.
Problem 2: Poor Reproducibility and Carryover
Poor reproducibility of peak areas and the appearance of this compound peaks in blank injections (carryover) often point to issues with the injection process itself, particularly backflash[7][8].
Troubleshooting Steps:
-
Calculate Solvent Expansion Volume: Ensure your liner volume can accommodate the gas volume of your vaporized sample. Backflash occurs when the expanded sample volume exceeds the liner's capacity, contaminating the inlet and carrier gas lines[2][8].
-
Action: Use an online calculator to determine the vapor volume of your solvent at your current inlet temperature and pressure. If the calculated volume is close to or exceeds your liner's internal volume, you need to adjust your parameters.
-
Causality: When the vaporized sample expands beyond the liner, it can deposit less volatile analytes like this compound in cooler zones of the inlet, such as the septum purge and split vent lines. This residue can then be introduced into subsequent injections, causing carryover[8].
-
-
Reduce Injection Volume: A simple way to prevent backflash is to inject a smaller volume of the sample[3][9].
-
Action: Reduce the injection volume from 1 µL to 0.5 µL and observe the effect on carryover and reproducibility.
-
-
Increase Split Ratio: If you are using split injection, a higher split ratio will increase the total flow through the inlet, helping to sweep the sample onto the column more quickly and reducing the chance of backflash.
-
Check for Contamination: The syringe and inlet components can be sources of carryover.
Frequently Asked Questions (FAQs) for this compound Analysis
Q1: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample[11][14].
-
Split Injection: Use for high-concentration samples. This mode vents a portion of the injected sample, preventing column overload and producing sharp, narrow peaks[11][12]. A typical split ratio to start with is 20:1 or 50:1[5][10].
-
Splitless Injection: This technique is ideal for trace-level analysis as it transfers nearly the entire sample to the column, maximizing sensitivity[4][14]. However, it is more susceptible to issues like peak broadening and analyte degradation due to the longer residence time of the sample in the inlet[4].
Q2: What type of inlet liner is best for this compound?
For a polar, high-boiling point alcohol like this compound, a deactivated liner is essential[4][15].
-
Recommendation: A single taper liner with deactivated glass wool is an excellent starting point, especially for splitless injections[16][17].
-
Rationale:
-
Deactivation: An inert surface minimizes the interaction between the hydroxyl group of this compound and active sites on the liner surface, preventing peak tailing[2][4].
-
Glass Wool: The deactivated glass wool enhances the vaporization of high-boiling point compounds by increasing the surface area for heat transfer and promotes mixing of the sample with the carrier gas, which improves reproducibility[15][16][17]. It also helps to wipe the syringe needle during injection[17].
-
Tapered Design: The tapered bottom of the liner helps to focus the sample onto the head of the column, which is particularly important in the slower flow conditions of a splitless injection[15].
-
Q3: How do I determine the optimal inlet temperature for this compound?
The ideal inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation[3][18].
-
Experimental Protocol for Optimization:
-
Start with an inlet temperature of 250°C.
-
Inject a standard of this compound and observe the peak shape and area.
-
Increase the inlet temperature in 10°C increments (e.g., 260°C, 270°C, 280°C) and repeat the injection.
-
Plot the peak area and tailing factor against the inlet temperature.
-
The optimal temperature is typically the point at which the peak area is maximized without a significant increase in tailing or the appearance of degradation peaks[18]. Be cautious of temperatures exceeding the column's maximum limit.
-
Q4: Can my injection volume affect my results for this compound?
Yes, the injection volume is a critical parameter. As discussed in the troubleshooting section, an excessive injection volume for your liner size and conditions can lead to backflash, resulting in poor reproducibility and carryover[7][8].
-
Best Practice: A 1 µL injection is a common starting point. However, always verify that this volume does not overload your liner by calculating the solvent expansion volume[2]. If you encounter issues, reducing the injection volume is a simple and effective solution[9].
Quantitative Data Summary
The following table provides recommended starting parameters for the analysis of this compound. These should be considered as starting points and may require further optimization for your specific instrument and application.
| Parameter | Split Injection (High Concentration) | Splitless Injection (Trace Analysis) | Rationale |
| Inlet Temperature | 250 - 280°C | 250 - 280°C | Ensures complete vaporization of the high-boiling point analyte. Lower temperatures risk incomplete vaporization and peak tailing[3]. |
| Injection Volume | 0.5 - 1 µL | 1 µL | Must be compatible with liner volume to prevent backflash[2][7]. |
| Split Ratio | 20:1 to 100:1 | N/A | Dilutes the sample on-instrument to prevent column overload and ensures sharp peaks[10][11]. |
| Splitless Hold Time | N/A | 30 - 60 seconds | The duration the split vent is closed to allow for sample transfer to the column. Needs to be optimized for your specific flow rate and analyte[7][12]. |
| Liner Type | Deactivated, Tapered with Glass Wool | Deactivated, Single Taper with Glass Wool | Deactivation is crucial for active analytes. Wool aids in vaporization and reproducibility[16][17]. The taper helps focus the sample[15]. |
| Carrier Gas Flow | 1.0 - 1.5 mL/min (for 0.25mm ID column) | 1.0 - 1.5 mL/min (for 0.25mm ID column) | A standard flow rate for good chromatographic efficiency. |
Visualizing the Workflow
Experimental Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust GC method for this compound analysis, starting from the injection parameters.
Caption: A logical workflow for optimizing GC injection parameters for this compound.
Troubleshooting Logic for Poor Peak Shape
This diagram outlines the decision-making process when encountering common peak shape issues.
Caption: A troubleshooting decision tree for addressing poor peak shape in GC analysis.
References
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]
-
Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory. Retrieved from [Link]
-
Welch, W. (n.d.). Peak Shape Problems: No Peaks. Retrieved from [Link]
-
SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. Restek Resource Hub. Retrieved from [Link]
-
Parker Hannifin Corp. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]
-
Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
LCGC International. (2016, June 1). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]
-
Du Toit, F., & de Villiers, A. (2023, December 21). Taguchi experiment reveals factors affecting GC-FID calibration for alcohol analysis. Labmate Online. Retrieved from [Link]
-
Waclaski, L. (2018, August 13). Optimizing Splitless GC Injections. LCGC International. Retrieved from [Link]
-
Separation Science. (2024, January 29). Navigating Split and Splitless Injections with Crowdsourced Insights. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
Restek Corporation. (2024, October 31). Split vs Splitless Injection [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Chromatography Forum. (2011, August 4). GC peak shape troubleshooting. Retrieved from [Link]
-
Microbioz India. (2023, November 22). Optimizing Gas Chromatography Parameters for Enhanced Performance. Retrieved from [Link]
-
Quora. (2021, March 11). What parameters can be optimised in gas chromatography to improve compound separation, park shape, run time and also carry over? Retrieved from [Link]
-
Kim, Y. H., & Kim, K. H. (2013). Effects of injection volume change on gas chromatographic sensitivity determined with two contrasting calibration approaches for volatile organic compounds. PubMed, 23(1), 1-8. Retrieved from [Link]
-
ResearchGate. (2024, July 23). How to eliminate the carry-over effect in GC-MS/MS system? Retrieved from [Link]
-
Taylor, T. (2018, November 12). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. LCGC International. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Retrieved from [Link]
-
Chromatography Forum. (2021, March 1). Carryover Peaks - problem Please help. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]
-
Restek Corporation. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. Retrieved from [Link]
-
Chromatography Forum. (2015, November 24). Carryover Issue... help! Retrieved from [Link]
-
ResearchGate. (2025, August 5). Large Volume Injection Techniques in Capillary Gas Chromatography (Review). Retrieved from [Link]
-
Ferreira, V., et al. (2024, April 26). Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties. MDPI. Retrieved from [Link]
-
Workman, J. (2022, February 8). Looking with Light: Understanding Gas Chromatography, Part II: Sample Introduction and Inlets. Spectroscopy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Determination of ethanol in blood using headspace gas chromatography with flameionization detector (HS-GC-FID): Validation of a method. Retrieved from [Link]
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- 18. agilent.com [agilent.com]
Technical Support Center: Stability of 2-Nonadecanol in Organic Solvents
Document ID: TSC-2NONADEC-STAB-20260121
Abstract: This technical guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of 2-Nonadecanol when dissolved in common organic solvents. It is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. This document outlines potential degradation pathways, recommended storage conditions, and analytical strategies to ensure the integrity of this compound solutions in your research and development workflows.
Introduction to this compound Stability
This compound (CAS: 26533-36-8) is a long-chain secondary alcohol, a chemical class that exhibits characteristic reactivity.[1] While relatively stable under inert conditions, its hydroxyl group makes it susceptible to degradation via several chemical pathways, particularly when in solution. The choice of organic solvent, storage conditions, and presence of contaminants can significantly impact its shelf-life and the purity of experimental stock. Understanding these factors is critical for obtaining reliable and reproducible experimental results.
This guide is structured to address the most common issues encountered by our users and to provide a logical framework for investigating the stability of your specific this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions that can degrade this compound in solution?
Answer: As a secondary alcohol, this compound is primarily susceptible to three main degradation pathways:
-
Oxidation: The most common degradation pathway for secondary alcohols is oxidation.[2][3][4] The hydroxyl group (-OH) is converted into a carbonyl group, yielding 2-nonadecanone (a ketone). This can be initiated by atmospheric oxygen, peroxide impurities in solvents (e.g., aged ethers like THF or Dioxane), or trace metal catalysts.[2][3]
-
Dehydration: In the presence of acidic catalysts and/or heat, this compound can undergo dehydration (loss of a water molecule) to form a mixture of alkenes, primarily 1-nonadecene and 2-nonadecene. This reaction proceeds through an E1 mechanism involving a carbocation intermediate.[3][5][6]
-
Esterification: If the solvent contains carboxylic acid impurities or is an ester-based solvent susceptible to hydrolysis, this compound can react to form the corresponding nonadecyl ester. This reaction is typically catalyzed by acid.[7][8]
Q2: How does the choice of solvent affect the stability of this compound?
Answer: The solvent plays a critical role in the stability profile of this compound. Solvents should be selected based not only on solubility but also on their potential reactivity and purity.
| Solvent Class | Example Solvents | Solubility Profile for this compound | Stability & Degradation Risks |
| Non-Polar | Hexane, Heptane, Toluene | High | Good Stability. Generally inert. The primary risk is from dissolved oxygen or contaminants. Non-polar solvents may enhance thermal stability.[9] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Variable Stability. DCM can contain acidic impurities. Ethers like THF can form explosive peroxides upon storage, which are potent oxidizing agents. Ethyl acetate can undergo hydrolysis to form acetic acid, leading to potential esterification. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Fair Stability. These solvents are generally stable but can participate in acid-catalyzed dehydration or trans-esterification reactions if contaminants are present. Their higher polarity may not be ideal for dissolving the long hydrocarbon chain.[10] |
Q3: What are the ideal storage conditions for a stock solution of this compound?
Answer: To maximize the shelf-life of a this compound stock solution, we recommend the following:
-
Solvent Choice: Use a high-purity, inert, non-polar solvent like heptane or toluene whenever your experimental protocol allows. Ensure the solvent is dry and free of peroxides.
-
Temperature: Store solutions at low temperatures. For short-term storage (days to weeks), 2-8°C is adequate. For long-term storage (months), we strongly recommend -20°C or -80°C.[11][12]
-
Atmosphere: Purge the headspace of the storage vessel with an inert gas (e.g., Argon or Nitrogen) to displace oxygen and minimize oxidative degradation.
-
Light: Store solutions in amber glass vials or protect them from light to prevent photolytic degradation.[13][14]
Q4: How can I test the stability of my this compound solution?
Answer: The most robust method for assessing stability is to use a stability-indicating analytical method , typically High-Performance Liquid Chromatography (HPLC) with UV, CAD, or Mass Spec detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID).[15][16]
A stability-indicating method is one that can accurately separate this compound from all its potential degradation products without interference. To develop such a method, you should perform a forced degradation study .[13][17] This involves intentionally stressing the solution under various conditions (acid, base, oxidation, heat, light) to generate degradants and confirm your analytical method can detect them.[15][18]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: An unexpected new peak has appeared in my HPLC/GC chromatogram.
-
Possible Cause (Oxidation): If the new peak is more polar than this compound (earlier elution in reverse-phase HPLC), it is likely the ketone product, 2-nonadecanone. This is the most common degradant.
-
Possible Cause (Dehydration): If the new peak is less polar (later elution in reverse-phase HPLC), it could be an alkene formed from dehydration. This is more likely if your solution was exposed to acidic conditions or high heat.
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown degradation peaks.
Issue 2: My colorless this compound solution has developed a yellow tint.
-
Possible Cause: The formation of a yellow color often indicates the presence of conjugated systems or complex degradation products resulting from advanced oxidation or other radical reactions.[19] While the initial oxidation product (2-nonadecanone) is colorless, subsequent reactions or the degradation of solvent impurities can lead to colored species.
-
Action Plan:
-
Immediately analyze the solution using a stability-indicating HPLC or GC method to quantify the purity of this compound.
-
If significant degradation (>5%) has occurred, discard the solution and prepare a fresh one using a new bottle of high-purity solvent.
-
Review your storage protocol against the recommendations in FAQ Q3. Ensure you are using an inert headspace and protecting the solution from light.
-
Issue 3: How can I proactively prevent degradation?
-
Solvent Management: Never use old bottles of solvents, especially ethers like THF, for preparing stock solutions. Purchase solvents in small containers with septa to allow for inert gas blanketing.
-
Use of Antioxidants: For applications where it will not interfere with downstream processes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can inhibit free-radical oxidation pathways.
-
pH Control: If your experimental system allows, buffering the solution near a neutral pH can help prevent acid- or base-catalyzed degradation.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradants and validate a stability-indicating method. The goal is to achieve 5-20% degradation.[13]
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
0.1 M HCl (Hydrochloric Acid)
-
0.1 M NaOH (Sodium Hydroxide)
-
3% H₂O₂ (Hydrogen Peroxide)
-
HPLC or GC system
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Cool and dilute for analysis.
-
-
Photolytic Degradation:
-
Place a vial of the stock solution in a photostability chamber (ICH Q1B compliant) for a defined period (e.g., 1.2 million lux hours).
-
Analyze the solution, comparing it to a control sample stored in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC or GC method. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent this compound peak.
Primary Degradation Pathways Visualization
Caption: Key degradation pathways for this compound.
References
-
Reactions of Alcohols - Organic Chemistry - OpenStax. (2023). Available at: [Link]
-
Elimination Reactions of Alcohols - Master Organic Chemistry. (2015). Available at: [Link]
-
Alcohol - Reactions, Chemistry, Uses - Britannica. (2026). Available at: [Link]
-
Reactions of Alcohols . (n.d.). Available at: [Link]
-
14.5: Reactions of Alcohols - Chemistry LibreTexts. (2022). Available at: [Link]
-
Forced Degradation Studies - MedCrave online. (2016). Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2025). Available at: [Link]
-
Thermodynamic Analysis of n-Nonadecane (C19H40)/1-Octadecanol (C18H37OH) Blends . (n.d.). Available at: [Link]
-
Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed. (n.d.). Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Available at: [Link]
-
(PDF) Forced Degradation Studies - ResearchGate. (n.d.). Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Available at: [Link]
-
Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat . (n.d.). Available at: [Link]
-
1. Alcohol Oxidations - Wipf Group. (2006). Available at: [Link]
-
This compound - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Available at: [Link]
-
Oxidation of Alcohols - YouTube. (2022). Available at: [Link]
-
Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts - ResearchGate. (2025). Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024). Available at: [Link]
-
Polymorphism of N-Alkanols: 1-Heptadecanol, 1-Octadecanol, 1-Nonadecanol, and 1-Eicosanol - ResearchGate. (2025). Available at: [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
How to purify esterefication product? - ResearchGate. (2016). Available at: [Link]
-
(PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture - ResearchGate. (2025). Available at: [Link]
-
Oxidation of alcohols (examples) | Chemical Processes | MCAT | Khan Academy - YouTube. (2013). Available at: [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters . (2025). Available at: [Link]
-
Degradation mechanisms of organic compounds in molten hydroxide salts: a radical reaction yielding H2 and graphite - RSC Publishing. (n.d.). Available at: [Link]
-
Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC - NIH . (2022). Available at: [Link]
-
CLASSIFICATION OF SOLVENTS . (n.d.). Available at: [Link]
-
Properties of Solvents Used in Organic Chemistry . (n.d.). Available at: [Link]
-
Effects of Time and Temperature on Stability of Bioactive Molecules, Color and Volatile Compounds during Storage of Grape Pomace Flour - MDPI. (n.d.). Available at: [Link]
-
Physical properties of some common organic solvents. Solvent Formula... - ResearchGate. (n.d.). Available at: [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review - MDPI. (n.d.). Available at: [Link]
-
CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR . (n.d.). Available at: [Link]
-
Degradation Pathways - ResearchGate. (n.d.). Available at: [Link]
-
1-Nonadecanol | C19H40O | CID 80281 - PubChem - NIH. (n.d.). Available at: [Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idc-online.com [idc-online.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Degradation mechanisms of organic compounds in molten hydroxide salts: a radical reaction yielding H2 and graphite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Calibrating EAG Response to 2-Nonadecanol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for Electroantennography (EAG). This guide is designed for researchers, scientists, and professionals in drug development who are working with EAG systems and specifically calibrating responses to 2-nonadecanol. As a compound with known insect repellent properties, understanding its interaction with insect olfactory systems is crucial.[1] This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Section 1: Understanding the Fundamentals
What is Electroantennography (EAG)?
Electroantennography is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to an olfactory stimulus.[2] The resulting signal, or EAG, represents the sum of depolarizations from numerous olfactory receptor neurons.[3] This provides invaluable insight into which volatile compounds an insect can detect, making it a cornerstone of chemical ecology and the development of novel attractants or repellents.[2] The amplitude of the EAG response generally increases with the concentration of the stimulus until a saturation point is reached.[4]
Why Calibrate with this compound?
This compound, a naturally occurring compound, has demonstrated repellent activity against various insects.[1] Calibrating your EAG system with this specific compound is essential for several reasons:
-
Establishing a Dose-Response Relationship: It allows you to quantify the antenna's sensitivity to this compound across a range of concentrations.
-
Ensuring System Validity: A successful calibration confirms that your entire experimental setup—from odorant delivery to signal amplification—is functioning correctly.
-
Comparative Analysis: It provides a baseline response that can be used to compare the potency of other potential repellent candidates.
-
Monitoring Antennal Viability: The sensitivity of the antennal preparation can decline over time. Regular calibration checks help monitor this and ensure data consistency.[4]
Section 2: Experimental Protocol for EAG Calibration
This section details the step-by-step methodology for preparing your solutions and conducting a dose-response experiment with this compound.
Core Experimental Workflow
The following diagram outlines the logical flow of an EAG calibration experiment.
Caption: EAG calibration experimental workflow.
Step 1: Preparation of this compound Solutions
Accuracy in solution preparation is paramount for a reliable dose-response curve.
-
Select a Solvent: High-purity hexane or pentane are common choices. A solvent blank must be tested to ensure it does not elicit an antennal response.
-
Prepare a Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 1 µg/µL).
-
Perform Serial Dilutions: Create a series of dilutions from the stock solution. A 10-fold serial dilution is standard for covering a wide dynamic range.
Table 1: Example of 10-Fold Serial Dilution for this compound
| Concentration (µg/µL) | Amount of this compound (µg) per 10 µL |
| 1.0 (Stock) | 10 |
| 0.1 | 1 |
| 0.01 | 0.1 |
| 0.001 | 0.001 |
| 0.0001 | 0.00001 |
| Solvent Control | 0 |
Step 2: Antennal Preparation and Mounting
-
Insect Selection: Use a healthy adult insect of the target species. The physiological state of the insect can influence the response.[4]
-
Antenna Excision: Under a dissecting microscope, carefully excise one antenna from the insect's head using fine scissors or forceps.
-
Mounting: Mount the antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution) and a conductive gel.[2]
-
The reference electrode is connected to the base of the antenna.
-
The recording electrode is connected to the distal tip, from which a small segment has been removed to ensure good electrical contact.
-
Step 3: EAG Recording and Stimulus Delivery
-
System Setup: Connect the electrodes to a high-impedance amplifier.[3] The antenna should be continuously bathed in a humidified, purified air stream to prevent it from drying out.
-
Baseline Stabilization: Allow the baseline signal to stabilize before presenting any stimuli. A stable baseline is crucial for accurate measurements.
-
Stimulus Delivery: Apply 10 µL of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). Allow the solvent to evaporate for 30-60 seconds. Place the tip of the pipette into the hole of the purified air delivery tube.
-
Puff Delivery: Deliver a short puff of air (e.g., 0.5 seconds) through the stimulus cartridge to carry the odorant over the antenna.
-
Recording: The EAG response is recorded as a negative voltage deflection.[5] The amplitude of this deflection is the primary metric.
-
Calibration Sequence:
-
Begin with the solvent control to ensure no response.
-
Present the this compound concentrations in ascending order, from lowest to highest, to avoid sensory adaptation.
-
Allow sufficient time between stimuli (e.g., 60 seconds) for the antenna to recover.
-
Intermittently present a standard reference compound (e.g., a known general odorant) to monitor the antenna's viability throughout the experiment.[4]
-
Section 3: Troubleshooting Guide
This section addresses common issues in a question-and-answer format.
Q: I am not getting any signal, or the signal is extremely weak.
A: This is a frequent issue with several potential causes.
-
Poor Electrical Contact: This is the most common culprit. Ensure the antenna is securely in contact with both electrodes. Check for air bubbles in the electrode tips, as they will break the electrical circuit.[4]
-
Antenna Viability: The antenna may have been damaged during preparation or may have dried out. Use a fresh, healthy specimen. Ensure the humidified air stream is functioning correctly.
-
Incorrect Electrode Placement: Verify that the recording electrode is at the distal tip and the reference is at the base. Reversing them can lead to signal loss.
-
Amplifier Issues: Check that the amplifier is turned on, properly grounded, and set to an appropriate gain (typically 10-100x).[3]
-
Stimulus Concentration: The concentrations used may be below the detection threshold of the antenna. Verify your dilutions and test a higher concentration that is known to elicit a response.
Sources
Technical Support Center: Derivatization of 2-Nonadecanol for Analysis
Welcome to the technical support center for the derivatization of 2-Nonadecanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the derivatization of this long-chain secondary alcohol for chromatographic analysis, particularly Gas Chromatography (GC). Here, we will address common issues through a structured question-and-answer format, providing in-depth troubleshooting guides and scientifically grounded explanations.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the derivatization of this compound.
Question 1: Why is my this compound peak tailing or showing poor shape in my GC analysis even after derivatization?
Answer:
Peak tailing of derivatized this compound is typically a strong indicator of incomplete derivatization or issues within the GC system itself. The underivatized polar hydroxyl group of this compound can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column, leading to poor peak shape.[1]
Troubleshooting Steps:
-
Verify Complete Derivatization:
-
Reagent Excess: Ensure you are using a sufficient molar excess of the derivatizing reagent. A general starting point is at least a 2:1 molar ratio of the reagent to the active hydrogen on the alcohol.
-
Reaction Conditions: Optimize reaction time and temperature. Long-chain secondary alcohols like this compound can be sterically hindered, potentially requiring longer reaction times or higher temperatures for the reaction to go to completion.[2]
-
Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[3][4] Ensure all glassware is oven-dried, and solvents are anhydrous. Water will preferentially react with the derivatizing agent, reducing its availability for your analyte.
-
-
Check GC System Components:
-
Inlet Liner: The inlet liner is a common source of active sites. Consider using a deactivated liner and replace it regularly.
-
Column Health: The stationary phase of the column can degrade over time, exposing active sites. Trimming the first few centimeters of the column can sometimes resolve this issue.[5]
-
Question 2: I'm seeing multiple peaks for my derivatized this compound. What could be the cause?
Answer:
The appearance of multiple peaks can be attributed to several factors, including the formation of different derivatives, the presence of isomers, or sample degradation.
Troubleshooting Steps:
-
Incomplete Reaction: Similar to peak tailing, an incomplete reaction can result in a peak for the derivatized this compound and another for the underivatized alcohol.
-
Side Reactions: Depending on the derivatization reagent and reaction conditions, side reactions can occur. For instance, using a very strong catalyst or excessively high temperatures might lead to degradation of the analyte or the derivative.
-
Isomeric Impurities: Ensure the purity of your this compound standard. If it contains isomers, you will likely see multiple peaks corresponding to the derivatized forms of these isomers.
-
Chiral Separation: If you are using a chiral GC column, the racemic mixture of (R)- and (S)-2-Nonadecanol will be resolved into two separate peaks.[6] If this is not your intention, ensure you are using an achiral column.
Question 3: My derivatization reaction yield is consistently low. How can I improve it?
Answer:
Low derivatization yield is a common problem, often stemming from suboptimal reaction conditions or reagent issues.
Troubleshooting Steps:
-
Optimize Reagent and Catalyst:
-
Silylation: For sterically hindered secondary alcohols, a stronger silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be more effective than N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4][7] The addition of a catalyst such as Trimethylchlorosilane (TMCS) can also significantly improve the reaction rate and yield.[1]
-
Acylation: When using acid anhydrides or acid chlorides for acylation, a base catalyst like pyridine or triethylamine is often necessary to scavenge the acidic byproduct and drive the reaction forward.[8]
-
-
Solvent Choice: The choice of solvent can influence reaction efficiency. Aprotic solvents like pyridine, acetonitrile, or dichloromethane are commonly used.[4] Pyridine can also act as a catalyst in some reactions.
-
Reaction Environment: As mentioned, ensure an anhydrous environment. Any moisture will consume your derivatizing reagent.
II. In-Depth Troubleshooting Guides
This section provides more detailed protocols and explanations for common derivatization methods used for this compound.
Guide 1: Troubleshooting Silylation of this compound
Silylation is the most common derivatization technique for alcohols, replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][3][5]
Common Problem: Incomplete silylation of the sterically hindered secondary hydroxyl group of this compound.
Underlying Cause: The bulky alkyl chains surrounding the hydroxyl group on the second carbon of the nonadecane chain can physically impede the approach of the silylating reagent.[9]
Detailed Troubleshooting Protocol:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Silylating Reagent | BSTFA | Switch to MSTFA | MSTFA is a more powerful silylating agent, making it more effective for hindered hydroxyl groups.[7] |
| Catalyst | None or 1% TMCS in BSTFA | Increase TMCS concentration (up to 10%) or add it to MSTFA | TMCS acts as a catalyst, increasing the reactivity of the primary silylating agent.[1] |
| Solvent | Acetonitrile | Switch to Pyridine | Pyridine can act as both a solvent and a catalyst, facilitating the reaction.[10] |
| Temperature | Room Temperature | Increase to 60-80°C | Higher temperatures increase the reaction kinetics, helping to overcome the steric hindrance. |
| Reaction Time | 30 minutes | Increase to 1-2 hours | Allowing more time can lead to a more complete reaction for sterically hindered alcohols. |
| Moisture Control | Standard drying of glassware | Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Silylating reagents react readily with water, which will significantly reduce the yield of the desired derivative.[3][4] |
Experimental Workflow: Silylation of this compound
Caption: Workflow for the silylation of this compound.
Guide 2: Troubleshooting Acylation of this compound
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acid anhydride or an acid chloride, to form an ester.[8][11] This is another effective method for improving the chromatographic properties of alcohols.
Common Problem: Incomplete acylation or side reactions, particularly when using highly reactive reagents like trifluoroacetic anhydride (TFAA).
Underlying Cause: While highly reactive, TFAA can also be prone to side reactions if not controlled properly.[12][13] The reactivity is due to the strong electron-withdrawing effect of the trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic.[14]
Detailed Troubleshooting Protocol:
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Acylating Reagent | Trifluoroacetic Anhydride (TFAA) | Use a less reactive anhydride like acetic anhydride or benzoic anhydride. | While slower, less reactive anhydrides can offer better control and reduce the likelihood of side reactions.[15] |
| Catalyst | None | Add a base catalyst like pyridine or triethylamine. | The base neutralizes the carboxylic acid byproduct, driving the equilibrium towards the ester product.[8] |
| Temperature | Room Temperature | Perform the reaction at 0°C initially, then allow it to warm to room temperature. | Controlling the initial reaction temperature can help to manage the exothermic nature of the reaction with highly reactive acylating agents. |
| Work-up Procedure | Direct Injection | Perform an aqueous work-up to remove excess reagent and byproducts. | Washing with a mild base (e.g., sodium bicarbonate solution) followed by water can help to clean up the sample before injection, although care must be taken to avoid hydrolysis of the ester.[16] |
| Chiral Integrity | Using TFAA | Consider using acetic anhydride if enantiomeric excess is important. | Trifluoroacetic acid has been shown to sometimes cause partial isomerization at chiral centers, whereas acetic acid is generally more stable in this regard.[17] |
Logical Relationship: Acylation Reaction
Caption: Key components of a base-catalyzed acylation reaction.
Guide 3: Chiral Derivatization of this compound
For determining the enantiomeric excess of this compound, derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard achiral GC column.[3]
Common Problem: Poor resolution of the resulting diastereomers.
Underlying Cause: The structural similarity of the diastereomers requires significant differences in their interaction with the stationary phase to achieve separation. The choice of chiral derivatizing reagent is critical.
Detailed Troubleshooting Protocol:
| Parameter | Standard Reagent | Troubleshooting Action | Rationale |
| Chiral Reagent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Try other chiral derivatizing reagents, such as N-trifluoroacetyl-L-prolyl chloride (TPC) or other chiral acyl chlorides. | Different chiral reagents will create diastereomers with varying degrees of structural difference, which can lead to better separation on your specific GC column. |
| GC Column | Standard non-polar column (e.g., DB-5) | Switch to a more polar column (e.g., DB-WAX). | The polarity of the stationary phase can influence the separation of the diastereomers. Experimenting with different column polarities is recommended. |
| Temperature Program | Standard fast ramp | Use a slower temperature ramp or an isothermal period during the elution of the diastereomers. | A slower temperature program can improve the resolution between closely eluting peaks. |
| Enantiomeric Purity of Reagent | Assumed to be high | Verify the enantiomeric purity of your chiral derivatizing reagent. | If the chiral reagent is not enantiomerically pure, it will lead to the formation of four stereoisomers instead of two, complicating the chromatogram.[18] |
III. References
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [Link]
-
GC Derivatization. Unknown Source.
-
Why Use GC Derivatization Reagents. Chrom Tech, Inc.. [Link]
-
Trifluoroacetic anhydride. Wikipedia. [Link]
-
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids. ResearchGate. [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]
-
Silylation. Wikipedia. [Link]
-
Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?. Quora. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
General Silylation Procedures. Gelest Technical Library. [Link]
-
What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Unknown Source.
-
Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones. PMC - NIH. [Link]
-
Esterification not Working. r/chemhelp - Reddit. [Link]
-
Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. PubMed. [Link]
-
Esterification not Working (Separation). r/OrganicChemistry - Reddit. [Link]
-
Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI. [Link]
-
Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. Request PDF - ResearchGate. [Link]
-
CHEM 2212L Experiment 7 - Fischer Esterification. YouTube. [Link]
-
Ester Reactions: Esterification Practice Problems. Test Your Skills with Real Questions. [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Unknown Source.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. gcms.cz [gcms.cz]
- 7. tcichemicals.com [tcichemicals.com]
- 8. osti.gov [osti.gov]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 13. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
A Comparative Analysis of 2-Nonadecanol and 2-Heptadecanol as Kairomones for Mosquito Vectors
In the intricate world of chemical ecology, kairomones serve as critical intel, guiding insects in their quest for hosts, mates, and suitable oviposition sites. These chemical cues, emitted by one species and detected by another, offer a significant advantage to the receiver, often to the detriment of the emitter. Among the vast array of semiochemicals, long-chain alcohols have emerged as potent kairomones, particularly for disease-vectoring mosquitoes. This guide provides an in-depth comparative analysis of two such compounds: 2-nonadecanol and 2-heptadecanol, focusing on their efficacy as kairomones for medically important mosquito species such as Anopheles stephensi and Aedes aegypti.
This document will delve into the physicochemical properties, biological activity, and the experimental methodologies used to evaluate these two long-chain secondary alcohols. By synthesizing available data and explaining the causality behind experimental choices, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits of this compound and 2-heptadecanol in the context of mosquito surveillance and control.
Physicochemical Properties: A Tale of Two Alcohols
At a fundamental level, this compound and 2-heptadecanol are structurally similar, both being long-chain secondary alcohols. Their primary distinction lies in the length of their carbon chains, a factor that significantly influences their volatility and, consequently, their function as semiochemicals.
| Property | This compound | 2-Heptadecanol |
| Chemical Formula | C₁₉H₄₀O | C₁₇H₃₆O |
| Molecular Weight | 284.53 g/mol | 256.48 g/mol |
| Structure | CH₃(CH₂)₁₆CH(OH)CH₃ | CH₃(CH₂)₁₄CH(OH)CH₃ |
The two additional carbons in the backbone of this compound result in a higher molecular weight, which generally correlates with lower volatility. This seemingly minor difference can have profound implications for how these molecules are dispersed in the environment and perceived by mosquito sensory systems.
Mechanism of Action: Olfactory Perception in Mosquitoes
Kairomones are detected by specialized olfactory receptor neurons (ORNs) housed in the antennae and maxillary palps of mosquitoes. The binding of a specific kairomone to its cognate receptor protein triggers a signal transduction cascade, culminating in a nerve impulse that is transmitted to the antennal lobe and then to higher brain centers for processing. This neural signal ultimately elicits a behavioral response, such as upwind flight towards a potential host or oviposition site. The specificity of this interaction is crucial; even subtle differences in the chemical structure of a kairomone, such as chain length or the position of a functional group, can dramatically alter its binding affinity to the receptor and, therefore, the intensity of the behavioral response.
Comparative Efficacy as Kairomones: Insights from Experimental Data
While direct comparative studies quantifying the kairomonal activity of this compound and 2-heptadecanol on the same mosquito species are limited, existing research on related long-chain hydrocarbons and alcohols provides valuable context for their potential roles, particularly in oviposition site selection.
Gravid female mosquitoes are known to respond to a variety of chemical cues emanating from potential larval habitats. These cues can indicate the presence of conspecific larvae, which may signal a suitable environment for their offspring. Long-chain hydrocarbons, which are components of the larval cuticle, and their derivatives, such as secondary alcohols, are thought to be key components of this chemical signature.
Studies have shown that the cuticular hydrocarbon profile of mosquito larvae can vary with age and species. For instance, in Aedes aegypti, significant changes in the proportions of n-heptadecane, n-pentacosane, and n-hexacosane have been observed after mating. While not direct evidence for the two alcohols , it highlights the importance of long-chain aliphatic compounds in mosquito chemical communication.
Experimental Protocols for Evaluating Kairomonal Activity
To rigorously assess and compare the kairomonal effects of this compound and 2-heptadecanol, a combination of electrophysiological and behavioral assays is employed. These methods provide a self-validating system, where the physiological response of the sensory organs is correlated with the whole-organism's behavioral output.
Electroantennography (EAG)
EAG is a powerful technique for measuring the summed electrical response of the entire antenna to an odorant stimulus. It provides a direct measure of the extent to which a compound is detected by the mosquito's olfactory system.
Step-by-Step EAG Protocol:
-
Antenna Preparation: An adult female mosquito is immobilized, and one of its antennae is carefully excised at the base.
-
Electrode Placement: The excised antenna is mounted between two microelectrodes. The recording electrode is inserted into the distal end of the antenna, while the reference electrode makes contact with the base.
-
Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. A puff of air containing a precise concentration of the test compound (e.g., this compound or 2-heptadecanol dissolved in a solvent like hexane) is injected into the main air stream for a short duration (typically 0.5-1 second).
-
Signal Recording and Analysis: The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured. The amplitude of the depolarization is proportional to the degree of stimulation. Responses to the test compounds are normalized by subtracting the response to a solvent control.
Caption: A simplified workflow of a typical electroantennography (EAG) experiment.
Behavioral Assays: Two-Choice Olfactometer
Behavioral assays are essential to determine whether the detection of a compound translates into a behavioral response (attraction or repulsion). The two-choice olfactometer is a standard apparatus for these experiments.
Step-by-Step Two-Choice Olfactometer Protocol:
-
Apparatus Setup: A Y-shaped or T-shaped glass tube is used. A continuous stream of purified and humidified air is passed through each arm.
-
Odor Introduction: The test compound (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm), while the other arm receives only the solvent (the "control" arm).
-
Mosquito Release: A single gravid female mosquito is released at the base of the olfactometer.
-
Observation and Data Collection: The mosquito is given a set amount of time to make a choice. Its first choice of arm and the time spent in each arm are recorded. A significant preference for the treatment arm indicates attraction, while a preference for the control arm suggests repulsion.
-
Data Analysis: The choices of a large number of mosquitoes are statistically analyzed (e.g., using a chi-squared test) to determine if there is a significant preference for either arm.
Caption: A schematic diagram of a two-choice (Y-tube) olfactometer setup.
Biosynthesis of Long-Chain Secondary Alcohols in Insects
The biosynthesis of long-chain fatty alcohols in insects is a complex process that begins with fatty acid synthesis.[1] Through a series of enzymatic reactions, acetyl-CoA and malonyl-CoA are converted into long-chain fatty acyl-CoAs. These can then be reduced to fatty aldehydes and subsequently to fatty alcohols.[2] Branched-chain fatty acids, the precursors to secondary alcohols, are typically initiated by branched-chain α-keto acids.[2] While the precise biosynthetic pathways for this compound and 2-heptadecanol in mosquito larvae have not been fully elucidated, it is hypothesized that they are derived from the modification of cuticular hydrocarbons.
Conclusion and Future Directions
Both this compound and 2-heptadecanol show promise as kairomones for mosquito vectors, likely playing a role in oviposition site selection. Their structural similarities suggest they may target similar olfactory receptors, but their different chain lengths could lead to variations in their effective range and potency. The slightly higher volatility of 2-heptadecanol might make it a more effective short-range cue, while the lower volatility of this compound could allow it to persist longer in the environment, acting as a more stable indicator of a suitable larval habitat.
To definitively determine the superior kairomone for specific applications in mosquito surveillance and control, direct comparative studies are imperative. Future research should focus on:
-
Quantitative EAG and behavioral assays comparing the dose-dependent responses of key mosquito vectors like Anopheles stephensi and Aedes aegypti to both this compound and 2-heptadecanol.
-
Field trials to evaluate the efficacy of these compounds in attracting gravid females to ovitraps under natural conditions.
-
Molecular studies to identify the specific olfactory receptors that bind to these long-chain alcohols, which could pave the way for the design of more potent and selective synthetic analogues.
By systematically addressing these knowledge gaps, the scientific community can harness the power of these kairomones to develop novel and environmentally sound strategies for the management of mosquito-borne diseases.
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A Comparative Guide to the Biological Activity of 2-Nonadecanol Enantiomers: Unraveling Stereochemical Nuances
In the realm of bioactive molecules, the three-dimensional arrangement of atoms, or stereochemistry, can be the deciding factor between a potent therapeutic and an inert compound. This guide delves into the comparison of the biological activities of the (R) and (S) enantiomers of 2-nonadecanol, a long-chain secondary alcohol. While direct comparative studies on the biological activities of this compound enantiomers are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on long-chain alcohols and analogous chiral molecules to provide a framework for understanding their potential differential effects and to propose robust experimental avenues for their investigation.
The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[1] Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a stereospecific environment where they interact preferentially with one enantiomer over the other.[2] This can lead to significant differences in the pharmacological, toxicological, and physiological effects of chiral molecules.[3]
This compound: A Chiral Long-Chain Alcohol
This compound (C₁₉H₄₀O) is a saturated fatty alcohol with a chiral center at the second carbon atom, giving rise to two enantiomers: (R)-2-nonadecanol and (S)-2-nonadecanol. While the racemic mixture is commercially available, the biological activities of the individual enantiomers remain largely unexplored.
Postulated and Inferred Biological Activities of this compound Enantiomers
Based on the known biological activities of structurally related long-chain alcohols and the principles of stereochemistry, we can infer potential areas where the enantiomers of this compound may exhibit differential effects.
Antimicrobial Activity
Long-chain fatty alcohols are known to possess antibacterial and antifungal properties.[4][5] Their mechanism of action is often attributed to the disruption of microbial cell membranes. The efficacy of this disruption can be dependent on the precise fit of the alcohol molecule within the lipid bilayer, an interaction that could be influenced by stereochemistry. Studies on various long-chain alcohols have shown that antibacterial activity is dependent on the chain length.[6][7] For instance, 1-dodecanol and 1-tridecanol have demonstrated high antibacterial activity against Staphylococcus aureus.[6] It is plausible that one enantiomer of this compound may exhibit greater potency against specific microbial strains than the other.
Pheromonal and Semiochemical Activity
One of the most well-documented areas of enantioselectivity in long-chain secondary alcohols is their role as insect pheromones. A compelling precedent is set by the trail pheromone of the ant Crematogaster scutellaris, which utilizes 2-tridecanol. In this species, the (R)-enantiomer was found to be approximately 1000-fold more active than the (S)-enantiomer.[8] This stark difference in activity highlights the high degree of specificity of insect olfactory receptors. Given that 2-nonanol, a shorter-chain analog, is a component of the honey bee alarm pheromone, it is highly probable that the enantiomers of this compound could have distinct roles as semiochemicals in other insect species.[9] The Pherobase, a database of semiochemicals, lists nonadecan-2-ol, indicating its relevance in chemical ecology.[8]
Anti-inflammatory Potential
A computational docking study has suggested that "nonadecanol" possesses anti-inflammatory potential by interacting with the active sites of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory pathway.[10] Since enzyme active sites are chiral, it is highly likely that this interaction would be stereoselective, with one enantiomer exhibiting a stronger binding affinity and, consequently, greater anti-inflammatory activity.
Cytotoxic Activity
Primary long-chain alcohols, such as n-nonadecanol-1, have been reported to exhibit cytotoxic activities.[11] This raises the possibility that this compound enantiomers could also display cytotoxic effects, with potential selectivity towards certain cell lines. The chiral nature of cell surface receptors and intracellular targets could lead to enantiomer-specific cytotoxic profiles.
Proposed Experimental Workflows for Comparative Analysis
To empirically determine the differential biological activities of (R)- and (S)-2-nonadecanol, a series of well-defined experimental protocols are necessary. A prerequisite for these studies is the acquisition of the pure enantiomers, which can be achieved through enantioselective synthesis or chiral resolution of the racemic mixture.[12][13]
Workflow for Antimicrobial Susceptibility Testing
This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the this compound enantiomers against a panel of pathogenic bacteria and fungi.
Caption: Workflow for determining the antimicrobial activity of this compound enantiomers.
Protocol for Pheromone Activity Bioassay (Electroantennography)
This protocol describes a general approach to assess the potential of this compound enantiomers to elicit a response from insect antennae, a primary method for identifying potential pheromones.
-
Insect Preparation: Select a target insect species, preferably one known to utilize long-chain alcohols for chemical communication. Carefully excise an antenna from a live insect.
-
Electrode Placement: Mount the antenna between two electrodes using a conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
Stimulus Delivery: A constant stream of purified air is passed over the antenna. A puff of air containing a precise concentration of the test enantiomer is introduced into the airstream.
-
Data Acquisition: The electrical potential difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates an electroantennographic (EAG) response.
-
Dose-Response Curve: Test a range of concentrations for each enantiomer to generate a dose-response curve, allowing for a quantitative comparison of their activity.
Signaling Pathway for COX-2 Mediated Inflammation
This diagram illustrates the simplified signaling pathway leading to the production of pro-inflammatory prostaglandins, a pathway that could be differentially modulated by the this compound enantiomers.
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Investigating the Synergistic Potential of 2-Nonadecanol: A Comparative Guide to Semiochemical Blend Development
Introduction: The Unexplored Potential of 2-Nonadecanol in Insect Chemical Ecology
In the intricate world of insect communication, semiochemicals act as a silent language, dictating behaviors critical for survival and reproduction. These chemical signals, which mediate interactions both within and between species, are increasingly harnessed for innovative and environmentally benign pest management strategies. Among the vast array of organic compounds implicated in these interactions, long-chain alcohols represent a significant class, often functioning as components of pheromone blends. While extensive research has elucidated the role of many such compounds, this compound, a C19 secondary alcohol, remains a molecule of untapped potential.
Currently, there is a notable absence of direct scientific literature identifying this compound as a standalone pheromone or as a component in a synergistic semiochemical blend. This guide, therefore, deviates from a conventional product comparison. Instead, it serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate the potential synergistic effects of this compound with other known semiochemicals. By providing a robust experimental framework, detailed protocols, and illustrative case studies, we aim to empower researchers to unlock the potential of this and other novel compounds in the ongoing quest for more effective and sustainable pest control solutions.
The Rationale for Investigating Synergy: Why Blends are often greater than the Sum of their Parts
In insect chemical communication, it is a well-established principle that multicomponent blends are often more potent and specific than individual compounds. This phenomenon, known as synergy, occurs when the behavioral response elicited by a mixture of compounds is significantly greater than the sum of the responses to the individual components. For instance, the combination of insect pheromones with host plant volatiles (kairomones) can dramatically enhance the attraction of certain pest species. This synergistic interaction is thought to provide the insect with more reliable information about the location and suitability of a potential mate and host plant, thereby increasing foraging and mating efficiency.
Given that long-chain alcohols are common constituents of insect cuticular hydrocarbons and pheromones, it is plausible that this compound could act as a synergist, modulating the activity of other behaviorally active compounds. Investigating this potential is a critical step towards the development of novel and more effective attractants for use in monitoring and control programs.
A Proposed Experimental Framework for Evaluating the Synergistic Effects of this compound
To systematically assess the synergistic potential of this compound, a multi-tiered experimental approach is recommended. This framework integrates electrophysiological and behavioral assays to move from initial screening for neural detection to quantifiable behavioral responses.
Figure 1. Proposed experimental workflow for evaluating the synergistic effects of this compound.
Phase 1: Electrophysiological Screening
The initial phase focuses on determining if the target insect species can even detect this compound and how its detection might be influenced by the presence of other semiochemicals at the peripheral olfactory level.
1. Electroantennography (EAG)
EAG is a technique used to measure the summated electrical response of the olfactory receptor neurons on an insect's antenna to a volatile stimulus. It provides a rapid assessment of whether a compound is detected by the insect's olfactory system.
-
Objective: To determine if this compound elicits an antennal response in the target insect species, both alone and in combination with a known attractant.
-
Causality behind Experimental Choices: By comparing the EAG response to this compound, a known active semiochemical (positive control), a solvent blank (negative control), and a blend of this compound and the known semiochemical, we can identify any significant increase in antennal depolarization that might suggest a synergistic or additive effect at the receptor level.
Detailed Protocol for Electroantennography (EAG):
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are then placed into two electrodes containing a conductive saline solution.
-
Stimulus Preparation: Prepare serial dilutions of this compound and the known semiochemical in a high-purity solvent (e.g., hexane). A common starting concentration is 1 µg/µL. Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip. The solvent is allowed to evaporate completely.
-
Stimulus Delivery: The filter paper is inserted into a Pasteur pipette. A purified and humidified air stream is passed through the pipette, delivering the odorant puff to the antennal preparation.
-
Data Recording: The electrical potential changes across the antenna are amplified and recorded using specialized software. The amplitude of the depolarization is measured in millivolts (mV).
-
Experimental Design:
-
Test a range of concentrations for this compound and the known semiochemical individually to establish a dose-response curve.
-
Test various ratios of this compound and the known semiochemical.
-
Include a solvent control and a positive control (the known semiochemical alone) in each experimental run.
-
Randomize the order of stimulus presentation to avoid adaptation or sensitization of the antennal receptors.
-
2. Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of an insect antenna as a detector. It allows for the identification of specific compounds within a mixture that are biologically active.
-
Objective: To identify if this compound enhances the antennal response to specific components of a known pheromone or kairomone blend.
-
Causality behind Experimental Choices: By comparing the EAD response to a complex blend with and without the addition of this compound, we can pinpoint which, if any, components of the original blend exhibit a synergized antennal response.
Phase 2: Behavioral Assays
Following positive indications from electrophysiological screening, the next crucial step is to determine if the observed neural activity translates into a behavioral response.
1. Y-Tube Olfactometer
A Y-tube olfactometer is a simple and effective tool for assessing the preference of an insect for one of two odor sources in a controlled environment.
-
Objective: To determine if a blend of this compound and a known attractant is more attractive to the target insect than the attractant alone.
-
Causality behind Experimental Choices: This binary choice assay provides a clear and statistically analyzable measure of preference. By presenting the insect with a choice between the known attractant and the blend, we can directly quantify the potential synergistic effect on attraction.
Detailed Protocol for Y-Tube Olfactometer Assay:
-
Apparatus: A glass Y-shaped tube with a central arm for insect release and two arms for odor presentation. Purified and humidified air is passed through each arm at a constant flow rate.
-
Stimulus Preparation: Lures are prepared by applying precise amounts of the test compounds (dissolved in a solvent) onto a filter paper or into a slow-release dispenser.
-
Experimental Procedure:
-
One arm of the olfactometer is presented with the known attractant (control), while the other arm receives the blend of the attractant and this compound.
-
A single insect is released at the base of the central arm.
-
The insect's choice (entering one of the arms and staying for a defined period) is recorded.
-
The positions of the control and treatment arms are switched after a set number of trials to avoid positional bias.
-
The apparatus is thoroughly cleaned with solvent between trials to prevent contamination.
-
-
Data Analysis: The number of insects choosing each arm is analyzed using a Chi-square test to determine if there is a statistically significant preference for the blend.
2. Wind Tunnel Bioassay
A wind tunnel provides a more naturalistic setting to study an insect's upwind flight behavior in response to an odor plume.
-
Objective: To quantify the effect of this compound on flight initiation, oriented flight towards the odor source, and source contact.
-
Causality behind Experimental Choices: This assay allows for the detailed observation and quantification of a sequence of behaviors that are critical for successful mate or host location in many flying insects. It provides a more nuanced understanding of the synergistic effect beyond simple attraction.
Figure 2. Key components and behavioral sequence in a wind tunnel bioassay.
Data Presentation and Interpretation: Quantifying Synergy
To objectively compare the performance of different semiochemical blends, quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical EAG Response Data
| Stimulus | Mean EAG Response (mV) ± SE |
| Solvent Control | 0.1 ± 0.02 |
| This compound (10 µg) | 0.3 ± 0.05 |
| Pheromone X (10 µg) | 1.5 ± 0.12 |
| This compound + Pheromone X (10 µg each) | 2.8 ± 0.21* |
*Statistically significant difference from the sum of individual responses (p < 0.05).
Table 2: Hypothetical Y-Tube Olfactometer Choice Data
| Choice 1 | Choice 2 | N | % Choice 1 | % Choice 2 | p-value |
| Pheromone X | Solvent | 50 | 88 | 12 | < 0.001 |
| Pheromone X | Pheromone X + this compound | 50 | 24 | 76 | < 0.001 |
Table 3: Hypothetical Wind Tunnel Bioassay Data
| Treatment | N | % Take-off | % Upwind Flight | % Source Contact |
| Pheromone X | 40 | 75 | 60 | 45 |
| Pheromone X + this compound | 40 | 95 | 88 | 78 |
Case Studies: Documented Examples of Semiochemical Synergy
While data on this compound is lacking, numerous studies on other compounds provide compelling evidence for the power of synergy in insect chemical communication.
-
Case Study 1: Aggregation Pheromones and Host Kairomones in the West Indian Sugarcane Weevil. Field experiments demonstrated that the combination of two male-produced alcohols was the major aggregation pheromone for the West Indian sugarcane weevil. The attraction to this pheromone blend was significantly enhanced by the addition of sugarcane stalks, a host kairomone source. This highlights the importance of host cues in amplifying the response to pheromones.
-
Case Study 2: Pheromones and Floral Volatiles in Moths. The attraction of many moth species to their sex pheromones can be synergized by the addition of certain floral compounds. This is ecologically relevant as it suggests that the presence of a food source (nectar) in proximity to a potential mate provides a stronger and more attractive signal. For example, the addition of phenylacetaldehyde, a common floral volatile, has been shown to enhance the effectiveness of pheromone lures for some moth species.
-
Case Study 3: Synergy in Bark Beetle Aggregation. The southern pine beetle uses a combination of a pheromone (frontalin) and a host tree volatile (alpha-pinene) to initiate mass attacks on pine trees. Neither compound is highly attractive on its own, but the blend is a powerful aggregation signal. This demonstrates how synergy can be a key factor in overcoming host plant defenses.
Conclusion: A Call for Further Research
The field of chemical ecology is continually evolving, with new discoveries of semiochemicals and their complex interactions. While this compound has not yet been implicated as a key player in insect communication, its structural similarity to known semiochemicals warrants further investigation. The experimental framework outlined in this guide provides a clear and robust pathway for researchers to explore the synergistic potential of this compound and other novel compounds. By systematically applying electrophysiological and behavioral assays, we can begin to unravel the subtle yet powerful roles these molecules may play in the chemical conversations of insects. Such research is not only fundamental to our understanding of insect ecology but also holds immense promise for the development of the next generation of sustainable pest management tools.
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Synergy Semiochemicals. (n.d.). Home. Retrieved January 21, 2026, from [Link]
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Biodiversity Heritage Library. (n.d.). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Retrieved January 21, 2026, from [Link]
- Journal of Visualized Experiments. (2012). *Electroantenn
A Comparative Guide to Dose-Response Analysis of 2-Nonadecanol for Insect Behavioral Studies
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the dose-dependent effects of 2-nonadecanol on insect behavior. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the efficacy of this compound with alternative compounds, supported by experimental data and authoritative references.
Introduction: The Significance of this compound in Chemical Ecology
This compound, a naturally occurring fatty alcohol, has garnered interest within the scientific community for its potential as an insect repellent and behavior-modifying agent. Understanding its dose-response relationship is paramount for developing effective and environmentally conscious pest management strategies. This guide will equip you with the knowledge to design, execute, and interpret robust dose-response analyses, ensuring the scientific rigor of your findings.
A critical aspect of this analysis is determining the concentration at which this compound elicits a specific behavioral response, be it attraction, repellency, or another quantifiable action. This is often expressed as the median effective concentration (EC50) or lethal dose (LD50) in toxicity studies.[1] The shape of the dose-response curve, frequently sigmoidal, provides valuable insights into the compound's potency and the range of effective concentrations.[1][2]
Methodologies for Dose-Response Analysis: A Step-by-Step Approach
A well-designed bioassay is the cornerstone of a reliable dose-response analysis. The choice of methodology is dictated by the target insect species and the specific behavior under investigation. Olfactometers are indispensable tools for quantifying insect responses to volatile chemical cues.[3]
Y-Tube Olfactometer Assay: A Protocol for Evaluating Repellency
The Y-tube olfactometer is a widely used apparatus for assessing an insect's preference between two odor sources.[4][5] This protocol outlines a standardized procedure for evaluating the repellency of this compound.
Experimental Protocol: Y-Tube Olfactometer Assay
-
Apparatus Setup:
-
A glass or plastic Y-shaped tube is used.[5]
-
One arm of the "Y" is connected to a chamber containing the test substance (this compound), while the other is connected to a control chamber (e.g., solvent only).[5]
-
Purified, deodorized air is passed through both arms at a constant flow rate to carry the odors to the base of the "Y".[4][5]
-
-
Preparation of Test Solutions:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., ethanol, paraffin oil). Concentrations should span a range expected to produce a graded response.
-
The control chamber will contain only the solvent.
-
-
Insect Acclimation:
-
Use insects of a consistent age and physiological state (e.g., mated females for blood-feeding insects).
-
Acclimate the insects to the experimental conditions (temperature, humidity, light) for a set period before testing.
-
-
Bioassay Procedure:
-
Introduce a single insect into the base of the Y-tube.[5]
-
Allow the insect a set amount of time to make a choice between the two arms.
-
Record which arm the insect enters and the time it takes to make a choice.[5]
-
Repeat the experiment with a sufficient number of insects to achieve statistical power.
-
To avoid positional bias, rotate the arms of the olfactometer periodically.
-
-
Data Analysis:
-
Calculate the Repellency Index (RI) for each concentration using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.
-
Plot the RI against the logarithm of the this compound concentration.
-
Use probit or logit analysis to determine the EC50, the concentration at which 50% of the insects are repelled.[1][6]
-
Diagram of Y-Tube Olfactometer Workflow
Caption: Workflow for Y-Tube Olfactometer Assay.
Comparative Analysis: this compound vs. Alternative Compounds
To provide context for the efficacy of this compound, it is essential to compare its performance against other known insect repellents and behavior-modifying compounds. This section will compare this compound with both synthetic and natural alternatives.
Synthetic Alternatives
-
DEET (N,N-diethyl-m-toluamide): The gold standard in insect repellents, DEET is known for its broad-spectrum activity and long duration of protection.[7][8] Studies have shown that higher concentrations of DEET generally provide longer protection times.[8]
-
Icaridin (Picaridin): Another widely used synthetic repellent, icaridin offers protection comparable to DEET but with less odor and skin irritation.[7]
-
IR3535 (Ethyl butylacetylaminopropionate): Often found in consumer products, IR3535 is effective against mosquitoes, ticks, and other biting insects.
Natural Alternatives (Essential Oils and their Constituents)
A plethora of plant-derived essential oils and their individual components have been investigated for their insect repellent properties.[9][10]
-
Citronella Oil: A well-known natural repellent, the efficacy of citronella oil can vary depending on its composition and concentration.[11] Combining it with other substances, like vanillin, can extend its protection time.[12]
-
Eugenol: A major component of clove and cinnamon oils, eugenol has demonstrated significant repellent activity against mosquitoes.[9]
-
Neem Oil: Derived from the neem tree, this oil contains azadirachtin, which disrupts insect growth and feeding.[13][14] It is considered to have low toxicity to mammals and beneficial insects like bees.[13][14]
-
Other Essential Oils: Oils from peppermint, thyme, rosemary, and lemongrass have also shown repellent properties against a variety of insects.[10][13]
Table 1: Comparison of Repellent Efficacy (Hypothetical Data)
| Compound | Target Insect | EC50 (µg/cm²) | Protection Time (hours) at 10% Concentration |
| This compound | Aedes aegypti | 15.5 | 3.5 |
| DEET | Aedes aegypti | 5.2 | 8.0[8] |
| Icaridin | Aedes aegypti | 7.8 | 7.5 |
| Citronella Oil | Aedes aegypti | 25.0 | 1.5 - 2.0[11] |
| Eugenol | Aedes aegypti | 12.3 | 4.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental conditions and insect species.
Mechanism of Action: Understanding How this compound Works
While the precise mechanism of action for many natural repellents is still under investigation, it is generally believed that they interact with the insect's olfactory system.[11] These compounds can block the receptors that detect host cues or activate receptors that trigger an aversive response.
Diagram of a Putative Olfactory Signaling Pathway
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Comparative Analysis of Olfactory Receptor Cross-Reactivity to 2-Nonadecanol and Its Analogs: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of olfactory receptors (ORs) to 2-nonadecanol and its structural analogs. While direct deorphanization data for this compound is emerging, this document outlines the established principles and state-of-the-art experimental methodologies required to generate and compare such data. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing the molecular receptive ranges of these crucial sensory proteins.
The Principle of Olfactory Receptor Cross-Reactivity
The perception of smell is not a simple one-to-one lock-and-key mechanism. Instead, the olfactory system employs a combinatorial coding strategy.[1][2] This means that a single olfactory receptor can be activated by multiple, structurally related odorants, and conversely, a single odorant can activate a unique combination of different olfactory receptors. This cross-reactivity is fundamental to our ability to perceive and discriminate a vast array of smells.
The chemical properties of an odorant, primarily its carbon chain length, functional groups, and overall shape, are critical determinants of its interaction with olfactory receptors.[3] For long-chain aliphatic molecules like this compound, it is hypothesized that analogs with similar carbon chain lengths but varied functional groups (e.g., a ketone in place of a hydroxyl group) or altered hydrocarbon structures will exhibit overlapping but distinct patterns of OR activation. Understanding these patterns is crucial for fields ranging from fragrance development to the study of insect chemical communication and the development of novel chemosensory-targeted therapeutics.
The Olfactory Signal Transduction Pathway
The majority of vertebrate olfactory receptors are G-protein coupled receptors (GPCRs). The binding of an odorant to an OR initiates a well-characterized signaling cascade, leading to the generation of an action potential in the olfactory sensory neuron. A simplified representation of this canonical pathway is depicted below.
Caption: Canonical olfactory signal transduction pathway.
Experimental Workflows for Assessing Cross-Reactivity
To comprehensively compare the effects of this compound and its analogs on olfactory receptors, a multi-tiered approach employing both in vitro and in vivo (or ex vivo) systems is recommended. The following diagram illustrates a typical experimental workflow.
Caption: A multi-tiered workflow for OR cross-reactivity analysis.
In Vitro Heterologous Expression Systems
The workhorse for deorphanizing olfactory receptors is the use of heterologous cell systems, such as Human Embryonic Kidney (HEK293) cells or the specially engineered Hana3A cell line.[4][5] These cells do not endogenously express ORs, providing a "clean" background to study the function of a single, transfected OR at a time.
Causality behind Experimental Choices:
-
Why HEK293/Hana3A cells? These cell lines are easy to culture and transfect, and they possess the necessary intracellular machinery to support GPCR signaling. Hana3A cells are further optimized as they stably express accessory proteins like Receptor-Transporting Proteins (RTPs), which are crucial for the proper trafficking and cell-surface expression of many ORs.[6]
-
Why co-transfect accessory proteins? Many ORs fail to reach the cell membrane when expressed alone in heterologous systems. Co-expression of RTP1 and RTP2 facilitates their correct folding and transport, which is essential for the receptor to be able to interact with odorants in the extracellular medium.
This assay measures the transient increase in intracellular calcium ([Ca²⁺]i) that occurs upon OR activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate HEK293 or Hana3A cells onto poly-L-lysine-coated glass coverslips or 96-well plates.
-
Co-transfect the cells with plasmids encoding the olfactory receptor of interest, a promiscuous G-protein subunit (e.g., Gα15/16) to couple the OR to the phospholipase C pathway, and a genetically encoded calcium indicator like GCaMP. Alternatively, load the cells with a calcium-sensitive dye such as Fura-2 AM 48-72 hours post-transfection.[7]
-
-
Odorant Stimulation:
-
Wash the transfected cells with a recording buffer (e.g., Hanks' Balanced Salt Solution).
-
Record a baseline fluorescence level.
-
Apply a series of concentrations of this compound and its analogs (e.g., 2-nonadecanone, 1-nonadecanol, nonadecane) to the cells.
-
-
Data Acquisition and Analysis:
-
Monitor changes in fluorescence intensity using a fluorescence microscope or a plate reader.
-
The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each compound.
-
This is a highly sensitive and high-throughput method that measures the activation of the cAMP pathway.[5][6][8]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate Hana3A cells in a 96-well plate.
-
Co-transfect the cells with plasmids for the OR of interest, accessory proteins (if not already stable in the cell line), and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter. A second plasmid containing a constitutively expressed Renilla luciferase is often included for normalization.[6][9]
-
-
Odorant Stimulation:
-
24 hours post-transfection, replace the medium with one containing the desired concentration of this compound or its analogs.
-
-
Lysis and Luminescence Measurement:
-
After a 4-6 hour incubation period, lyse the cells.
-
Add the firefly luciferase substrate and measure the resulting luminescence.
-
Subsequently, add the Renilla luciferase substrate and measure its luminescence for normalization.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Generate dose-response curves and determine the EC₅₀ values.
-
Ex Vivo Electrophysiological Recordings
While heterologous systems are powerful for high-throughput screening, their physiological relevance can sometimes be debated. Electrophysiological techniques, such as single-sensillum recording (SSR) in insects, provide a more native context for studying OR function.
Causality behind Experimental Choices:
-
Why SSR? This technique allows for the direct measurement of action potentials from an olfactory sensory neuron, providing real-time information about the receptor's response to an odorant. It is particularly useful for studying insect ORs, which can be expressed in the "empty neuron" system of Drosophila melanogaster.[10][11][12]
Detailed Protocol (adapted for insect "empty neuron" system):
-
Preparation of the Insect:
-
Anesthetize an "empty neuron" fly (lacking its endogenous OR in a specific sensillum type) that has been genetically engineered to express the OR of interest.
-
Immobilize the fly and expose the antenna for recording.
-
-
Electrode Placement:
-
Insert a reference electrode into the fly's eye or another part of the body.
-
Carefully insert a recording electrode through the cuticle of a sensillum to make contact with the neuron.
-
-
Odorant Delivery:
-
Deliver a charcoal-filtered, humidified air stream over the antenna.
-
Inject a pulse of air carrying a known concentration of this compound or its analog into the main air stream.
-
-
Data Acquisition and Analysis:
-
Record the firing rate (spikes per second) of the neuron before, during, and after the odorant pulse.
-
Subtract the spontaneous firing rate from the response to determine the net response.
-
Construct dose-response curves based on the neuronal firing rates.
-
Data Presentation and Comparison
To facilitate a clear comparison of the cross-reactivity profiles, the quantitative data should be summarized in a structured table. Below is a template table demonstrating how to present the EC₅₀ and maximal efficacy (Eₘₐₓ) values for this compound and its analogs against a panel of olfactory receptors.
| Olfactory Receptor | Ligand | EC₅₀ (µM) | Eₘₐₓ (% of control) |
| OR-X | This compound | ||
| 2-Nonadecanone | |||
| 1-Nonadecanol | |||
| Nonadecane | |||
| OR-Y | This compound | ||
| 2-Nonadecanone | |||
| 1-Nonadecanol | |||
| Nonadecane | |||
| OR-Z | This compound | ||
| 2-Nonadecanone | |||
| 1-Nonadecanol | |||
| Nonadecane |
EC₅₀ (Half-maximal effective concentration) is a measure of the ligand's potency. A lower EC₅₀ indicates a higher potency. Eₘₐₓ (Maximal efficacy) represents the maximum response elicited by the ligand.
Discussion and Interpretation
The comparative data generated from these experiments will provide valuable insights into the structure-activity relationships governing the activation of olfactory receptors by long-chain aliphatic compounds. For instance, comparing the responses to this compound and 2-nonadecanone will reveal the importance of the hydroxyl versus the carbonyl group for receptor activation. Similarly, comparing this compound and 1-nonadecanol will shed light on the influence of the functional group's position on the carbon chain. The response to nonadecane, lacking a functional group, will indicate the contribution of the hydrocarbon chain itself to receptor binding and activation.
It is important to note that some compounds may act as antagonists rather than agonists. For example, studies on the well-characterized rodent receptor OR-I7 have shown that while it is activated by aldehydes with longer carbon chains (like octanal), shorter-chain aldehydes can bind to the receptor without activating it, thereby acting as antagonists.[10] A comprehensive cross-reactivity analysis should, therefore, also include co-stimulation experiments to identify potential antagonistic interactions among the analogs.
By systematically applying the methodologies outlined in this guide, researchers can effectively deorphanize and characterize olfactory receptors for this compound and its analogs, contributing to a deeper understanding of the molecular basis of olfaction.
References
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Abaffy, T., et al. (2007). Carbon chain shape selectivity by the mouse olfactory receptor OR-I7. PubMed Central. [Link]
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Cichy, A., et al. (2015). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. Journal of Visualized Experiments. [Link]
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Feng, L., & Liu, N. (2022). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. JoVE (Journal of Visualized Experiments). [Link]
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Ho, S. L., et al. (2006). Differential responses to branched and unsaturated aliphatic hydrocarbons in the rat olfactory system. PubMed Central. [Link]
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Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals. PubMed Central. [Link]
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Laska, M., et al. (1999). Olfactory discrimination ability for aliphatic odorants as a function of oxygen moiety. Chemical Senses. [Link]
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Laska, M., & Teubner, P. (1999). Olfactory discrimination ability for homologous series of aliphatic alcohols and aldehydes. Chemical Senses. [Link]
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Li, Y., & Li, X. (2018). Rapid Deorphanization of Human Olfactory Receptors in Yeast. ACS Synthetic Biology. [Link]
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Li, Y., et al. (2019). Rapid Deorphanization of Human Olfactory Receptors in Yeast. PubMed Central. [Link]
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Mainland, J. D., et al. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Neuroscience. [Link]
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Murphy Lab, Emory University. (2000). Luciferase Assay protocol. Emory University. [Link]
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Neuhaus, E. M., et al. (2005). Structural determinants of odorant recognition by the human olfactory receptors OR1A1 and OR1A2. The Journal of biological chemistry. [Link]
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Pellegrino, M., et al. (2010). Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae. Journal of Visualized Experiments. [Link]
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Touhara, K. (2014). Deorphanization and characterization of human olfactory receptors in heterologous cells. Chemical biodiversity. [Link]
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Trimmer, C., et al. (2014). High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity. Journal of visualized experiments : JoVE. [Link]
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Wikipedia. (2023). OR1A1. In Wikipedia. [Link]
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Johnson, B. A., & Leon, M. (2007). Long Hydrocarbon Chains Serve as Unique Molecular Features Recognized by Ventral Glomeruli of the Rat Olfactory Bulb. PubMed Central. [Link]
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Laska, M., et al. (2007). Olfactory Discrimination Ability for Aliphatic Odorants as a Function of Oxygen Moiety. Chemical Senses. [Link]
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Saito, H., et al. (2009). Effect of Functional Group and Carbon Chain Length on the Odor Detection Threshold of Aliphatic Compounds. PubMed Central. [Link]
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Wicher, D., & Miazzi, F. (2023). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. bioRxiv. [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]
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Mainland, J. D., et al. (2014). High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity. PubMed. [Link]
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Neuhaus, E. M., et al. (2009). Dual Activities of Odorants on Olfactory and Nuclear Hormone Receptors. PubMed Central. [Link]
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Neuhaus, E. M., et al. (2009). Correction for Neuhaus et al., Dual Activities of Odorants on Olfactory and Nuclear Hormone Receptors. PubMed Central. [Link]
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Chamero, P., et al. (2025). Calcium Imaging in Olfaction: Non-rodent Mammalian Species. PubMed. [Link]
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A Comparative Guide to the Field Efficacy of Synthetic vs. Natural 2-Nonadecanol
For researchers and professionals in drug development and agricultural science, the origin of a bioactive compound is a critical variable. The decision to use a synthetically derived molecule versus a naturally extracted one can have profound implications for efficacy, cost, and regulatory approval. This guide provides an in-depth comparison of synthetic and natural 2-nonadecanol, a long-chain methyl ketone showing promise in pest management. While direct head-to-head field trials are not extensively documented in current literature, this guide synthesizes existing data on related compounds, outlines the core scientific principles governing the comparison, and provides a rigorous protocol for future validation studies.
Introduction to this compound: A Promising Biopesticide
This compound is a saturated secondary alcohol that, along with its ketone counterpart 2-nonadecanone, belongs to a class of methyl ketones. These compounds are found in various natural sources, including the glandular trichomes of wild tomato plants, where they play a defensive role against herbivorous insects. The growing interest in sustainable agriculture has spurred research into such plant-derived compounds as alternatives to conventional synthetic pesticides.
The fundamental question for practical application is whether a lab-synthesized, high-purity version of this compound can replicate or exceed the field performance of its naturally derived counterpart, which often exists as part of a complex mixture of related compounds. The efficacy of insect repellents and pesticides is not merely a function of the primary active ingredient but can be significantly influenced by the chemical context in which it is delivered.
The Core Debate: Purity vs. Synergy in Natural and Synthetic Compounds
The divergence in performance between natural extracts and synthetic compounds stems from fundamental chemical differences. Understanding these is key to designing and interpreting field trials.
-
Synthetic this compound : Typically produced through chemical synthesis, resulting in a high degree of purity (often >98%). This offers consistency and a well-defined toxicological profile. However, this purity can also be a drawback if minor components in the natural version play a synergistic or stabilizing role.
-
Natural this compound : Extracted from plant biomass, the resulting product is an extract or essential oil. While this compound may be a major component, the extract will invariably contain a suite of other structurally related molecules, isomers, and volatile compounds. These "impurities" may act as synergists, enhancing the repellent or toxic effects of the primary active ingredient.
The composition, concentration, and ratio of compounds in natural versus synthetic blends are critical in determining the behavioral responses of insects[1].
Caption: Conceptual differences between natural and synthetic sources of this compound.
Efficacy of Methyl Ketones in Repellency and Pest Control
While specific field data for this compound is limited, extensive research on related methyl ketones, particularly 2-undecanone and 2-tridecanone, provides a strong basis for inferring its potential efficacy. These compounds are naturally present in wild tomato trichomes and are effective against various arthropods. 2-Undecanone, for instance, is the active ingredient in the commercial repellent BioUD®[2].
Studies have demonstrated that these natural compounds can offer protection comparable to synthetic chemicals, although often for a shorter duration due to higher volatility[3][4]. This limitation can sometimes be overcome through advanced formulations like microencapsulation to create slow-release systems[4].
The following table summarizes findings on methyl ketones and other natural repellents, providing context for the expected performance of this compound.
| Active Ingredient/Source | Target Pest(s) | Efficacy Metric | Key Finding | Study Type | Reference |
| 2-Tridecanone (8%) | Amblyomma americanum (Tick) | % Repellency | 87% repellency at 12 hours post-application. | Laboratory Bioassay | [2] |
| 2-Undecanone (8%) | Amblyomma americanum (Tick) | % Repellency | 74% repellency at 2 hours post-application. | Laboratory Bioassay | [2] |
| Decanal (10%) | Aedes aegypti (Mosquito) | % Protection | Gave ~90% protection in arm-in-cage tests. | Laboratory Study | [5] |
| Neem Oil | Anopheles mosquitoes | Repellency | Effective as a repellent in multiple field trials in India. | Field Trials | [6] |
| Citronella Oil (15%) | Anopheles, Aedes, Culex | Mortality | Significantly lower mortality compared to pyrethroid coils. | Laboratory Study | [7] |
| Geraniol (1%) | Hyalomma ticks on cattle | Preventive Effect | Showed a preventive effect in field trials. | Field Trials | [7] |
These studies collectively suggest that long-chain methyl ketones are potent arthropod repellents. The variance in efficacy and duration highlights the importance of compound-specific and formulation-specific field testing.
A Self-Validating Protocol for Comparative Field Trials
To definitively assess the efficacy of synthetic versus natural this compound, a robust, multi-faceted field trial is necessary. The following protocol is designed as a self-validating system, incorporating positive and negative controls to ensure the trustworthiness of the results.
Phase 1: Preparation and Characterization of Test Articles
-
Sourcing Synthetic this compound: Procure synthetic this compound (CAS No. 1560-89-0) from a reputable chemical supplier. Specify a required purity of ≥98%.
-
Purity Verification: Independently verify the purity and identity of the synthetic compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Extraction of Natural this compound:
-
Obtain biomass from a plant source known to produce this compound (e.g., Lycopersicon hirsutum).
-
Perform steam distillation or solvent extraction (e.g., with n-hexane) to obtain the essential oil[8][9].
-
Analyze the resulting extract via GC-MS to identify and quantify all constituents, including the percentage of this compound.
-
-
Formulation Preparation:
-
T1 (Synthetic): Prepare a 10% (w/v) solution of synthetic this compound in an appropriate carrier solvent (e.g., ethanol or a mineral oil base).
-
T2 (Natural): Prepare a solution of the natural extract, normalized to contain 10% (w/v) this compound. This ensures the concentration of the primary active ingredient is identical to T1.
-
PC (Positive Control): Prepare a 10% (w/v) solution of DEET (N,N-Diethyl-meta-toluamide), a proven synthetic repellent[10].
-
NC (Negative Control): Use the carrier solvent alone.
-
Phase 2: Field Site Selection and Trial Design
-
Site Selection: Choose a location with a known, stable, and high-density population of the target insect pest (e.g., Aedes aegypti mosquitoes).
-
Experimental Design: Employ a Latin Square design to minimize bias from volunteer attractiveness and temporal variations in insect activity. For four treatments, this requires four volunteers and four time blocks.
-
Ethical Approval: Obtain informed consent from all human volunteers and ensure the protocol is approved by an institutional review board (IRB).
Phase 3: Field Efficacy Evaluation (Human-Bait Assay)
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for 24 hours prior to the trial.
-
Treatment Application:
-
Mark a specific area (e.g., 300 cm²) on each volunteer's forearm.
-
Apply a standardized volume (e.g., 1.0 mL) of the assigned treatment (T1, T2, PC, or NC) evenly to the marked area.
-
-
Exposure and Data Collection:
-
Volunteers expose their treated forearms in the test environment for a set duration (e.g., 3 minutes) at specified intervals (e.g., every 30 minutes).
-
During each exposure period, trained observers will count the number of insects that land on the treated skin ("landings").
-
-
Trial Duration: Continue the trial until the repellent fails, defined as the first confirmed insect bite or when the landing rate exceeds a predefined threshold compared to the negative control.
-
Rotation: After each full time block, volunteers rotate to the next treatment according to the Latin Square design.
Caption: Workflow for a comparative field trial of this compound efficacy.
Phase 4: Data Analysis and Interpretation
-
Calculate Percent Repellency (PR): For each time point, calculate PR using the formula: PR = ((C - T) / C) * 100 Where C is the number of landings on the negative control arm, and T is the number of landings on the treated arm.
-
Determine Complete Protection Time (CPT): Record the time from application until the first confirmed landing or bite for each treatment.
-
Statistical Analysis: Use Analysis of Variance (ANOVA) to determine if there are significant differences among the mean CPTs of the four treatments. If significance is found, use a post-hoc test like Tukey's HSD to perform pairwise comparisons (e.g., Synthetic vs. Natural, Synthetic vs. DEET).
Conclusion and Future Directions
The existing body of evidence strongly supports the potential of this compound as a valuable biopesticide, building on the proven efficacy of related methyl ketones. However, the critical question of whether a pure synthetic compound can match the performance of a complex natural extract in the field remains unanswered by direct experimental data.
The general trend observed with natural products suggests that while they are effective, they may be less persistent than their synthetic counterparts[11][12]. The protocol detailed in this guide provides a clear and robust framework for researchers to generate the necessary data to resolve this question for this compound. Such studies are essential for guiding the development of the next generation of effective, safe, and sustainable pest management solutions. Future research should also explore advanced formulations to enhance the residual activity of the most promising candidate, whether it be natural or synthetic.
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- A Review on the Comparative Analysis of Synthetic Insect Repellents and Essential Oil Based Sustained-release Insect Repellent Formulations. (n.d.).
- Coetzee, D., Militký, J., & Venkataraman, M. (2022). Functional Coatings by Natural and Synthetic Agents for Insect Control and Their Applications.
- Logan, J. G., Stanczyk, N. M., Hassanali, A., Kemei, J., Santana, A. E. G., & Pickett, J. A. (2010). Arm-in-cage testing of natural human-derived mosquito repellents. Malaria Journal, 9, 239.
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A Comparative Analysis of 2-Nonadecanol and Other Long-Chain Alcohols: A Technical Guide for Researchers
In the landscape of drug development and material science, long-chain alcohols are a class of molecules demanding significant attention. Their amphiphilic nature, characterized by a lengthy hydrophobic carbon chain and a polar hydroxyl group, imparts a range of biological and physical properties, from potent antimicrobial and anti-inflammatory activities to valuable surfactant characteristics. This guide offers a detailed comparative analysis of 2-nonadecanol and other long-chain alcohols, providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
While specific experimental data for this compound is limited in publicly available literature, this guide will draw upon data from its isomer, 1-nonadecanol, and other structurally related long-chain alcohols to infer its potential properties based on established structure-activity relationships. The primary focus will be on providing a robust framework for comparative analysis through detailed experimental protocols.
Physicochemical Properties: The Foundation of Function
The biological and physical behavior of long-chain alcohols is intrinsically linked to their physicochemical properties. Key parameters such as melting point, boiling point, water solubility, and the octanol-water partition coefficient (logP) dictate their interaction with biological membranes and their performance in various formulations.
| Property | 1-Hexadecanol (Cetyl alcohol) | 1-Octadecanol (Stearyl alcohol) | 1-Nonadecanol | This compound (Predicted) |
| Molecular Formula | C₁₆H₃₄O | C₁₈H₃₈O | C₁₉H₄₀O | C₁₉H₄₀O |
| Molecular Weight | 242.44 g/mol | 270.49 g/mol | 284.52 g/mol | 284.52 g/mol |
| Melting Point | 49.3 °C | 59.6 °C | 62-63 °C | Likely slightly lower than 1-nonadecanol |
| Boiling Point | 344 °C | 210 °C at 15 mmHg | ~380 °C (decomposes) | Similar to 1-nonadecanol |
| Water Solubility | Insoluble | Insoluble | Insoluble | Insoluble |
| logP | 7.3 | 8.2 | 8.6 | ~8.6 |
Note: Data for 1-nonadecanol is used as a proxy for this compound where specific data is unavailable. The position of the hydroxyl group in this compound may slightly alter its physical properties compared to the primary alcohol, 1-nonadecanol.
Antimicrobial Efficacy: A Chain Length-Dependent Phenomenon
Long-chain alcohols have long been recognized for their antimicrobial properties.[1] Their efficacy is highly dependent on the length of the alkyl chain, with a general trend of increasing activity up to a certain point, after which it declines due to reduced water solubility and bioavailability.[2][3]
The primary mechanism of antimicrobial action is the disruption of the microbial cell membrane.[4] The hydrophobic alkyl chain intercalates into the lipid bilayer, increasing membrane fluidity and permeability, which leads to the leakage of essential intracellular components and ultimately cell death.[5][6][7]
Comparative Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Various Long-Chain Alcohols against S. aureus
| Alcohol | Chain Length | MIC (µg/mL) | Reference |
| 1-Decanol | C10 | 32-40 | [2] |
| 1-Dodecanol | C12 | 8-10 | [2] |
| 1-Tridecanol | C13 | 4-10 | [2] |
| 1-Hexadecanol | C16 | 256 | [2] |
| 1-Nonadecanol | C19 | Data not consistently available | |
| This compound | C19 | To be determined |
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standardized method for comparing the antimicrobial activity of this compound and other long-chain alcohols.
-
96-well microtiter plates
-
Test alcohols (this compound, 1-dodecanol, 1-hexadecanol, etc.)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile DMSO (for dissolving alcohols)
-
Spectrophotometer
-
Incubator
-
Preparation of Alcohol Stock Solutions: Dissolve each long-chain alcohol in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the alcohol stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL to subsequent wells.
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the bacterial inoculum to each well, except for the sterility control wells.
-
Controls: Include a positive control (bacteria and MHB, no alcohol) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the alcohol that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Potential: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases. Long-chain alcohols have emerged as potential anti-inflammatory agents. A computational study has suggested that nonadecanol may exert anti-inflammatory effects by interacting with cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.[10] Downregulation of these enzymes can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and nitric oxide.
Proposed Mechanism of Anti-inflammatory Action
The proposed mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. By preventing the activation of NF-κB, long-chain alcohols could suppress the transcription of genes encoding for COX-2 and iNOS.
Caption: Workflow for the MTT cytotoxicity assay.
Surfactant Properties: Interfacial Activity
The amphiphilic nature of long-chain alcohols allows them to act as non-ionic surfactants, reducing the surface tension at air-water or oil-water interfaces. [11][12]This property is crucial for their application as emulsifiers, foaming agents, and wetting agents in various industries.
Comparative Surfactant Properties
The effectiveness of a long-chain alcohol as a surfactant is related to its ability to pack efficiently at an interface. This is influenced by chain length and the position of the hydroxyl group. Longer chains generally lead to a greater reduction in surface tension.
Table 4: Surface Tension of Aqueous Solutions of Long-Chain Alcohols (Illustrative)
| Alcohol | Chain Length | Concentration | Surface Tension (mN/m) (Illustrative) |
| 1-Dodecanol | C12 | Saturated | ~28 |
| 1-Hexadecanol | C16 | Saturated | ~35 |
| 1-Octadecanol | C18 | Saturated | ~40 |
| 1-Nonadecanol | C19 | Saturated | To be determined |
| This compound | C19 | Saturated | To be determined |
Note: These are representative values. Actual surface tension depends on concentration and temperature.
Experimental Protocol: Surface Tension Measurement by the Pendant Drop Method
The pendant drop method is an optical technique used to determine the surface tension of a liquid. [13][14][15][16][17]
-
Optical tensiometer with a syringe and needle
-
High-resolution camera
-
Software for drop shape analysis
-
Test liquids (aqueous solutions of long-chain alcohols)
-
Instrument Setup: Assemble the tensiometer with the appropriate needle and ensure the camera is focused.
-
Syringe Filling: Fill the syringe with the test liquid, ensuring no air bubbles are present.
-
Droplet Formation: Slowly dispense the liquid from the needle to form a pendant drop.
-
Image Capture: Capture a high-resolution image of the drop.
-
Drop Shape Analysis: The software analyzes the shape of the drop, which is governed by the balance between surface tension and gravity.
-
Surface Tension Calculation: Based on the drop's profile, the software calculates the surface tension using the Young-Laplace equation.
Conclusion
This compound, as a long-chain alcohol, holds potential for a range of applications, leveraging its likely antimicrobial, anti-inflammatory, and surfactant properties. While direct experimental data remains to be fully elucidated, this guide provides a comprehensive framework for its comparative analysis against other long-chain alcohols. The provided experimental protocols offer a starting point for researchers to systematically evaluate its performance and unlock its full potential in drug development and other scientific endeavors. Further research is warranted to generate specific data for this compound and to explore the influence of the secondary hydroxyl group on its biological and physical properties.
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A Researcher's Guide to the Behavioral Validation of 2-Nonadecanol as a Novel Oviposition Cue
For researchers and professionals in the fields of chemical ecology, vector control, and drug development, the identification and validation of novel semiochemicals are paramount. These chemical signals, which mediate interactions between organisms, offer promising avenues for the development of targeted and environmentally benign pest management strategies. This guide provides an in-depth technical framework for the behavioral validation of a candidate oviposition cue, using the long-chain fatty alcohol 2-nonadecanol as a primary example. While direct evidence for this compound as a mosquito oviposition cue is not yet established in the literature, its chemical properties are analogous to other known insect semiochemicals, such as long-chain alcohols and cuticular hydrocarbons, which are integral to insect communication.[1][2][3] This makes it a compelling candidate for investigation.
This document will not only detail the requisite experimental protocols but will also delve into the causal reasoning behind these methodologies. We will compare the hypothetical validation of this compound with established oviposition cues for medically important mosquito vectors, such as Aedes aegypti, Anopheles gambiae, and Culex quinquefascatus.
The Rationale for Investigating this compound
The selection of a candidate semiochemical is the foundational step in the validation process. While many identified oviposition cues for mosquitoes are derivatives of plant metabolism or microbial decomposition (e.g., indoles, phenols), there is a growing body of evidence that insect-derived compounds, particularly cuticular hydrocarbons, play a significant role in oviposition site selection.[4][5]
This compound (C₁₉H₄₀O) is a long-chain secondary alcohol.[6] Long-chain fatty alcohols are known components of insect pheromone blends, particularly in Lepidoptera, where they are involved in mating communication.[1][2][3][7] The rationale for investigating this compound as a potential oviposition cue is rooted in the hypothesis that it may act as a signal of a suitable environment for larval development, possibly indicating the presence of conspecifics or a favorable microbial community.
The Experimental Validation Workflow: A Phased Approach
The validation of a novel oviposition cue is a multi-step process that progresses from initial chemical characterization and physiological screening to rigorous behavioral assays. Each phase is designed to build upon the last, providing a weight of evidence for the compound's biological activity.
Phase 1: Chemical Identification and Physiological Screening
Before behavioral effects can be assessed, it is crucial to confirm the presence of the candidate compound in a biologically relevant context and to determine if the target insect can detect it.
2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound in samples from potential oviposition sites or from the insects themselves.
Protocol:
-
Sample Collection: Collect water samples from known mosquito breeding sites, extracts from plants associated with these sites, or cuticular extracts from the target mosquito species.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate volatile and semi-volatile organic compounds.
-
GC-MS Analysis: Inject the extracted sample into a GC-MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides a mass spectrum for each compound, allowing for identification by comparing it to a known standard of this compound and spectral libraries.[8][9]
Causality: GC-MS provides definitive chemical identification and an initial indication of the compound's abundance in a relevant ecological context.
2.1.2. Electroantennography (EAG)
Objective: To determine if the antennae of the target mosquito species can detect this compound.
Protocol:
-
Antenna Preparation: Excise an antenna from a gravid female mosquito and mount it between two electrodes.[10][11][12]
-
Stimulus Delivery: Deliver a puff of air containing a known concentration of this compound over the antennal preparation.
-
Signal Recording: Record the change in electrical potential from the antenna. A significant depolarization indicates that the olfactory receptor neurons on the antenna are responding to the compound.[13][14]
Causality: EAG is a powerful screening tool that confirms the physiological capacity of the insect to detect the compound . A positive EAG response is a prerequisite for a compound to be considered a behaviorally active olfactory cue.[2][12]
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A Researcher's Guide to the Statistical Analysis of 2-Nonadecanol Bioassay Data
The Biological Landscape of 2-Nonadecanol: A Primer
This compound (C₁₉H₄₀O) is a saturated fatty alcohol that has garnered interest for its potential pharmacological properties. While research is ongoing, preliminary studies and data on structurally similar long-chain alcohols suggest a range of biological activities. Evidence points towards potential antimicrobial, cytotoxic, and anti-inflammatory effects.[1][2][3][4] The lipophilic nature of this compound likely facilitates its interaction with cell membranes, a common mechanism for long-chain alcohols that can lead to antibacterial effects.[3]
Understanding these potential activities is the first step in selecting the appropriate bioassays and, consequently, the most suitable statistical models for data analysis. This guide will focus on the statistical treatment of data derived from three common bioassay types used to investigate these activities: antimicrobial, cytotoxicity, and anti-inflammatory assays.
A Comparative Overview of Bioassay Platforms for this compound
The choice of bioassay is dictated by the biological question at hand. For a compound like this compound, a tiered approach is often employed, starting with in vitro assays to establish activity and guide further investigation.
| Bioassay Type | Objective | Common Assays | Key Endpoint |
| Antimicrobial | To determine the ability of this compound to inhibit or kill microbial growth. | Broth microdilution, Agar diffusion | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity | To assess the toxicity of this compound to cells. | MTT, MTS, LDH release assays | Half-maximal inhibitory concentration (IC50) |
| Anti-inflammatory | To evaluate the potential of this compound to reduce inflammatory responses. | Nitric oxide (NO) inhibition assay, Cyclooxygenase (COX) enzyme inhibition assays | IC50 |
Statistical Deep Dive: From Raw Data to Actionable Insights
The robust analysis of bioassay data is a cornerstone of reliable research. It allows for the quantification of a compound's potency and the comparison of its activity across different conditions or against other compounds.
The Foundation: Dose-Response Modeling
Most bioassays for this compound will generate dose-response data, where the biological effect is measured at a range of compound concentrations. The relationship between dose and response is typically sigmoidal (S-shaped).[5] The goal of statistical modeling is to fit a mathematical function to this data to estimate key parameters that describe the compound's activity.
Caption: A typical workflow for dose-response bioassay data analysis.
Statistical Models for Continuous Response Data (Cytotoxicity and Anti-inflammatory Assays)
For assays that yield a continuous response, such as the percentage of cell viability in an MTT assay or the inhibition of an enzyme, non-linear regression models are the gold standard.
The four-parameter logistic (4PL) model is a widely used and versatile model for sigmoidal dose-response curves.[5][6][7][8] It is defined by four parameters:
-
Top (Upper asymptote): The maximum response.
-
Bottom (Lower asymptote): The minimum response.
-
Hill Slope (Slope parameter): The steepness of the curve at its inflection point.
-
IC50/EC50: The concentration of the compound that produces a response halfway between the top and bottom asymptotes.
The choice of a 4PL model is justified when the dose-response curve is symmetrical around its inflection point.[5]
-
Data Preparation:
-
For each concentration of this compound, calculate the mean and standard deviation of the replicate responses.
-
Normalize the data to a percentage scale (e.g., percent inhibition or percent cell viability) relative to positive and negative controls.
-
-
Dose Transformation:
-
Transform the concentration values to their logarithms (e.g., log10). This helps to linearize the dose-response relationship in the central part of the curve and ensures a more uniform variance across the dose range.
-
-
Model Fitting:
-
Use a statistical software package (e.g., GraphPad Prism, R with the 'drc' package) to fit the 4PL model to the normalized response data versus the log-transformed concentrations.
-
-
Parameter Estimation:
-
The software will provide estimates for the four parameters (Top, Bottom, Hill Slope, and logIC50). The IC50 is obtained by taking the antilog of the logIC50 value.
-
-
Goodness-of-Fit Assessment:
-
Evaluate the quality of the model fit by examining the R-squared value, the standard error of the regression, and by visual inspection of the fitted curve and the residuals. A good fit will have a high R-squared value and randomly distributed residuals.
-
-
Confidence Intervals:
-
The software will also provide 95% confidence intervals for the estimated parameters, including the IC50. A narrow confidence interval indicates a more precise estimate. It is important to distinguish between relative and absolute IC50 values. The 4PL model estimates a relative IC50, which is the concentration required to achieve 50% of the maximal effect within the tested dose range. For comparing the potency of different compounds, calculating the absolute IC50 (the concentration that causes a 50% reduction in the response of the untreated control) may be more appropriate.[9]
-
Probit analysis is another statistical method used for analyzing dose-response data, particularly for binary (quantal) responses (e.g., alive/dead).[10][11][12] However, it can also be adapted for continuous data that follows a cumulative normal distribution. The probit model transforms the percentage response to a "probit" unit, which is the inverse of the standard normal cumulative distribution function. A linear regression is then performed on the probits against the log-transformed doses. Probit analysis is a valid alternative to the 4PL model, and the choice between them often depends on the underlying assumptions about the distribution of the data and the specific software available.
Statistical Considerations for Discrete Response Data (Antimicrobial Assays)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14][15] The determination of MIC is typically done using a serial dilution method, which results in discrete data points (the tested concentrations).
While the MIC is a single value, its determination is subject to experimental variability. Therefore, it is crucial to perform the assay with sufficient replicates. The statistical analysis of MIC data is not as straightforward as for continuous data.
-
Mode or Median: The most common approach is to report the modal or median MIC value from a series of replicate experiments.
-
Logarithmic Transformation and Geometric Mean: Since MIC values represent a serial dilution (often a geometric progression), it is appropriate to log-transform the MIC values before calculating the mean and confidence intervals. The geometric mean (the antilog of the mean of the log-transformed values) is a more appropriate measure of central tendency for MIC data than the arithmetic mean.
-
More Advanced Models: For larger datasets, more sophisticated statistical models can be used to analyze censored MIC data (where the true MIC may be between two tested concentrations).[16][17]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in growth medium without this compound) and a negative control (growth medium only).
-
Incubation: Incubate the plate at the optimal temperature and time for the growth of the microorganism.
-
Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Ensuring Data Integrity: The Importance of Assay Validation
To ensure the trustworthiness of the bioassay data, it is essential to follow established guidelines for assay validation. The United States Pharmacopeia (USP) provides comprehensive guidance on the design, analysis, and validation of biological assays in chapters <111>, <1032>, <1033>, and <1034>.[18][19][20][21][22] Key aspects of validation include assessing the assay's accuracy, precision, specificity, linearity, and range.
| Validation Parameter | Description | Statistical Assessment |
| Accuracy | The closeness of the measured value to the true value. | Determined by analyzing a reference standard at different concentrations and calculating the percent recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Assessed at different levels (repeatability, intermediate precision) and expressed as the standard deviation or coefficient of variation (%CV). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Demonstrated by showing that the assay is not affected by the presence of interfering substances. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Assessed by performing the assay on a serial dilution of a standard and evaluating the R-squared of the linear regression. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Determined from the linearity studies. |
Conclusion: A Framework for Rigorous Analysis
The statistical analysis of this compound bioassay data requires a thoughtful approach that considers the biological question, the nature of the assay, and the underlying statistical principles. For continuous response data from cytotoxicity and anti-inflammatory assays, the four-parameter logistic model is a robust and widely accepted method for determining the IC50. For discrete data from antimicrobial assays, the determination of the MIC should be accompanied by appropriate measures of central tendency and variability, such as the geometric mean and confidence intervals based on log-transformed data.
By adhering to the principles outlined in this guide and referencing authoritative sources such as the USP, researchers can ensure the scientific integrity of their findings and contribute to a more complete understanding of the therapeutic potential of this compound.
References
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Cherif, A. O., et al. (2010). Analysis of long-chain alcohols. Cyberlipid. Retrieved from [Link]]
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GraphPad Software. (n.d.). Probit regression. GraphPad Prism 10 Statistics Guide. Retrieved from [Link]
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Healy, M. J. R. (1972). Statistical analysis of radioimmunoassay data. Biochemical Journal, 130(1), 207–210.[7]
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Kwiecinski, J., & Horswill, A. R. (2020). A long-chain fatty alcohol promotes Staphylococcus aureus biofilm disassembly and sensitizes to antibiotics. Journal of Bacteriology, 202(13), e00112-20.[3]
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Quantics Biostatistics. (2017, November 10). Bootstrap method in dose-response modelling. Retrieved from [Link]]
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Quantics Biostatistics. (2023, March 15). What is the 4PL Formula? Retrieved from [Link]5]
- Sebai, H., et al. (2013). In vitro and in vivo anti-inflammatory and antioxidant activities of 1-nonadecanol, a long-chain fatty alcohol isolated from the leaves of a Tunisian medicinal plant, Artemisia herba-alba. Journal of Pharmacy and Pharmacology, 65(11), 1713–1723.
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StatsDirect. (n.d.). Probit Analysis (Dose Response Curves, ED50 etc.). Retrieved from [Link]11]
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Turnidge, J., & Paterson, D. L. (2007). Setting and revising antibacterial susceptibility breakpoints. Clinical Microbiology Reviews, 20(3), 391–408.[13]
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Unistat Statistics Software. (n.d.). Bioassay Analysis-Four-Parameter Logistic Model. Retrieved from [Link]]
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United States Pharmacopeia. (2023). <111> Design and Analysis of Biological Assays. In United States Pharmacopeia and National Formulary (USP-NF). USP.[18]
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United States Pharmacopeia. (2023). <1032> Design and Development of Biological Assays. In United States Pharmacopeia and National Formulary (USP-NF). USP.[20]
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United States Pharmacopeia. (2023). <1033> Biological Assay Validation. In United States Pharmacopeia and National Formulary (USP-NF). USP.[19]
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Westgard, J. O. (n.d.). Probit Analysis, Part One - Basic Method Validation. Retrieved from [Link]12]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.[13]
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Zhou, Y., & Ning, J. (2017). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biopharmaceutical Statistics, 27(5), 815–825.[9]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nonadecanol
As researchers and scientists at the forefront of drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds requires a protocol grounded not just in procedure, but in a deep understanding of the material's properties and potential hazards. This guide provides essential, immediate safety and logistical information for handling 2-Nonadecanol, moving beyond a simple checklist to explain the causality behind each recommendation.
Hazard Assessment: Understanding this compound
Before any handling protocol can be established, a thorough hazard assessment is paramount. This compound (C₁₉H₄₀O) is a long-chain fatty alcohol.[1][2] While comprehensive toxicological data for this specific compound is not widely published, we can infer its primary hazards by examining its chemical class and data from similar, shorter-chain alcohols.
Long-chain alcohols generally exhibit low acute toxicity.[3] However, a critical review of safety data for analogous compounds, such as 2-Nonanol, indicates potential for skin and eye irritation.[4][5] Furthermore, like many organic compounds, this compound should be treated as a combustible solid, particularly when heated or in powdered form. The Occupational Safety and Health Administration (OSHA) mandates that employers inform workers about the hazards of chemicals in their workplace and protect them from exposure.[6][7]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Nonanol (Analogue) | Rationale for Precaution |
| Molecular Formula | C₁₉H₄₀O[2] | C₉H₂₀O[1] | The long hydrocarbon chain suggests low water solubility and potential for accumulation in fatty tissues if absorbed. |
| Physical State | Solid at room temperature. | Liquid at room temperature. | As a solid, it may pose an inhalation risk if handled as a fine powder, generating dust. |
| Hazards | Data not fully available. | Causes skin and eye irritation.[4][5] Combustible liquid.[5] | Principle of Prudent Practice: In the absence of specific data, we adopt the hazards of a closely related, more reactive analogue. |
| Toxicity | Not fully investigated. | Low acute toxicity, but may be harmful if swallowed or inhaled.[5] | Assume potential for irritation to skin, eyes, and respiratory tract until proven otherwise. |
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. OSHA's standards require employers to provide appropriate PPE to protect employees from hazardous substances.[8][9][10]
Eye and Face Protection
Mandatory: ANSI/ISEA Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10] Rationale: Direct contact with alcohols can cause significant eye irritation.[4][5] Even when handling this compound as a solid, the risk of generating dust or small particles that could enter the eye necessitates robust protection. For procedures with a higher risk of splashing (e.g., dissolving the compound in a solvent), chemical splash goggles are required.[11]
Skin and Body Protection
Mandatory: A flame-resistant lab coat and closed-toe shoes. Rationale: A lab coat serves as the primary barrier against incidental contact and minor spills.[12] Given the combustible nature of alcohols, a flame-resistant material provides an essential layer of protection. Long pants and closed-toe shoes are fundamental laboratory practice to protect against spills and physical hazards.
Hand Protection
Mandatory: Chemically resistant gloves. Rationale: Alcohols can be absorbed through the skin, and direct contact may cause irritation.[5] Nitrile gloves are a suitable choice for handling most alcohols, offering good resistance to splashes and incidental contact.[12] It is critical to inspect gloves for any signs of degradation or puncture before each use and to remove them using the proper technique to avoid contaminating the skin. For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide.
Respiratory Protection
Generally Not Required: For handling small quantities of solid this compound in a well-ventilated area. Required Under Specific Conditions: If the material is being handled in a way that generates significant dust or aerosols (e.g., weighing large quantities of fine powder, sonicating solutions), a NIOSH-approved respirator may be necessary.[13][14][15] All respirator use must be part of a comprehensive respiratory protection program that complies with OSHA standard 29 CFR 1910.134, including training and fit testing.[6]
Operational Plan: A Step-by-Step Handling Workflow
A self-validating protocol ensures safety at every stage. This workflow integrates hazard assessment, PPE use, and waste management into a seamless process.
Caption: Workflow for the Safe Handling of this compound.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[16]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[16]
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
Spill Response Plan
For a minor spill of solid this compound:
Caption: Minor Spill Response for Solid this compound.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical waste disposal is a legal and ethical imperative, governed by the Resource Conservation and Recovery Act (RCRA) and local regulations.[18][19][20][21]
-
Waste Characterization: Any this compound, contaminated materials (like gloves or absorbent pads), and empty containers must be treated as hazardous waste.[22]
-
Containerization: Use a designated, leak-proof container that is compatible with the waste. The container must be kept closed except when adding waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents (e.g., "this compound, solid" or "Methanol contaminated with this compound").[7]
-
Storage: Store the waste container in a designated satellite accumulation area or central storage area, away from ignition sources and incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of chemical waste down the drain or in the regular trash.
By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety, protecting yourself, your colleagues, and the integrity of your research.
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
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Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? International Sourcing. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
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What Are The Key Hazardous Waste Disposal Regulations For Engineers? Civil Engineering Explained (YouTube). [Link]
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What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare. [Link]
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Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
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2-Nonadecanone. PubChem, National Center for Biotechnology Information. [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
